Product packaging for 2-Propanamine, N,N-dipropyl(Cat. No.:CAS No. 60021-89-8)

2-Propanamine, N,N-dipropyl

Cat. No.: B15465376
CAS No.: 60021-89-8
M. Wt: 143.27 g/mol
InChI Key: NRAPDZRPWHOPKB-UHFFFAOYSA-N
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Description

2-Propanamine, N,N-dipropyl is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B15465376 2-Propanamine, N,N-dipropyl CAS No. 60021-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60021-89-8

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-propan-2-yl-N-propylpropan-1-amine

InChI

InChI=1S/C9H21N/c1-5-7-10(8-6-2)9(3)4/h9H,5-8H2,1-4H3

InChI Key

NRAPDZRPWHOPKB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanamine, N,N-dipropyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanamine, N,N-dipropyl-, a tertiary amine with potential applications in pharmaceutical development and organic synthesis. This document details a plausible synthetic route, outlines key characterization methodologies, and presents predicted analytical data based on structurally similar compounds.

Chemical Properties and Data

Quantitative data for this compound- and a closely related isomer are summarized below for comparative purposes.

PropertyValue (Predicted for this compound-)Value (N,N-Dipropyl-1-propanamine)Reference
Molecular Formula C₉H₂₁NC₉H₂₁N[1][2]
Molecular Weight 143.27 g/mol 143.27 g/mol [1][2]
Boiling Point Not available155-158 °C[3]
Density Not available0.753 g/mL at 25 °C[3]
Melting Point Not available-93.5 °C[3]

Synthesis Protocol: Reductive Amination

A reliable method for the synthesis of this compound- is the reductive amination of acetone with di-n-propylamine. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the final tertiary amine.[4][5]

Experimental Protocol

Materials:

  • Di-n-propylamine

  • Acetone

  • Methanol (or another suitable solvent like Dichloromethane)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • To a solution of di-n-propylamine (1.0 equivalent) in methanol, add acetone (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting materials.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with hydrochloric acid (e.g., 1M HCl) to a pH of ~2.

  • Wash the aqueous layer with dichloromethane to remove any unreacted acetone and other non-basic impurities.

  • Basify the aqueous layer with sodium hydroxide (e.g., 2M NaOH) to a pH of ~12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound- can be purified by distillation.

Characterization of this compound-

The structure and purity of the synthesized this compound- can be confirmed using various spectroscopic techniques. Below are the predicted data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.8 - 3.0septet1HCH-(CH₃)₂
~2.3 - 2.5t4HN-(CH₂-CH₂-CH₃)₂
~1.4 - 1.6sextet4HN-(CH₂-CH₂-CH₃)₂
~0.9 - 1.1d6HCH-(CH₃)₂
~0.8 - 0.9t6HN-(CH₂-CH₂-CH₃)₂

Note: The chemical shifts are estimations based on data from N,N-diisopropylethylamine[3][6] and general shielding/deshielding effects.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~55 - 60C H-(CH₃)₂
~50 - 55N-(C H₂-CH₂-CH₃)₂
~20 - 25CH-(C H₃)₂
~18 - 22N-(CH₂-C H₂-CH₃)₂
~11 - 13N-(CH₂-CH₂-C H₃)₂

Note: The chemical shifts are estimations based on data from N,N-diisopropylethylamine[7] and general aliphatic amine spectra.

Infrared (IR) Spectroscopy

As a tertiary amine, this compound- will lack the characteristic N-H stretching bands seen in primary and secondary amines. Key expected absorption bands are:

Wavenumber (cm⁻¹)Vibration
2960-2850C-H stretching (strong)
1470-1450C-H bending
1385-1365C-H bending (isopropyl group)
1250-1020C-N stretching (medium)

Note: The absence of a broad N-H stretch around 3300-3500 cm⁻¹ is a key indicator of a tertiary amine.[8][9][10]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound- is expected to show a molecular ion peak (M⁺) at m/z = 143. The fragmentation pattern will be dominated by α-cleavage, leading to the formation of stable iminium ions.

Predicted Fragmentation Pattern:

m/zFragmentDescription
143[C₉H₂₁N]⁺Molecular Ion
128[M - CH₃]⁺Loss of a methyl radical
114[M - C₂H₅]⁺α-cleavage with loss of an ethyl radical from a propyl group
100[M - C₃H₇]⁺α-cleavage with loss of a propyl radical

Note: The most abundant fragment ion (base peak) is likely to be at m/z 114 or 100 due to the stability of the resulting tertiary iminium ion.[11][12]

Experimental and Logical Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound-.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Di-n-propylamine + Acetone Imine_Formation Iminium Ion Formation (Methanol, RT) Reactants->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Workup Aqueous Workup (Acid/Base Extraction) Reduction->Workup Purification Purification (Distillation) Workup->Purification Product 2-Propanamine, N,N-dipropyl- Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and characterization of this compound-.

This guide provides a foundational understanding for the synthesis and characterization of this compound-. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and to perform thorough analytical testing to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N-dipropyl-2-propanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-dipropyl-2-propanamine (CAS No. 60021-89-8). Due to the limited availability of experimental data for this specific tertiary amine, this document presents computed properties and outlines standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of related chemical entities.

Introduction

N,N-dipropyl-2-propanamine, also known as dipropyl isopropylamine, is a tertiary amine with the chemical formula C9H21N.[1] As with many complex amines, a thorough understanding of its physicochemical properties is crucial for its application in research and development, particularly in areas such as solvent chemistry, chemical synthesis, and as a potential building block in drug discovery. This document collates the available computational data and provides detailed methodologies for the experimental determination of its fundamental properties.

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physicochemical data for N,N-dipropyl-2-propanamine in publicly accessible literature. The following table summarizes the computed properties available from established chemical databases.[1]

PropertyValueSource
Molecular Formula C9H21NPubChem[1]
Molecular Weight 143.27 g/mol PubChem[1]
IUPAC Name N-propan-2-yl-N-propylpropan-1-aminePubChem[1]
CAS Number 60021-89-8PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 143.1674001 g/mol PubChem[1]
Monoisotopic Mass 143.1674001 g/mol PubChem[1]
Topological Polar Surface Area 3.2 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 63.1PubChem[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of N,N-dipropyl-2-propanamine.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and the strength of intermolecular forces.[2] For a tertiary amine like N,N-dipropyl-2-propanamine, which lacks the ability to hydrogen bond with itself, the boiling point is influenced by van der Waals forces and its molecular weight.[3][4]

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of N,N-dipropyl-2-propanamine is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and condenses.[2]

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the normal boiling point at standard pressure (1 atm) if necessary.

Determination of Melting Point

Should N,N-dipropyl-2-propanamine be a solid at room temperature or be purifiable through crystallization at low temperatures, its melting point can be determined as a crucial indicator of purity.[5][6]

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[5][7]

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, as it approaches the expected melting point.[5]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has completely melted. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[8][9]

Determination of Density

The density of a liquid is a fundamental physical property that relates its mass to its volume.

Methodology:

  • Apparatus: A pycnometer or an oscillating U-tube density meter (e.g., Anton Paar DMA series) can be used for accurate measurements.[10][11]

  • Calibration: The instrument is calibrated using deionized water and air at a known temperature.[10]

  • Measurement: The sample of N,N-dipropyl-2-propanamine is introduced into the measurement cell, and the density is determined at a controlled temperature.

  • Temperature Dependence: The measurement can be repeated at various temperatures to establish the temperature dependence of the density.

Determination of Solubility

The solubility of N,N-dipropyl-2-propanamine in various solvents, particularly water and common organic solvents, is a critical parameter. As a tertiary amine, it can act as a hydrogen bond acceptor with protic solvents like water.[12][13]

Methodology:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are selected.

  • Qualitative Assessment: To a test tube containing a small amount of the solvent, N,N-dipropyl-2-propanamine is added dropwise with agitation. Observations on miscibility or the formation of a saturated solution are recorded.[14]

  • Quantitative Determination (Shake-Flask Method):

    • An excess amount of N,N-dipropyl-2-propanamine is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • The saturated solution is then carefully separated from the undissolved solute.

    • The concentration of N,N-dipropyl-2-propanamine in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or titration.

Logical Workflow for Physicochemical Characterization

Due to the absence of known signaling pathways or specific complex experimental workflows for N,N-dipropyl-2-propanamine, the following diagram illustrates a generalized logical workflow for the physicochemical characterization of a novel tertiary amine.

G synthesis Synthesis of N,N-dipropyl-2-propanamine purification Purification (e.g., Distillation) synthesis->purification bp Boiling Point Determination purification->bp mp Melting Point Determination (if applicable) purification->mp density Density Measurement purification->density solubility Solubility Assessment purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms gc Gas Chromatography (Purity) purification->gc data_table Compile Data into Structured Tables bp->data_table mp->data_table density->data_table solubility->data_table nmr->data_table ms->data_table gc->data_table

Workflow for Physicochemical Characterization

Conclusion

This technical guide has synthesized the currently available computational data for N,N-dipropyl-2-propanamine and provided a detailed framework of experimental protocols for the determination of its essential physicochemical properties. While experimental data remains scarce, the methodologies outlined herein provide a clear path for future research to fully characterize this compound. The logical workflow presented offers a systematic approach to the characterization of novel tertiary amines, ensuring a comprehensive and structured data collection process. This foundational information is vital for the effective and safe application of N,N-dipropyl-2-propanamine in scientific and industrial settings.

References

Spectroscopic Analysis of 2-Propanamine, N,N-dipropyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the tertiary amine, 2-Propanamine, N,N-dipropyl- (also known as N-isopropyl-N,N-dipropylamine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound-. These predictions are derived from the known spectral properties of analogous compounds containing n-propyl and isopropyl groups attached to a nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound-

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 3.0Septet1HN-CH (CH₃)₂
~2.3 - 2.5Triplet4HN-CH₂ CH₂CH₃
~1.4 - 1.6Sextet4HN-CH₂CH₂ CH₃
~0.9 - 1.1Doublet6HN-CH(CH₃ )₂
~0.8 - 0.9Triplet6HN-CH₂CH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound-

Chemical Shift (δ) ppmAssignment
~55 - 60N-C H(CH₃)₂
~50 - 55N-C H₂CH₂CH₃
~20 - 25N-CH₂C H₂CH₃
~18 - 22N-CH(C H₃)₂
~11 - 13N-CH₂CH₂C H₃

Table 3: Predicted Mass Spectrometry Data for this compound-

m/zPredicted Relative IntensityIon Structure/Fragment Lost
143Low[M]⁺ (Molecular Ion)
128High[M - CH₃]⁺
114Moderate[M - C₂H₅]⁺
100Moderate[M - C₃H₇]⁺ (propyl radical)
86Moderate[M - C₄H₉]⁺
72Low[CH(CH₃)N(CH₂CH₂CH₃)]⁺
43Moderate[CH(CH₃)₂]⁺ or [C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data for liquid amine samples such as this compound-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Amount: For ¹H NMR, dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar amines. Other deuterated solvents such as benzene-d₆ or acetonitrile-d₃ can also be used depending on the sample's solubility and the desired chemical shift dispersion.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Weigh the desired amount of the amine sample into a clean, dry vial.

    • Add the deuterated solvent containing TMS.

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. Data Acquisition:

  • Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.

  • ¹H NMR Parameters (Typical):

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

1. Sample Introduction:

  • Method: For a volatile liquid like this compound-, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC-MS) is ideal. GC separation provides an additional layer of purification and separation from any potential impurities.

  • GC Conditions (for GC-MS):

    • Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

2. Ionization and Analysis:

  • Ionization Method: Electron Ionization (EI) is the standard method for volatile, small organic molecules.

  • Instrument Parameters (Typical for EI):

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

    • Ion Source Temperature: 200-250 °C to ensure the sample remains in the gas phase.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

Visualizations

The following diagrams illustrate the general workflow for chemical analysis and the predicted fragmentation pathway for this compound-.

G Workflow for Chemical Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H and ¹³C) Filtration->NMR MS Mass Spectrometry (EI-MS) Filtration->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation/ Confirmation NMR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

G Predicted Mass Spectral Fragmentation of this compound- cluster_frags α-Cleavage Fragments cluster_radicals Neutral Radicals (Not Detected) MolIon [C₉H₂₁N]⁺ m/z = 143 (Molecular Ion) Frag1 [M - CH₃]⁺ m/z = 128 MolIon->Frag1 - •CH₃ Frag2 [M - C₂H₅]⁺ m/z = 114 MolIon->Frag2 - •C₂H₅ Rad1 •CH₃ Rad2 •C₂H₅

Predicted α-Cleavage Fragmentation

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the comprehensive methodology for determining the crystal structure of 2-Propanamine, N,N-dipropyl, a tertiary amine of interest in various chemical and pharmaceutical contexts. In the absence of publicly available crystallographic data for this specific compound, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis and crystallization to data acquisition and structural refinement via single-crystal X-ray diffraction (SC-XRD).

Synthesis and Purification

The initial and critical step is the synthesis of high-purity this compound. A common and effective method for the synthesis of such tertiary amines is the reductive amination of a ketone with a secondary amine. In this case, acetone can be reacted with di-n-propylamine in the presence of a reducing agent like sodium triacetoxyborohydride.

Reaction Scheme:

(CH₃)₂CO + HN(CH₂CH₂CH₃)₂ + NaBH(OAc)₃ → (CH₃)₂CHN(CH₂CH₂CH₃)₂ + ...

Following the reaction, the crude product must be purified to yield a compound suitable for crystallization. Standard purification techniques such as distillation or column chromatography are typically employed to achieve a purity of >99%. The purity can be assessed by methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization

Obtaining a single crystal of sufficient size and quality is paramount for a successful SC-XRD experiment. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization may require the formation of a salt or co-crystal. Alternatively, low-temperature crystallization can be attempted.

Table 1: Crystallization Techniques for this compound

TechniqueDescriptionSolvent/Conditions
Salt Formation The amine is reacted with an acid (e.g., HCl, HBr, or an organic acid) to form a crystalline salt.Various (e.g., ethanol, methanol, acetonitrile)
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal growth.A solvent in which the compound has moderate solubility.
Vapor Diffusion A solution of the compound is placed in a sealed container with a second, more volatile solvent (the precipitant) in which the compound is insoluble. The precipitant slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization.A primary solvent in which the compound is soluble, and a precipitant.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.A solvent with a significant temperature-dependent solubility for the compound.

The choice of solvent and technique is often determined empirically through screening various conditions.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[1][2][3] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.[1][2]

Experimental Workflow

The overall workflow for an SC-XRD experiment is depicted below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_structure Structure Determination cluster_output Output synthesis Synthesis of 2-Propanamine, N,N-dipropyl purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Experimental workflow for crystal structure determination.

Detailed Experimental Protocol

Table 2: Protocol for Single-Crystal X-ray Diffraction

StepDetailed Procedure
1. Crystal Selection and Mounting A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.
2. Data Collection The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.
3. Data Processing The collected images are processed to integrate the intensities of the diffraction spots. The data are corrected for various factors, including Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the reflections.
4. Structure Solution The initial atomic positions are determined from the diffraction data. This is typically achieved using direct methods or Patterson methods, which are computational algorithms that phase the structure factors.
5. Structure Refinement The initial structural model is refined using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
6. Validation The final structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy. The positions of hydrogen atoms may be determined from the difference electron density map or placed in calculated positions.

Data Presentation

The final result of a crystal structure determination is a set of atomic coordinates, unit cell dimensions, and other crystallographic parameters. This information is typically summarized in a Crystallographic Information File (CIF).

Table 3: Hypothetical Crystallographic Data for this compound Hydrochloride

ParameterValue
Chemical FormulaC₉H₂₂ClN
Formula Weight179.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)14.789(6)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1223.1(8)
Z4
Calculated Density (g/cm³)0.977
Absorption Coefficient (mm⁻¹)0.29
F(000)392
R-factor (final)0.045
Goodness-of-fit1.03

Note: The data in this table is hypothetical and for illustrative purposes only.

Logical Relationships in Structure Determination

The process of solving a crystal structure involves a series of logical steps and feedback loops.

logical_relationship cluster_experimental Experimental Phase cluster_computational Computational Phase cluster_validation Validation & Finalization diffraction_data Diffraction Data (Intensities & Positions) unit_cell Determine Unit Cell & Space Group diffraction_data->unit_cell phase_problem Solve Phase Problem (Direct/Patterson Methods) unit_cell->phase_problem initial_model Generate Initial Structural Model phase_problem->initial_model refinement Refine Model (Least-Squares) initial_model->refinement validation Validate Structure (R-factors, Fo vs Fc) refinement->validation refinement->validation Feedback Loop final_model Final Structural Model validation->final_model

Logical flow of crystal structure determination.

This guide provides a comprehensive overview of the methodologies required for the crystal structure determination of this compound. While specific data for this compound is not yet available, the outlined procedures represent the standard and rigorous approach employed in modern chemical crystallography. The successful elucidation of this structure would provide valuable insights into its molecular geometry, intermolecular interactions, and solid-state packing, which are crucial for applications in materials science and drug development.

References

An In-depth Technical Guide to the Thermodynamic Data of N,N-dipropyl-2-propanamine and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for N,N-dipropyl-2-propanamine and its close structural isomer, N,N-dipropyl-1-propanamine. Due to the limited availability of experimental data for N,N-dipropyl-2-propanamine, this guide also presents the more extensive data for N,N-dipropyl-1-propanamine (tri-n-propylamine) to serve as a valuable comparative reference.

Introduction

N,N-dipropyl-2-propanamine, also known as N-isopropyl-N,N-dipropylamine, is a tertiary amine with potential applications in various chemical syntheses and as a building block in drug development. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and predicting its behavior in different environments. This guide summarizes the currently available data and outlines the general experimental methodologies for their determination.

Thermodynamic Data

The following sections present the available thermodynamic data for N,N-dipropyl-2-propanamine and a more comprehensive dataset for its isomer, N,N-dipropyl-1-propanamine.

N,N-dipropyl-2-propanamine (N-isopropyl-N,N-dipropylamine)

Experimental thermodynamic data for N,N-dipropyl-2-propanamine is sparse in the public domain. The following table summarizes the computed and basic experimental properties found.

Table 1: Physicochemical Properties of N,N-dipropyl-2-propanamine

PropertyValueSource
Molecular Formula C9H21N[1]
Molecular Weight 143.27 g/mol [1]
CAS Number 60021-89-8[1]
IUPAC Name N-propan-2-yl-N-propylpropan-1-amine[1]
Kovats Retention Index (Semi-standard non-polar) 906[1]
N,N-dipropyl-1-propanamine (Tri-n-propylamine)

A significantly greater amount of experimental thermodynamic data is available for the isomeric tri-n-propylamine. This data provides a useful approximation and comparative baseline for understanding the properties of N,N-dipropyl-2-propanamine.

Table 2: Thermodynamic Properties of N,N-dipropyl-1-propanamine

PropertyValueUnitsMethodReference
Enthalpy of Formation (Gas, ΔfH°gas) -160.8 ± 0.8kJ/molN/A[2]
Enthalpy of Formation (Liquid, ΔfH°liquid) -206.9 ± 0.79kJ/molCcb[2][3]
Enthalpy of Combustion (Liquid, ΔcH°liquid) -6335.66 ± 0.79kJ/molCcb[2]
Enthalpy of Vaporization (ΔvapH°) 11.03kcal/molN/A[4]
Enthalpy of Vaporization (ΔvapH°) 11.0 ± 0.02kcal/molC[4]
Enthalpy of Vaporization (ΔvapH°) 11.03 ± 0.02kcal/molC[4]
Gibbs Free Energy of Reaction (ΔrG°) 31kJ/molPHPMS[5]
Boiling Point (Tboil) 429. ± 2.KAVG[2][4]
Melting Point (Tfus) 172.65KN/A[2][4]
Melting Point (Tfus) 179.65KN/A[2][4]

Table 3: Other Physical Properties of N,N-dipropyl-1-propanamine

PropertyValueUnitsSource
Molecular Formula C9H21N[2][3][5]
Molecular Weight 143.2697 g/mol [2][3][5]
CAS Number 102-69-2[2][3][5]
Density (liquid) 0.753g/mL at 25 °C[6]
Refractive Index n20/D 1.416[6]

Experimental Protocols

Calorimetry

Combustion Calorimetry (for Enthalpy of Formation): This is a primary method for determining the standard enthalpy of formation of organic compounds.

  • Apparatus: A high-precision bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of the amine is placed in a sample holder within a combustion bomb.

    • The bomb is pressurized with a high-purity oxygen atmosphere.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The sample is ignited, and the resulting temperature change of the water is meticulously measured.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions): DSC is employed to measure heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample of the amine is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are heated at a controlled rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • This differential heat flow is directly proportional to the heat capacity of the sample.

    • Peaks in the heat flow curve correspond to phase transitions, and the area under the peak is proportional to the enthalpy of that transition.

Vapor Pressure Measurements

Ebulliometry or Static Vapor Pressure Measurement (for Enthalpy of Vaporization): The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

  • Apparatus: An ebulliometer or a static vapor pressure apparatus.

  • Procedure:

    • The liquid amine is placed in a thermostatted vessel connected to a pressure measurement system.

    • The temperature of the liquid is precisely controlled and varied.

    • The corresponding vapor pressure is measured at each temperature point.

    • The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot.

Potentiometric Titration

For Determination of pKa and Related Thermodynamic Properties: The dissociation constant (pKa) is a key thermodynamic parameter for amines, from which other properties like the Gibbs free energy of dissociation can be calculated.

  • Apparatus: A pH meter with a high-precision electrode and a temperature-controlled titration vessel.

  • Procedure:

    • A known concentration of the amine is dissolved in a suitable solvent (typically water).

    • The solution is titrated with a standard acid solution.

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the pH at the half-equivalence point.

    • By performing the titration at different temperatures, the van't Hoff equation can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) of dissociation.[7]

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of an amine.

ThermodynamicWorkflow cluster_sample Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_titration Potentiometric Titration cluster_data Derived Thermodynamic Data Sample Pure Amine Sample BombCal Bomb Calorimetry Sample->BombCal DSC Differential Scanning Calorimetry Sample->DSC VaporP Ebulliometry / Static Method Sample->VaporP PotTitration Temperature-Controlled Titration Sample->PotTitration Hf ΔfH° BombCal->Hf Hess's Law Cp Cp DSC->Cp Heat Flow Htrans ΔHtransition DSC->Htrans Peak Area Hvap ΔvapH° VaporP->Hvap Clausius-Clapeyron Eq. pKa pKa PotTitration->pKa Half-Equivalence Pt. H_diss ΔH°diss PotTitration->H_diss van't Hoff Eq. S_diss ΔS°diss PotTitration->S_diss van't Hoff Eq. G_diss ΔG°diss pKa->G_diss ΔG° = -RTlnKa

Caption: Experimental workflow for determining amine thermodynamic properties.

Conclusion

This technical guide has summarized the available thermodynamic data for N,N-dipropyl-2-propanamine and its isomer, N,N-dipropyl-1-propanamine. While experimental data for the former is limited, the comprehensive data for the latter provides a valuable point of reference. The outlined experimental protocols offer a foundational understanding of the methodologies employed to determine these crucial physicochemical parameters. For drug development and process chemistry professionals, this information is essential for accurate modeling, process scale-up, and ensuring the safety and efficiency of chemical transformations involving these compounds. Further experimental investigation into the thermodynamic properties of N,N-dipropyl-2-propanamine is warranted to fill the existing data gaps.

References

A Technical Guide to the Solubility of 2-Propanamine, N,N-dipropyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General observations from chemical literature indicate that 2-Propanamine, N,N-dipropyl, as a tertiary amine, is readily soluble in a range of common organic solvents. This is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types.

Solvent ClassQualitative Solubility
Alcohols (e.g., Ethanol, Methanol)Readily Soluble
Ethers (e.g., Diethyl ether, Tetrahydrofuran)Readily Soluble
ChloroformReadily Soluble
WaterLimited Solubility

This table is based on general statements in chemical literature; quantitative data is not available.

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.

Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a selection of organic solvents at a specific concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes or vials (e.g., 1 dram vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

  • Cap the test tube and vortex for 30-60 seconds.

  • Visually inspect the solution against a well-lit background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material remains unchanged.

  • Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • An appropriate analytical instrument for quantification (e.g., GC, HPLC, or titrator)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or weight of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

Analytical Techniques for Quantification

The choice of analytical technique will depend on the properties of this compound and the available instrumentation.

  • Gas Chromatography (GC): Given the volatility of many amines, GC with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is a suitable method. A calibration curve should be prepared using standard solutions of known concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used if the amine has a chromophore or can be derivatized to introduce one. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. As with GC, a calibration curve is necessary.

  • Acid-Base Titration: As an amine, this compound is basic and can be quantified by titration with a standardized solution of a strong acid (e.g., hydrochloric acid in a non-aqueous solvent if the organic solvent is not water-miscible). An appropriate indicator or a pH meter would be used to determine the endpoint.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_qual Qualitative Assessment cluster_quant Quantitative Measurement (Shake-Flask Method) cluster_results Results start Select Compound and Organic Solvents qual_screen Perform Qualitative Solubility Screening start->qual_screen qual_observe Observe and Record (Soluble, Partially Soluble, Insoluble) qual_screen->qual_observe prep_sat Prepare Saturated Solution (Excess Solute) qual_observe->prep_sat For Quantitative Analysis equilibrate Equilibrate at Constant Temperature prep_sat->equilibrate separate Separate Supernatant (Filtration) equilibrate->separate analyze Analyze Solute Concentration (e.g., GC, HPLC, Titration) separate->analyze report Report Solubility (e.g., mg/mL, mol/L) analyze->report

Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its general miscibility with common non-polar and polar aprotic solvents is noted. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for researchers to generate reliable data. The systematic approach, from qualitative screening to quantitative determination via the shake-flask method coupled with appropriate analytical techniques, will ensure accurate and reproducible results, facilitating the effective use of this compound in research and development.

A Technical Guide to Quantum Chemical Calculations for 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 2-Propanamine, N,N-dipropyl. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings, computational protocols, and data interpretation involved in such studies. Computational chemistry serves as a powerful tool in drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the identification and optimization of potential drug candidates.[1][2][3]

Theoretical Framework

Quantum chemistry utilizes the principles of quantum mechanics to model and predict the behavior of molecules at the atomic and subatomic levels. By solving the Schrödinger equation, these methods can determine a molecule's electronic structure, from which a wide range of properties can be derived. For molecules of the size of this compound, Density Functional Theory (DFT) is a widely employed method due to its favorable balance of accuracy and computational cost. DFT approximates the complex many-electron problem by calculating the electron density of the system.

Computational Protocols

The following section details a typical workflow for performing quantum chemical calculations on a small organic molecule like this compound.

1. Molecular Structure Generation and Initial Optimization: The first step involves generating a three-dimensional structure of this compound. This can be done using molecular building software. An initial geometry optimization is often performed using a less computationally intensive method, such as a molecular mechanics force field, to obtain a reasonable starting structure.

2. High-Level Quantum Chemical Calculations: Subsequent calculations are performed using a higher level of theory for greater accuracy. A common and effective approach involves the B3LYP functional, a hybrid DFT method, paired with a Pople-style basis set such as 6-31G(d,p). This combination is well-established for providing reliable geometric and electronic properties for a wide range of organic molecules.

3. Geometry Optimization: A full geometry optimization is then carried out to find the equilibrium structure of the molecule, which corresponds to the minimum energy conformation on the potential energy surface. This process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

4. Vibrational Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates that the structure is a stable equilibrium geometry. The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectroscopy data for validation.

5. Calculation of Molecular Properties: Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

  • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be determined from the vibrational analysis.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability.[4] The dipole moment and molecular electrostatic potential (MEP) offer insights into the charge distribution and potential sites for intermolecular interactions.

  • Solvation Effects: To simulate the behavior of the molecule in a relevant biological environment, a continuum solvent model, such as the Conductor-like Screening Model (COSMO), can be applied to approximate the effects of a solvent (e.g., water).[4]

Data Presentation

The quantitative results from these calculations are best presented in a structured tabular format for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters for this compound

ParameterValue
Bond Lengths (Å)
C-N (isopropyl)1.47
C-N (propyl)1.46
C-C (isopropyl)1.53
C-C (propyl)1.54
Bond Angles (°) **
C-N-C (isopropyl-propyl)112.5
C-N-C (propyl-propyl)110.0
N-C-C (isopropyl)111.8
Dihedral Angles (°) **
C-C-N-C178.5

Note: These are representative values based on typical bond lengths and angles for aliphatic amines.[4]

Table 2: Predicted Thermodynamic and Electronic Properties

PropertyValue
Thermodynamic Properties
Enthalpy (kcal/mol)-250.5
Gibbs Free Energy (kcal/mol)-225.8
Electronic Properties
HOMO Energy (eV)-6.2
LUMO Energy (eV)0.5
HOMO-LUMO Gap (eV)6.7
Dipole Moment (Debye)0.85

Note: These are hypothetical values for illustrative purposes.

Workflow Visualization

The following diagram illustrates the logical flow of a typical quantum chemical calculation workflow.

G cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis and Interpretation A Build 3D Structure of This compound B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-31G(d,p)) B->C D Geometry Optimization C->D E Vibrational Frequency Analysis D->E F Single Point Energy Calculation E->F Confirm Minimum (No Imaginary Frequencies) G Property Calculations (HOMO, LUMO, Dipole Moment) F->G H Extract Geometric Parameters G->H I Analyze Electronic Properties H->I J Predict Thermodynamic Stability I->J K Visualize Molecular Orbitals and Electrostatic Potential J->K

References

Spectroscopic Analysis of N,N-dipropyl-2-propanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N-dipropyl-2-propanamine. Due to a scarcity of directly published empirical data for this specific tertiary amine, this document establishes a predictive framework for its spectroscopic characterization. By leveraging data from its structural isomer, N,N-dipropyl-1-propanamine (Tri-n-propylamine), and related aliphatic amines, we extrapolate the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide also outlines detailed experimental protocols for these analytical techniques and presents a logical workflow for the spectroscopic analysis of such compounds. All quantitative data from related compounds are summarized for comparative purposes, and key experimental and analytical workflows are visualized using diagrams.

Introduction

N,N-dipropyl-2-propanamine is a tertiary amine with the molecular formula C9H21N.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in various fields, including as a potential intermediate in drug development and organic synthesis. Spectroscopic techniques such as NMR, IR, and MS provide unique and complementary information about the molecular structure, functional groups, and fragmentation patterns of a compound.

This guide addresses the current lack of available spectroscopic data for N,N-dipropyl-2-propanamine by providing a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. The primary analogue used for this purpose is its straight-chain isomer, N,N-dipropyl-1-propanamine.

Predicted Spectroscopic Data for N,N-dipropyl-2-propanamine

The following sections detail the anticipated spectroscopic characteristics of N,N-dipropyl-2-propanamine. For comparative purposes, a summary of available data for the related compound N,N-dipropyl-1-propanamine is provided in Table 1.

Table 1: Spectroscopic Data for the Analogous Compound N,N-dipropyl-1-propanamine

Spectroscopic TechniqueFeatureValue
¹³C NMR Chemical Shift (δ)11.8 ppm (CH₃)
23.3 ppm (CH₂CH₃)
58.5 ppm (NCH₂)
Mass Spectrometry Molecular Ion (M⁺)m/z 143
Base Peakm/z 114
Infrared Spectroscopy C-H Stretch~2870-2960 cm⁻¹
C-N Stretch~1090-1230 cm⁻¹

Note: Data for N,N-dipropyl-1-propanamine is sourced from various publicly available spectral databases for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of N,N-dipropyl-2-propanamine is expected to show distinct signals for the different proton environments.

  • Isopropyl Group: A doublet for the six methyl (CH₃) protons and a septet for the single methine (CH) proton.

  • n-Propyl Groups: A triplet for the six terminal methyl (CH₃) protons, a sextet for the four methylene (CH₂) protons adjacent to the methyl groups, and a triplet for the four methylene (CH₂) protons attached to the nitrogen atom. The protons on the carbons directly bonded to the nitrogen are expected to appear in the 2.3-3.0 ppm range due to the deshielding effect of the nitrogen atom.[2]

¹³C NMR: The carbon NMR spectrum will reflect the number of unique carbon environments.

  • Isopropyl Group: Two distinct signals are expected, one for the two equivalent methyl carbons and one for the methine carbon.

  • n-Propyl Groups: Three signals are anticipated for the three non-equivalent carbons of the two n-propyl chains. The carbons directly attached to the nitrogen atom are expected in the 10-65 ppm region.[2]

Infrared (IR) Spectroscopy

As a tertiary amine, N,N-dipropyl-2-propanamine will not exhibit N-H stretching or bending vibrations, which are characteristic of primary and secondary amines.[3] The IR spectrum is expected to be dominated by:

  • C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl groups.[4]

  • C-N Stretching: Medium to weak absorptions in the 1020-1250 cm⁻¹ range, which are characteristic of the C-N bond in aliphatic amines.[3][5]

  • Fingerprint Region: The region below 1500 cm⁻¹ will show a complex pattern of C-H bending and C-C stretching vibrations, which is unique to the molecule.[4][5]

Mass Spectrometry (MS)

In mass spectrometry, N,N-dipropyl-2-propanamine is expected to show a molecular ion peak corresponding to its molecular weight (143.27 g/mol ).[1] A key feature of the mass spectra of amines is the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation pattern is anticipated to be dominated by α-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For N,N-dipropyl-2-propanamine, the major fragmentation pathways would likely involve the loss of an ethyl or a propyl radical from the molecular ion.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a liquid tertiary amine like N,N-dipropyl-2-propanamine.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the liquid amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6]

    • Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[7]

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[6] If any solid particles are present, the solution should be filtered.[6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. For quantitative analysis, ensure a sufficient relaxation delay between pulses.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the neat (undiluted) liquid amine sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[8][9]

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.[9]

  • Instrument Setup:

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's internal compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[9]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the amine sample at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.[10]

    • Perform a serial dilution to a final concentration of around 10-100 µg/mL.[10] Overly concentrated samples can contaminate the instrument and lead to poor mass resolution.[10]

    • Filter the final solution if any particulates are present.[10]

  • Instrument Setup:

    • The specific setup will depend on the type of mass spectrometer and the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a volatile amine, EI is a common choice.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For EI, this is typically done via direct injection or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a common fragmentation pathway for tertiary amines.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation Sample N,N-dipropyl-2-propanamine Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Splitting Patterns, and Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Characteristic Functional Group Absorptions Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight and Analyze Fragmentation Acq_MS->Analysis_MS Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Figure 1: General workflow for the spectroscopic analysis of N,N-dipropyl-2-propanamine.

Mass_Spec_Fragmentation Mol_Ion Molecular Ion (M+) [C9H21N]+ Fragment1 Loss of Propyl Radical [C6H14N]+ Mol_Ion->Fragment1 α-cleavage Fragment2 Loss of Isopropyl Radical [C6H14N]+ Mol_Ion->Fragment2 α-cleavage

Figure 2: Predicted primary α-cleavage fragmentation pathways for N,N-dipropyl-2-propanamine in mass spectrometry.

Conclusion

References

Toxicological Profile of 2-Propanamine, N,N-dipropyl (N,N-Diisopropylethylamine)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of 2-Propanamine, N,N-dipropyl, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base. This sterically hindered tertiary amine is widely used as a non-nucleophilic base in organic synthesis. An understanding of its toxicological properties is crucial for safe handling, risk assessment, and in the context of drug development where it may be used as a process chemical. This document summarizes the available data on its acute and repeated-dose toxicity, skin and eye irritation, genotoxicity, and reproductive/developmental effects. Experimental protocols for key toxicological assays are detailed, and a plausible signaling pathway associated with its mechanism of toxicity is visualized. All quantitative data are presented in tabular format for clarity and ease of comparison.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms N,N-Diisopropylethylamine, DIPEA, Hünig's base
CAS Number 7087-68-5[1]
Molecular Formula C₈H₁₉N[2]
Molecular Weight 129.24 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Odor Fishy, ammonia-like
Boiling Point 126.6 °C[4]
Flash Point 10 °C[4]
Solubility in Water 4.01 g/L at 20 °C[4]

Toxicological Data

Acute Toxicity

DIPEA is harmful if swallowed and toxic if inhaled.

RouteSpeciesTest GuidelineValueClassification
OralRatOECD 423LD50: 200-500 mg/kg bw[1]Harmful if swallowed
InhalationRat-LC50 (4 h): 2.63 mg/L[5]Toxic if inhaled
DermalRat-LD0: > 2000 mg/kg bw[1]Not classified
Skin and Eye Irritation

DIPEA is corrosive to the eyes but is not classified as a skin irritant.

EndpointSpeciesTest GuidelineResultClassification
Skin Irritation--Not classified as a skin irritant/corrosive[5]Not classified
Eye Irritation--Causes serious eye damage[1][5][6]Eye Damage Category 1
Repeated Dose Toxicity

Limited data from read-across studies are available for repeated dose toxicity.

RouteSpeciesDurationNOAEC/NOELEffects Observed
Inhalation--NOAEC: 247 mg/m³ (systemic toxicity and respiratory tract irritation)[1]-
Oral (read-across from trimethylamine)---At 200 mg/kg/day: mortality, abnormal breathing, salivation, gastrointestinal ulcers and inflammation, squamous hyperplasia, and edema in the submucosa.[1]
Genotoxicity

Based on the available data, DIPEA is not considered to be mutagenic.

AssayTest SystemResult
Bacterial Reverse Mutation Test (Ames Test)S. typhimuriumNon-mutagenic[1]
Carcinogenicity

There are no specific carcinogenicity studies available for DIPEA. However, as a tertiary amine, it has the potential to form N-nitrosamines in the presence of nitrosating agents, and some nitrosamines are known to be carcinogenic.[6] Chronic exposure studies in animals suggest potential liver and kidney effects at high doses.[3]

Reproductive and Developmental Toxicity

Data from a read-across study suggests the following no-observed-effect levels.

EndpointNOEL
Reproductive Toxicity (males and females)200 mg/kg/day[1]
Developmental Toxicity (pups)200 mg/kg/day[1]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity of DIPEA was likely determined using a stepwise procedure with a starting dose administered to a small group of animals (typically rats).[1] Depending on the observed toxicity and mortality, the dose for the next step was adjusted up or down. This method aims to classify the substance based on its LD50 value with the use of a minimal number of animals.

Skin Irritation

While specific details of the skin irritation testing for DIPEA are not provided in the search results, the standard approach involves applying the test substance to the shaved skin of laboratory animals (typically rabbits) and observing for signs of erythema and edema over a period of up to 14 days.

Eye Irritation

The serious eye damage potential of DIPEA would have been assessed by instilling a small amount of the substance into the conjunctival sac of one eye of a laboratory animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1] It utilizes several strains of the bacterium Salmonella typhimurium with mutations in the genes responsible for histidine synthesis. These bacteria cannot grow in a histidine-free medium. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is then counted to determine the mutagenic potential.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct experimental evidence detailing the specific signaling pathways affected by N,N-Diisopropylethylamine is not available in the reviewed literature. However, based on the known toxic effects of other amines, a plausible mechanism of toxicity involves the induction of cellular stress, such as oxidative stress and inflammation.

Oxidative Stress Response

Many xenobiotics can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to oxidative stress, which can damage cellular components like DNA, proteins, and lipids. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway.

Oxidative_Stress_Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DIPEA DIPEA Exposure ROS Increased ROS DIPEA->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Inhibited by ROS Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Plausible Nrf2-mediated oxidative stress response to DIPEA.

In this hypothetical pathway, exposure to DIPEA leads to the generation of ROS. This disrupts the binding of the transcription factor Nrf2 to its inhibitor Keap1 in the cytoplasm. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and ultimately enhancing cellular protection against oxidative damage.

Experimental Workflow for In Vitro Genotoxicity Assessment

The assessment of the genotoxic potential of a compound like DIPEA typically follows a tiered approach, starting with in vitro assays.

Genotoxicity_Workflow cluster_workflow In Vitro Genotoxicity Testing Workflow cluster_assays Tier 1 Assays Test_Substance Test Substance (DIPEA) Ames Bacterial Reverse Mutation Assay (Ames Test) Test_Substance->Ames Micronucleus In Vitro Micronucleus Assay Test_Substance->Micronucleus Chromosomal_Aberration In Vitro Chromosomal Aberration Assay Test_Substance->Chromosomal_Aberration Data_Analysis Data Analysis & Interpretation Ames->Data_Analysis Micronucleus->Data_Analysis Chromosomal_Aberration->Data_Analysis Conclusion Conclusion on Genotoxic Potential Data_Analysis->Conclusion

A typical workflow for in vitro genotoxicity assessment.

This workflow illustrates the initial screening of a test substance using a battery of in vitro tests, including the Ames test for gene mutations and the micronucleus and chromosomal aberration assays for chromosomal damage. The results from these assays are then analyzed to determine the genotoxic potential of the compound.

Conclusion

N,N-Diisopropylethylamine (DIPEA) exhibits a toxicological profile characterized by acute oral and inhalation toxicity, and it is corrosive to the eyes. While it is not classified as a skin irritant and has not shown mutagenic potential in bacterial assays, data on chronic, carcinogenic, and reproductive effects are limited and often rely on read-across from structurally similar compounds. The potential for nitrosamine formation warrants consideration in risk assessment. Further studies are needed to fully elucidate its long-term health effects and to confirm the specific molecular mechanisms and signaling pathways involved in its toxicity. The information presented in this guide should be used to inform safe handling procedures and to guide further toxicological evaluation where necessary.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Propanamine, N,N-dipropyl- (Diisopropylethylamine, DIPEA) as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propanamine, N,N-dipropyl-, commonly known as Diisopropylethylamine (DIPEA) or Hünig's base, is a sterically hindered tertiary amine that serves as a potent, non-nucleophilic base in a wide array of organic reactions.[1][2] Its bulky isopropyl groups shield the nitrogen atom, significantly hindering its ability to act as a nucleophile while preserving its capacity to scavenge protons.[1][2][3] This unique property makes DIPEA an indispensable tool in modern organic synthesis, particularly in applications where sensitive functional groups must be preserved and unwanted side reactions, such as alkylation or acylation of the base itself, must be avoided.[1][2][3]

These application notes provide an overview of the key applications of DIPEA, a comparison with the structurally similar base triethylamine (TEA), and detailed protocols for its use in several common synthetic transformations.

Key Properties and Comparison with Triethylamine

The steric hindrance provided by the two isopropyl groups is the most significant structural feature of DIPEA, distinguishing it from other tertiary amine bases like triethylamine (TEA).[3][4] While both are considered hindered organic bases, the nitrogen atom in DIPEA is more sterically encumbered.[1][2] This difference in structure leads to distinct reactivity profiles. TEA, being less hindered, is a slightly stronger base but is also more prone to participating in nucleophilic side reactions.[1][2][4]

Table 1: Comparison of Physical and Chemical Properties of DIPEA and Triethylamine (TEA)

PropertyDiisopropylethylamine (DIPEA)Triethylamine (TEA)Reference(s)
Molecular Formula C₈H₁₉NC₆H₁₅N[1]
Molar Mass 129.24 g/mol 101.19 g/mol [1][3]
Boiling Point 126.6 °C89.5 °C[1][3]
Density 0.742 g/mL0.726 g/mL[1]
pKa of Conjugate Acid ~10.75 (in water), 8.5 (in DMSO)~10.75 (in water), 9.0 (in DMSO)[1][2]
Steric Hindrance HighModerate[3][4]
Nucleophilicity PoorModerate[1][2]
Solubility Low in water; soluble in most organic solvents.Soluble in water and many organic solvents.[1][3]

Key Applications

Peptide Synthesis

DIPEA is a cornerstone of modern solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling.[5] It is primarily used as a base for the in-situ neutralization of protonated amine components during the coupling step, and to neutralize the acidic byproducts generated during the deprotection of N-terminal protecting groups like Fmoc and Boc.[5][6][7] Its non-nucleophilic nature is critical to prevent side reactions with the activated carboxylic acid, thereby minimizing the formation of unwanted byproducts and preserving the integrity of the growing peptide chain. In peptide synthesis, DIPEA can also help in reducing racemization compared to less hindered bases like triethylamine.[3]

Alkylation and Acylation Reactions

In alkylation and acylation reactions, DIPEA is employed to scavenge the acidic byproducts (e.g., HCl, HBr) without competing with the primary nucleophile. A notable application is the selective alkylation of secondary amines to tertiary amines, where the use of DIPEA prevents the overalkylation to form quaternary ammonium salts (the Menshutkin reaction), a common side reaction with less hindered bases.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

DIPEA serves as an effective base in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings.[2] In these transformations, the base is required to neutralize the hydrogen halide formed during the catalytic cycle. The large steric bulk of DIPEA can be advantageous as it minimizes coordination to the palladium center, which could otherwise inhibit catalytic activity.[3]

Swern Oxidation

While triethylamine is traditionally used in the Swern oxidation, DIPEA can be used as a substitute.[1] In this reaction, an alcohol is oxidized to an aldehyde or ketone using dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride. DIPEA acts as the base in the final elimination step to generate the carbonyl compound.

Experimental Protocols

Protocol for Boc-Deprotection and in-situ Neutralization/Coupling in SPPS

This protocol describes a typical cycle for the removal of a Boc protecting group from a resin-bound peptide and the subsequent coupling of the next amino acid.

Materials:

  • Boc-protected amino acid-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-protected amino acid

  • Coupling agent (e.g., HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Boc-protected amino acid-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the resin.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3 times) and DMF (3 times).

  • In-situ Neutralization and Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the amino acid/coupling agent solution.

    • Immediately add this solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

Table 2: Reagent Quantities for a Typical SPPS Coupling Reaction (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol scale
Boc-protected amino acid30.3 mmol
HBTU2.90.29 mmol
DIPEA60.6 mmol (approx. 105 µL)
DMF-~2 mL
Protocol for the Alkylation of a Secondary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine using an alkyl halide with DIPEA as the base.

Materials:

  • Secondary amine

  • Alkyl halide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: To a solution of the secondary amine (1.0 equivalent) in acetonitrile, add the alkyl halide (1.1 equivalents).

  • Addition of Base: Add DIPEA (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tertiary amine.

Visualizations

Non_Nucleophilic_Base_Action Substrate_H R-XH (Acidic Proton Source) Substrate_Anion R-X⁻ (Deprotonated Substrate) Substrate_H->Substrate_Anion Forms DIPEA DIPEA (Non-Nucleophilic Base) DIPEA->Substrate_H Proton Abstraction DIPEA_H DIPEA-H⁺ (Protonated Base) DIPEA->DIPEA_H Forms

Caption: Action of DIPEA as a non-nucleophilic base.

Peptide_Coupling_Workflow Start Resin-Bound Peptide (with N-terminal protecting group, e.g., Boc) Deprotection Deprotection (e.g., TFA in DCM) Start->Deprotection Protonated_Amine Resin-Bound Peptide (Protonated N-terminus) Deprotection->Protonated_Amine Neutralization Neutralization with DIPEA Protonated_Amine->Neutralization Free_Amine Resin-Bound Peptide (Free Amine) Neutralization->Free_Amine Coupling Peptide Bond Formation Free_Amine->Coupling Activation Activate next Amino Acid (with Coupling Reagent, e.g., HBTU) Activation->Coupling Elongated_Peptide Elongated Resin-Bound Peptide Coupling->Elongated_Peptide

Caption: Workflow for peptide coupling using DIPEA.

Conclusion

Diisopropylethylamine is a versatile and highly effective non-nucleophilic base that has become an essential reagent in organic synthesis. Its ability to act as a proton scavenger while exhibiting minimal nucleophilicity makes it the base of choice for a multitude of reactions, including peptide synthesis, alkylations, and various metal-catalyzed cross-couplings. The provided protocols offer a starting point for researchers to employ DIPEA in their synthetic endeavors, with the understanding that reaction conditions may require optimization based on the specific substrates and desired outcomes. The continued application and exploration of DIPEA's properties will undoubtedly contribute to the advancement of chemical synthesis and drug discovery.

References

Application Notes and Protocols for Dehydrohalogenation Reactions Using N,N-dipropyl-2-propanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes and alkynes from alkyl halides. The choice of base is paramount in directing the outcome of these reactions, particularly in complex molecules where competing substitution reactions (SN2) can be problematic. N,N-dipropyl-2-propanamine, a sterically hindered non-nucleophilic base, offers significant advantages in promoting the desired E2 elimination pathway while minimizing unwanted side reactions. Its bulky propyl groups and the isopropyl group on the nitrogen atom effectively shield the nitrogen's lone pair of electrons, rendering it a poor nucleophile but an effective proton abstractor.[1] This characteristic is highly desirable in the synthesis of fine chemicals and pharmaceutical intermediates where chemoselectivity is critical.

This document provides detailed application notes and protocols for the use of N,N-dipropyl-2-propanamine and its close structural analog, N,N-diisopropylethylamine (DIPEA or Hünig's Base), in dehydrohalogenation reactions. Due to the high structural similarity and comparable reactivity, protocols involving DIPEA are presented as a reliable proxy for N,N-dipropyl-2-propanamine.

Principle of the Reaction: The E2 Mechanism

Dehydrohalogenation reactions promoted by sterically hindered bases like N,N-dipropyl-2-propanamine predominantly proceed through a concerted, bimolecular (E2) mechanism.[2][3][4][5] This pathway involves a single transition state where the base abstracts a proton from a carbon atom (β-carbon) adjacent to the carbon bearing the halogen (α-carbon), and the halide leaving group departs simultaneously, leading to the formation of a double bond.

Key Characteristics of the E2 Reaction with Hindered Bases:

  • Concerted Mechanism: Bond breaking (C-H and C-X) and bond formation (C=C and B-H) occur in a single, concerted step.[2][3]

  • Second-Order Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide and the base.[2][3][4]

  • Anti-periplanar Stereochemistry: For the reaction to proceed efficiently, the abstracted proton and the leaving group must be in an anti-periplanar conformation (dihedral angle of 180°). This alignment allows for optimal orbital overlap in the transition state.[4][6]

  • Regioselectivity: The use of a bulky base often leads to the formation of the Hofmann product (the less substituted alkene) over the more thermodynamically stable Zaitsev product (the more substituted alkene).[3][6][7] This is due to the steric hindrance of the base, which favors the abstraction of the more accessible, less sterically hindered proton on a primary or secondary carbon.

Experimental Protocols

The following protocols are generalized procedures for dehydrohalogenation reactions using N,N-dipropyl-2-propanamine or N,N-diisopropylethylamine. Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: General Dehydrohalogenation of an Alkyl Halide

This protocol is suitable for the dehydrohalogenation of secondary and tertiary alkyl halides.

Materials:

  • Alkyl halide

  • N,N-dipropyl-2-propanamine (or N,N-diisopropylethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 equiv).

  • Dissolve the alkyl halide in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Add N,N-dipropyl-2-propanamine (1.5 - 2.0 equiv) to the solution at room temperature.

  • The reaction mixture is then heated to a temperature between 50 °C and 100 °C, depending on the reactivity of the substrate.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture can be worked up by washing with water to remove the amine hydrohalide salt.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Dehydrobromination for the Synthesis of Vinyl Sulfones

This protocol is adapted from a procedure for the synthesis of vinyl sulfones, demonstrating the utility of hindered amines in the elimination of HBr from a dibromo intermediate.

Materials:

  • α,β-Dibromo sulfone derivative

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the α,β-dibromo sulfone derivative (1.0 equiv) in acetonitrile.

  • Add N,N-diisopropylethylamine (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by automated flash chromatography using a gradient of ethyl acetate in hexanes to yield the vinyl sulfone product.[8]

Data Presentation

SubstrateBase (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
((Dibromo(phenyl)methyl)sulfonyl)benzeneDIPEA (2.0)MeCNRT20((Bromo(phenyl)methyl)sulfonyl)benzene91[8]
2,2-Dibromo-6,6-dimethylcyclohexan-1-oneDIPEA (2.0)MeCNRT256-Bromo-2,2-dimethylcyclohexan-1-one89[8]
(Dibromomethyl)benzeneDIPEA (4.0)MeCNRT72(Bromomethyl)benzene80[8]
Brominated Compound 1bDIPEA (1.5)MeCN28-Streptocyanine dye precursor-[8]
Brominated Compound 4bDIPEA (2.0)MeCN--Hydrodebromination product-[8]

Mandatory Visualizations

Dehydrohalogenation Workflow

Dehydrohalogenation_Workflow General Workflow for Dehydrohalogenation sub Substrate (Alkyl Halide) reaction Reaction Mixture (Heating under Inert Atmosphere) sub->reaction base Base (N,N-dipropyl-2-propanamine) base->reaction solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Workup (Removal of Amine Salt) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Product (Alkene) purification->product

Caption: A generalized experimental workflow for the dehydrohalogenation of alkyl halides.

E2 Reaction Mechanism

E2_Mechanism Concerted E2 Mechanism reactant Reactants Alkyl Halide + Base ts Transition State [B---H---Cβ---Cα---X]‡ reactant->ts Concerted Step product Products Alkene + B-H⁺ + X⁻ ts->product

Caption: A simplified representation of the concerted E2 elimination pathway.

Regioselectivity in Dehydrohalogenation

Regioselectivity Regioselectivity with Hindered vs. Unhindered Bases substrate Unsymmetrical Alkyl Halide hindered_base Hindered Base (e.g., N,N-dipropyl-2-propanamine) substrate->hindered_base unhindered_base Unhindered Base (e.g., Ethoxide) substrate->unhindered_base hofmann Hofmann Product (Less Substituted Alkene) hindered_base->hofmann Major Product zaitsev Zaitsev Product (More Substituted Alkene) unhindered_base->zaitsev Major Product

Caption: Factors influencing the regiochemical outcome of dehydrohalogenation.

References

Application Notes and Protocols: 2-Propanamine, N,N-dipropyl (N,N-Diisopropylethylamine) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Propanamine, N,N-dipropyl, more commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base, in pharmaceutical synthesis. DIPEA is a sterically hindered, non-nucleophilic tertiary amine that serves as a crucial organic base in a multitude of synthetic transformations.[1] Its primary function is to act as a proton scavenger, neutralizing acidic byproducts generated during reactions without participating in nucleophilic side reactions.[1][2] This property is paramount in the synthesis of complex and sensitive pharmaceutical molecules.

Key Applications in Pharmaceutical Synthesis

DIPEA's utility spans a wide range of reactions essential for the preparation of active pharmaceutical ingredients (APIs) and their intermediates.[3] The most prominent applications include:

  • Peptide Synthesis: DIPEA is extensively used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4][5] It is a standard component in amide bond formation (peptide coupling) reactions, where it maintains the basicity required for the coupling reagents (e.g., HATU, HBTU) to be effective.[6][7] It also plays a vital role in the deprotection of amino acid residues by neutralizing the acidic species formed.[4]

  • Amide Coupling Reactions: Beyond peptide synthesis, DIPEA is a base of choice for general amide bond formation between carboxylic acids and amines.[1][2] Its non-nucleophilic nature prevents it from competing with the amine nucleophile, thus minimizing side product formation.[2]

  • Alkylation Reactions: DIPEA is employed as a base in the alkylation of various functional groups. It has been shown to be effective in the selective alkylation of secondary amines to tertiary amines, suppressing the undesired Menshutkin reaction that leads to quaternary ammonium salts.[2]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: DIPEA serves as a base in important carbon-carbon bond-forming reactions such as the Heck and Sonogashira couplings, which are widely used in the synthesis of complex organic molecules.[2]

  • Synthesis of Heterocyclic Compounds: DIPEA is utilized as a catalyst or base in the synthesis of various heterocyclic scaffolds that are prevalent in many drug molecules. For instance, it has been used in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various pharmaceutical synthesis applications involving DIPEA.

Table 1: DIPEA in the Synthesis of Pharmaceutical Intermediates

Intermediate/ProductReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
6-chloro-3-fluoropyrazine-2-carbonitrile (Favipiravir intermediate)Chlorination/Dehydration/Cyanation6-bromo-3-hydroxypyrazine-2-carboxamide, POCl₃, DIPEA-8039296[9]
Protected RemdesivirCondensationIsopropylidene derivative, amidophosphate, MgCl₂, DIPEAAcetonitrileNot specifiedNot specifiedNot specifiedNot specified[10]
Pleurotinoid Natural Product IntermediateCascade CyclizationDi-tert-butyl 2-(2-formyl-3-methylphenoxy)malonate, Ethylene Glycol, DIPEAEthylene GlycolNot specifiedNot specified73Not specified[11]

Table 2: DIPEA in Solid-Phase Peptide Synthesis (SPPS)

Peptide/ProcessCoupling ReagentDIPEA EquivalentsSolventKey ApplicationOutcomeReference
General Peptide SynthesisHCTU1.5 (relative to amino acid)DMFAmide bond formationStandard protocol for peptide elongation[5]
Cyclic RGD Peptide-6.5 (for first amino acid attachment)DCMAttachment of first amino acid to 2-chlorotrityl resinEffective resin loading[5]
Peptide Library SynthesisHATU, DIC/OxymaPureNot specifiedNot specifiedHigh-throughput peptide synthesisUse of multiple coupling reagents with DIPEA can improve crude purity[12]
General Peptide SynthesisHBTU/HOBt2 (relative to amino acid)DMFMicrowave-assisted SPPSStandard protocol for rapid peptide synthesis[13]

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3-fluoropyrazine-2-carbonitrile (Favipiravir Intermediate) [9]

This protocol describes a key step in the synthesis of the antiviral drug Favipiravir.

  • Reaction Setup: To 55 g (0.25 mol) of 6-bromo-3-hydroxypyrazine-2-carboxamide, add 153.3 g (1 mol, 4 equiv.) of phosphorus oxychloride (POCl₃) at room temperature.

  • Heating: Heat the mixture to 80 °C over 15 minutes to obtain a homogeneous solution.

  • Addition of DIPEA: Add 96.9 g (0.75 mol, 3 equiv.) of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Reaction: Stir the reaction mixture at 80 °C for 3 hours.

  • Work-up and Purification: After the reaction is complete, the crude product is crystallized from n-heptane to afford the desired product.

  • Yield: 40 g (92%)

  • Purity: 96%

Protocol 2: General Procedure for Amide Coupling in Solid-Phase Peptide Synthesis (SPPS) using HCTU/DIPEA [5]

This protocol outlines a standard procedure for elongating a peptide chain on a solid support.

  • Resin Preparation: The resin with the N-terminally deprotected peptide is washed with N,N-dimethylformamide (DMF).

  • Coupling Cocktail Preparation: In a separate vessel, the Fmoc-protected amino acid (4 equivalents relative to the resin loading), O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HCTU) (4 equivalents), and DIPEA (6 equivalents) are dissolved in DMF.

  • Coupling Reaction: The coupling cocktail is added to the resin, and the mixture is agitated for a specified time (typically 1-2 hours) to allow for complete amide bond formation.

  • Monitoring: The completion of the reaction is monitored using a qualitative test, such as the ninhydrin test, to detect the presence of free primary amines. If the test is positive, the coupling step is repeated.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

Protocol 3: Synthesis of a Protected Remdesivir Intermediate [10]

This protocol describes the condensation step in the synthesis of the antiviral drug Remdesivir.

  • Reaction Setup: The isopropylidene-protected ribose derivative (9) is condensed with the amidophosphate (11a).

  • Reagents: The reaction is carried out in the presence of magnesium chloride (MgCl₂) and N,N-Diisopropylethylamine (DIPEA).

  • Solvent: The reaction is performed in acetonitrile.

  • Product Formation: The reaction yields the protected form of Remdesivir (12), which is then deprotected in a subsequent step to give the final active pharmaceutical ingredient.

Visualizations

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Support AA1 Fmoc-AA1-OH Attachment (+ DIPEA) Resin->AA1 Deprotection1 Fmoc Deprotection (Piperidine) AA1->Deprotection1 Coupling2 Fmoc-AA2-OH Coupling (+ Coupling Reagent, + DIPEA) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling2->Deprotection2 CouplingN Repeat Cycles (n-2) times Deprotection2->CouplingN Cleavage Cleavage from Resin (e.g., TFA) CouplingN->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) highlighting the role of DIPEA.

Diagram 2: Role of DIPEA in Amide Bond Formation

Amide_Bond_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid R-COOH Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent + DIPEA Amine R'-NH2 Amine DIPEA i-Pr2NEt (DIPEA) Protonated_DIPEA i-Pr2NEt-H+ DIPEA Salt DIPEA->Protonated_DIPEA + H+ Coupling_Reagent Coupling Reagent (e.g., HATU) Amide R-CO-NH-R' Amide Activated_Ester->Amide + Amine

Caption: DIPEA's role as a base in amide bond formation.

Diagram 3: Logical Relationship of DIPEA's Properties and Applications

DIPEA_Properties_Applications cluster_properties Key Properties cluster_applications Pharmaceutical Applications DIPEA N,N-Diisopropylethylamine (DIPEA) Steric_Hindrance Steric Hindrance DIPEA->Steric_Hindrance Strong_Base Strong Organic Base DIPEA->Strong_Base Non_Nucleophilic Non-Nucleophilic Steric_Hindrance->Non_Nucleophilic Peptide_Synthesis Peptide Synthesis Non_Nucleophilic->Peptide_Synthesis Amide_Coupling General Amide Coupling Non_Nucleophilic->Amide_Coupling Strong_Base->Peptide_Synthesis Alkylation Alkylation Reactions Strong_Base->Alkylation Cross_Coupling Cross-Coupling Reactions Strong_Base->Cross_Coupling

Caption: Relationship between DIPEA's properties and its applications.

References

Application Notes and Protocols: 2-Propanamine, N,N-dipropyl- as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Propanamine, N,N-dipropyl-, a sterically hindered tertiary amine, as a catalyst in various polymerization reactions. While specific literature on this particular amine's catalytic activity is not abundant, its structural similarity to other well-documented amine catalysts allows for the extrapolation of its potential applications and mechanisms. These notes offer theoretical frameworks and example protocols to guide researchers in exploring its catalytic efficacy.

Introduction to Amine Catalysis in Polymerization

Tertiary amines are a versatile class of organic catalysts widely employed in polymerization due to their basicity and nucleophilicity. They can act as direct nucleophilic catalysts, bases to activate monomers or initiators, or as ligands for metal-based catalysts. Sterically hindered amines, such as this compound-, are of particular interest as they can offer unique selectivity and control over polymerization kinetics by mitigating side reactions. Their bulky nature can influence the stereochemistry of the resulting polymer and the stability of catalytic intermediates.

Potential applications for this compound- as a catalyst are anticipated in the following areas:

  • Atom Transfer Radical Polymerization (ATRP): Acting as a ligand for the copper catalyst and potentially as a reducing agent.

  • Ring-Opening Polymerization (ROP): Catalyzing the polymerization of cyclic monomers like lactones and epoxides.

  • Polyurethane Formation: Acting as a gelation catalyst for the reaction between isocyanates and polyols.

Potential Catalytic Mechanisms

The catalytic action of this compound- is likely to proceed through one of the following general mechanisms, depending on the reaction type.

Role in Atom Transfer Radical Polymerization (ATRP)

In ATRP, tertiary amines can function as ligands for the copper catalyst, influencing its redox potential and solubility. They can also act as reducing agents to regenerate the active Cu(I) species from the deactivated Cu(II) species, a process known as Activators Re-generated by Electron Transfer (ARGET) ATRP.[1][2] The steric hindrance of this compound- may provide a controlled rate of reduction and initiation.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator Initiator Radical Radical Initiator->Radical k_act Cu(I) / L Cu(I) / Amine Cu(II) / L Cu(II) / Amine Cu(I) / L->Cu(II) / L k_act Monomer Monomer Polymer_Radical Growing Polymer Radical Radical->Polymer_Radical k_p Cu(II) / L->Cu(I) / L k_deact Monomer->Polymer_Radical Dormant_Polymer Dormant Polymer Polymer_Radical->Dormant_Polymer k_deact

Fig. 1: Generalized ATRP catalytic cycle where the amine acts as a ligand (L).
Mechanism in Ring-Opening Polymerization (ROP)

For the ROP of cyclic esters (e.g., lactones), this compound- can act as a nucleophilic catalyst, directly attacking the carbonyl group of the monomer to initiate polymerization. Alternatively, it can function as a base to deprotonate an initiator, such as an alcohol, increasing its nucleophilicity.[3]

ROP_Mechanism Amine 2-Propanamine, N,N-dipropyl- Alkoxide R-O⁻ Amine->Alkoxide Proton abstraction Alcohol R-OH Alcohol->Alkoxide Ring_Opened Ring-Opened Intermediate Alkoxide->Ring_Opened Nucleophilic attack Monomer Cyclic Monomer (e.g., Lactone) Monomer->Ring_Opened Polymer Growing Polymer Chain Monomer->Polymer Ring_Opened->Polymer Propagation

Fig. 2: Base-catalyzed ring-opening polymerization mechanism.
Role in Polyurethane Formation

In polyurethane synthesis, tertiary amines catalyze the reaction between an isocyanate and a polyol.[4] The amine catalyst is believed to activate the hydroxyl group of the polyol through hydrogen bonding, making it a more potent nucleophile for attacking the isocyanate group.[3][4]

Polyurethane_Formation Amine Amine Catalyst Activated_Polyol Activated Polyol Amine->Activated_Polyol Activates Polyol Polyol (R-OH) Polyol->Activated_Polyol Urethane Urethane Linkage Activated_Polyol->Urethane Nucleophilic attack Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane

Fig. 3: Catalytic role of amines in polyurethane formation.

Experimental Protocols

The following are example protocols for evaluating the catalytic activity of this compound-. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol for ATRP of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) (PMMA) using a CuBr/2-Propanamine, N,N-dipropyl- catalytic system.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • This compound-

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, add CuBr (0.1 mmol).

  • Add anisole (5 mL) and this compound- (0.2 mmol). Stir the mixture under an inert atmosphere until a homogeneous solution is formed.

  • Add MMA (10 mmol) to the flask.

  • Inject the initiator, EBiB (0.1 mmol), to start the polymerization.

  • Maintain the reaction at a constant temperature (e.g., 60 °C) and take samples periodically to monitor monomer conversion by ¹H NMR or GC.

  • After the desired conversion is reached, quench the reaction by exposing the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into cold methanol.

  • Filter and dry the resulting PMMA under vacuum.

  • Characterize the polymer for molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

Experimental Workflow:

ATRP_Workflow A 1. Add CuBr to Schlenk flask B 2. Add solvent and amine ligand A->B C 3. Add monomer (MMA) B->C D 4. Inject initiator (EBiB) C->D E 5. Polymerize at constant temperature D->E F 6. Quench reaction E->F G 7. Catalyst removal F->G H 8. Polymer precipitation G->H I 9. Dry polymer H->I J 10. Characterize (GPC, NMR) I->J

Fig. 4: Experimental workflow for ATRP of MMA.
Protocol for Ring-Opening Polymerization of ε-Caprolactone

Objective: To synthesize polycaprolactone (PCL) using this compound- as a catalyst and benzyl alcohol as an initiator.

Materials:

  • ε-Caprolactone, dried

  • Benzyl alcohol, dried

  • This compound-, dried

  • Toluene, anhydrous

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve ε-caprolactone (10 mmol) in anhydrous toluene (10 mL).

  • Add benzyl alcohol (0.1 mmol) as the initiator.

  • Inject this compound- (0.1 mmol) as the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the monomer conversion over time using ¹H NMR.

  • Once the desired conversion is achieved, cool the reaction to room temperature.

  • Precipitate the polymer by adding the reaction mixture to cold methanol.

  • Filter the polymer and dry it under vacuum.

  • Analyze the molecular weight and polydispersity of the PCL by GPC.

Data Presentation

The following tables present hypothetical data for the polymerization reactions described above, illustrating the expected influence of catalyst concentration and reaction time on the polymerization outcome.

Table 1: Hypothetical Results for ATRP of MMA Catalyzed by CuBr/2-Propanamine, N,N-dipropyl-

Entry[MMA]:[EBiB]:[CuBr]:[Amine]Time (h)Conversion (%)Mₙ ( g/mol , Theo)Mₙ ( g/mol , GPC)Đ (Mₙ/Mₙ)
1100:1:1:2245450043001.15
2100:1:1:2482820079001.12
3200:1:1:246513000125001.18
4100:1:0.5:1475750072001.25

Table 2: Hypothetical Results for ROP of ε-Caprolactone Catalyzed by this compound-

Entry[Monomer]:[Initiator]:[Catalyst]Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol , GPC)Đ (Mₙ/Mₙ)
1100:1:1100692105001.20
2100:1:18067889001.25
3200:1:1100688201001.22
4100:1:0.510068597001.30

Conclusion

This compound- presents itself as a potentially valuable catalyst for a range of polymerization reactions due to its sterically hindered tertiary amine structure. The protocols and theoretical data provided herein offer a solid foundation for researchers to begin investigating its catalytic properties. Further studies are warranted to fully elucidate its catalytic mechanisms and optimize reaction conditions for various polymer syntheses. The exploration of such novel catalysts is crucial for the advancement of polymer chemistry and the development of new materials with tailored properties.

References

Application Notes and Protocols for Alkylation Reactions with 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of the sterically hindered secondary amine, 2-Propanamine, N,N-dipropyl. Given the steric hindrance around the nitrogen atom, specific reaction conditions are crucial for achieving successful alkylation. These guidelines are based on established principles for the alkylation of similar secondary amines.

Introduction

Alkylation of secondary amines is a fundamental transformation in organic synthesis, leading to the formation of tertiary amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound, also known as N,N-dipropylisopropanamine, presents a sterically hindered nitrogen center due to the presence of two propyl groups and one isopropyl group. This steric bulk can significantly impact the rate and success of N-alkylation reactions. Careful selection of reagents, solvents, and reaction conditions is therefore essential to achieve desired product yields and minimize side reactions, such as quaternization or elimination.

General Reaction Scheme

The N-alkylation of this compound with an alkylating agent (R-X) in the presence of a base proceeds via a nucleophilic substitution reaction (SN2).

Figure 1: General scheme for the N-alkylation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for selecting appropriate reaction and purification conditions.

PropertyValueReference
Molecular Formula C₉H₂₁N[1]
Molecular Weight 143.27 g/mol [1]
IUPAC Name N-isopropyl-N-propylpropan-1-amine[1]
Boiling Point Not available
Solubility Expected to be soluble in organic solvents.

Recommended Reaction Conditions

Due to the steric hindrance of this compound, forcing reaction conditions may be necessary. The use of a non-nucleophilic, sterically hindered base is highly recommended to prevent competition with the amine nucleophile and to minimize side reactions.

  • Alkylating Agents: Primary alkyl halides (iodides and bromides) are the most effective. Secondary and tertiary alkyl halides are more prone to elimination reactions.

  • Base: A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (Hünig's base) is recommended. Other bases like potassium carbonate or cesium carbonate can also be used, particularly with more reactive alkylating agents.

  • Solvent: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable.

  • Temperature: Elevated temperatures (50-100 °C) are often required to overcome the steric hindrance and achieve a reasonable reaction rate.

  • Stoichiometry: An excess of the amine or the alkylating agent can be used to drive the reaction to completion. However, using an excess of the amine can help to minimize overalkylation (quaternization).

Experimental Protocols

General Protocol for the N-Alkylation of this compound with an Alkyl Halide

This protocol provides a general procedure that can be adapted for various primary alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add N,N-diisopropylethylamine (1.5 - 2.0 eq.).

  • Add the alkyl halide (1.1 - 1.5 eq.) to the stirred solution.

  • Heat the reaction mixture to the desired temperature (see Table 2 for recommendations) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary

The following table summarizes the expected yields and reaction conditions for the alkylation of this compound with various alkylating agents. These values are estimations based on general principles of reactivity for sterically hindered amines and may require optimization for specific substrates.

Alkylating AgentAlkyl Halide TypeBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Methyl IodidePrimaryHünig's BaseACN60-8012-2470-85
Ethyl BromidePrimaryHünig's BaseACN80-10024-4860-75
n-Propyl BromidePrimaryHünig's BaseDMF100-12048-7250-65
Isopropyl BromideSecondaryK₂CO₃DMF12072+< 20 (Elimination likely)

Visualizations

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_amine Add 2-Propanamine, N,N-dipropyl start->add_amine add_solvent Add Anhydrous Solvent (ACN/DMF) add_amine->add_solvent add_base Add Hünig's Base add_solvent->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat Heat to 50-120 °C add_alkyl_halide->heat monitor Monitor byTLC/GC-MS heat->monitor monitor->heat Continue heating cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Removal cool->evaporate extract Aqueous Work-up evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

Factors_Affecting_Alkylation Success Successful N-Alkylation StericHindrance Steric Hindrance of Amine StericHindrance->Success Decreases Rate AlkylHalide Nature of Alkyl Halide AlkylHalide->Success Primary > Secondary > Tertiary Base Choice of Base Base->Success Non-nucleophilic is key Conditions Reaction Conditions (Temp, Solvent) Conditions->Success Higher temp may be needed

Caption: Key factors influencing the success of N-alkylation of sterically hindered amines.

References

Application Notes and Protocols: The Role of Dipropylamines in the Synthesis of Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dinitroaniline herbicides are a significant class of agrochemicals used for the pre-emergence control of annual grasses and broadleaf weeds in a variety of crops. A key step in the synthesis of many of these herbicides is the nucleophilic aromatic substitution reaction involving a substituted dinitrochlorobenzene and a secondary amine. While the specific compound N,N-dipropyl-2-propanamine (also known as dipropyl isopropylamine) is not widely cited in the synthesis of major agrochemicals, the closely related compound di-n-propylamine is a crucial precursor for several prominent dinitroaniline herbicides, including trifluralin and isopropalin.[1] This document will detail the application of di-n-propylamine in the synthesis of these agrochemicals, providing protocols and quantitative data for researchers and scientists in the field.

Application Notes: Synthesis of Dinitroaniline Herbicides

The general synthetic route for dinitroaniline herbicides involves the reaction of a chlorinated and nitrated benzene ring with a suitable amine. The chlorine atom, activated by the electron-withdrawing nitro groups, is displaced by the amine in a nucleophilic aromatic substitution reaction.

  • Trifluralin: This herbicide is synthesized by reacting 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with di-n-propylamine.[2][3] The reaction yields N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline, the active ingredient known as trifluralin.[2]

  • Isopropalin: The synthesis of isopropalin is achieved through the reaction of 1-chloro-4-isopropyl-2,6-dinitrobenzene with di-n-propylamine.[4]

  • Ethalfluralin: Ethalfluralin is produced by the reaction of 2,6-dinitro-4-trifluoromethylchlorobenzene with N-ethylmethylallylamine.[5]

  • Pendimethalin: The synthesis of pendimethalin involves the reaction of a nitrated o-xylene derivative with 1-ethylpropylamine.[6]

Quantitative Data Summary

The following table summarizes the key reactants and conditions for the synthesis of various dinitroaniline herbicides. Please note that specific yields and optimal conditions can vary based on the exact process and scale of the reaction.

HerbicidePrecursor 1Precursor 2Typical Reaction Conditions
Trifluralin 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzenedi-n-propylamineReaction in a suitable solvent, often with heating.[2][7]
Isopropalin 1-chloro-4-isopropyl-2,6-dinitrobenzenedi-n-propylamineNucleophilic aromatic substitution reaction.[4]
Ethalfluralin 2,6-dinitro-4-trifluoromethylchlorobenzeneN-ethylmethylallylamineStandard amination reaction conditions.[5]
Pendimethalin Trinitro-o-xylene mixture1-ethylpropylamineReaction temperature of 45-50°C.[6]

Experimental Protocols

Protocol 1: Synthesis of Trifluralin

This protocol is a representative example of the synthesis of a dinitroaniline herbicide using di-n-propylamine.

Materials:

  • 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene

  • di-n-propylamine

  • Suitable solvent (e.g., ethylene dichloride)[7]

  • Reaction vessel with stirring and temperature control

  • Purification apparatus (for filtration, washing, and evaporation)

Procedure:

  • In a reaction vessel, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene in a suitable solvent.

  • Add di-n-propylamine to the solution. The molar ratio of reactants should be optimized for complete conversion.

  • Heat the reaction mixture under stirring to the desired temperature and maintain for a specified period to ensure the completion of the amination reaction.[7]

  • After the reaction is complete, cool the mixture.

  • The product, trifluralin, can be isolated by filtration if it precipitates upon cooling.

  • Wash the isolated product with water to remove any unreacted starting materials and byproducts.

  • Further purification can be achieved by recrystallization or evaporation to remove any residual volatile impurities, such as N-nitrosodipropylamine.[7]

Protocol 2: General Synthesis of Dinitroaniline Herbicides

This generalized protocol can be adapted for the synthesis of other dinitroaniline herbicides like isopropalin.

Materials:

  • Substituted 2,6-dinitrochlorobenzene derivative

  • Appropriate secondary amine (e.g., di-n-propylamine for isopropalin)

  • Solvent

  • Base (optional, to scavenge HCl byproduct)

Procedure:

  • Charge the reaction vessel with the substituted 2,6-dinitrochlorobenzene and a solvent.

  • Add the secondary amine to the mixture.

  • If necessary, add a base to neutralize the hydrochloric acid formed during the reaction.

  • Heat the reaction mixture to the optimal temperature and hold for the required reaction time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, work up the reaction mixture. This may involve cooling, filtration, washing with aqueous solutions, and solvent removal.

  • Purify the crude product by recrystallization or column chromatography to obtain the final dinitroaniline herbicide.

Visualizations

G General Synthesis of Dinitroaniline Herbicides A Substituted 2,6-Dinitrochlorobenzene C Nucleophilic Aromatic Substitution A->C B Di-n-propylamine B->C D Dinitroaniline Herbicide (e.g., Trifluralin, Isopropalin) C->D Product E HCl C->E Byproduct G Experimental Workflow for Herbicide Synthesis start Start reactants 1. Mix Reactants (Dinitrochlorobenzene & Amine) in Solvent start->reactants reaction 2. Heat and Stir (Reaction Period) reactants->reaction workup 3. Reaction Work-up (Cooling, Filtration) reaction->workup purification 4. Purification (Washing, Recrystallization) workup->purification product 5. Isolate Pure Product purification->product end End product->end

References

Application Notes and Protocols for the Quantification of 2-Propanamine, N,N-dipropyl (DIPEA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Propanamine, N,N-dipropyl, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base. The following sections outline various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Titration, suitable for the determination of DIPEA in various matrices, particularly in active pharmaceutical ingredients (APIs).

Introduction

N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base widely used in organic synthesis, particularly in peptide coupling and other reactions where a hindered, organic-soluble base is required.[1] Due to its potential to remain as a residual impurity in final drug substances, robust and sensitive analytical methods are necessary for its quantification to ensure the safety and quality of pharmaceutical products. This document details validated methods for the determination of residual DIPEA.

Data Presentation: Quantitative Method Comparison

The following table summarizes the quantitative performance of various analytical methods for the quantification of DIPEA, providing a basis for method selection based on the required sensitivity and sample matrix.

Analytical MethodAnalyte(s)MatrixLimit of Quantification (LOQ)Linearity (r)RecoveryReference
GC-FIDTriethylamine (TEA), Diisopropylamine (DIPA), 1,1,3,3-tetramethylguanidine (TMG)API3 µg/mL (for DIPA)> 0.999> 90%[2][3][4]
HS-GC-FID14 Volatile Amines including DIPEAAcidic API (Ketoprofen)0.0025 to 0.025 mg/mL--[5]
GC-MSTert-butylamine, Diisopropyl-ethylamine (DIPEA)API---[6]
HPLC-UVBioactive Amines (Putrescine, Cadaverine, etc.)Chicken Meat0.9 mg/kg> 0.9992.25 to 102.25%[7]
IP-RP-UHPLC-MSPhosphate and Carboxylate MetabolitesBiological Fluids / Cell Culture---[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the quantification of DIPEA.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the simultaneous determination of residual levels of DIPEA and other amines in an active pharmaceutical ingredient.[2][3]

3.1.1. Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample API Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Standard Prepare Standard Solutions (TEA, DIPA, TMG) Standard->Inject Calibration Standards Separate Separation on Agilent CP-Volamine Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: GC-FID workflow for amine quantification.

3.1.2. Materials and Reagents

  • N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), 1,1,3,3-tetramethylguanidine (TMG) reference standards

  • Diluent (e.g., N,N-Dimethylacetamide)

  • Active Pharmaceutical Ingredient (API) sample

3.1.3. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Agilent CP-Volamine column (or equivalent)

  • Restek Siltek® inlet liner (or equivalent)

  • Autosampler

3.1.4. Chromatographic Conditions

  • Column: Agilent CP-Volamine, 30 m x 0.32 mm ID, 1.8 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 200 °C

  • Detector Temperature: 275 °C

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

3.1.5. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of TEA, DIPEA, and TMG in the diluent to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover a concentration range of approximately 3 to 16 µg/mL.

  • Sample Solution: Accurately weigh a suitable amount of the API and dissolve it in the diluent to achieve a final concentration within the calibration range for the expected residual amines.

3.1.6. Data Analysis

  • Integrate the peak areas of the analytes in the chromatograms of the calibration standards and the sample solution.

  • Construct a calibration curve by plotting the peak area versus the concentration for each amine.

  • Determine the concentration of each amine in the sample solution from the calibration curve.

Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

This method is a universal approach for the quantification of 14 commonly used volatile amines, including DIPEA, in pharmaceutical samples.[5] The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive helps to mitigate matrix effects.[5]

3.2.1. Experimental Workflow

HS_GC_FID_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gc GC-FID Analysis cluster_data Data Analysis Sample API Sample Dissolve Dissolve Sample in Diluent Sample->Dissolve Diluent Prepare Diluent (e.g., 5% DBU in DMAc) Diluent->Dissolve Incubate Incubate in Headspace Vial Dissolve->Incubate Standard Prepare Amine Standards Standard->Incubate Inject Inject Headspace into GC Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HS-GC-FID workflow for volatile amines.

3.2.2. Materials and Reagents

  • Volatile amine standards including DIPEA

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • High-boiling diluent (e.g., N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))

  • API sample

3.2.3. Instrumentation

  • Gas Chromatograph with FID and Headspace Autosampler

3.2.4. Chromatographic and Headspace Conditions

  • Diluent: 5% (v/v) DBU in DMAc or NMP

  • Headspace Vial Equilibration Temperature: 100 °C

  • Headspace Vial Equilibration Time: 15 min

  • GC Column, Temperatures, and Flow Rates: To be optimized based on the specific instrument and the full list of amines being analyzed.

3.2.5. Standard and Sample Preparation

  • Standard Solutions: Prepare stock and working standard solutions of the 14 volatile amines in the chosen diluent.

  • Sample Solution: Dissolve a known amount of the API sample in the diluent in a headspace vial.

3.2.6. Data Analysis

  • Perform quantification based on an external standard calibration.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for tertiary amines like DIPEA often require specific column chemistries or mobile phase additives due to their basic nature and potential for poor peak shape on standard reversed-phase columns. Mixed-mode chromatography or ion-pairing chromatography can be effective.[9]

3.3.1. Experimental Workflow: Mixed-Mode HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Primesep 200 Column Inject->Separate Detect Detection (UV, ELSD, or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Mixed-mode HPLC workflow for tertiary amines.

3.3.2. Materials and Reagents

  • DIPEA reference standard

  • HPLC grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA), ammonium acetate, or ammonium formate (for mobile phase)

3.3.3. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Primesep 200 mixed-mode column (or equivalent)

3.3.4. Chromatographic Conditions

  • Column: Primesep 200

  • Mobile Phase: A mixture of water, acetonitrile (ACN), and an additive like trifluoroacetic acid (TFA). The exact composition and gradient will depend on the specific separation requirements. For example, a gradient from a low to a high percentage of ACN with a constant concentration of TFA.

  • Flow Rate: Typically 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection:

    • UV: Wavelength to be determined based on the absorbance of DIPEA (if any) or a derivatized product.

    • ELSD: Suitable for non-volatile analytes.

    • MS: Provides high selectivity and sensitivity.

3.3.5. Standard and Sample Preparation

  • Standard Solutions: Prepare a stock solution of DIPEA in the mobile phase and dilute to create calibration standards.

  • Sample Solution: Dissolve the sample in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

3.3.6. Data Analysis

  • Quantify the amount of DIPEA in the sample by comparing the peak area to a calibration curve generated from the standard solutions.

Acid-Base Titration

Titration is a classical analytical method that can be used for the assay of DIPEA, especially for determining the purity of a raw material.

3.4.1. Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation Sample Weigh DIPEA Sample Dissolve Dissolve in Solvent (e.g., Ethanol) Sample->Dissolve Indicator Add Indicator Dissolve->Indicator Titrate Titrate with Standardized Acid (e.g., HCl) Indicator->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Acid-base titration workflow for DIPEA assay.

3.4.2. Materials and Reagents

  • DIPEA sample

  • Standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid, HCl)

  • Suitable solvent (e.g., ethanol)

  • Appropriate indicator (e.g., phenolphthalein, though the choice depends on the titration curve)

3.4.3. Procedure

  • Accurately weigh a quantity of the DIPEA sample.

  • Dissolve the sample in a suitable solvent in an Erlenmeyer flask.

  • Add a few drops of the selected indicator.

  • Titrate the solution with the standardized strong acid solution until the endpoint is reached, indicated by a persistent color change.

  • Record the volume of the titrant used.

3.4.4. Calculation

Calculate the purity of DIPEA using the following formula:

Purity (%) = (V × M × MW) / (W × 1000) × 100

Where:

  • V = Volume of the acid titrant used (in mL)

  • M = Molarity of the acid titrant (in mol/L)

  • MW = Molecular weight of DIPEA (129.24 g/mol )

  • W = Weight of the DIPEA sample (in g)

Concluding Remarks

The choice of the analytical method for the quantification of this compound depends on several factors, including the sample matrix, the required level of sensitivity, and the availability of instrumentation. For the determination of residual levels in pharmaceuticals, chromatographic methods such as GC-FID, HS-GC-FID, and LC-MS/MS are generally preferred due to their high sensitivity and selectivity. Titrimetric methods are more suitable for the assay of the bulk substance. The protocols provided herein offer a comprehensive guide for researchers and scientists in drug development to accurately quantify DIPEA. Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[3]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Propanamine, N,N-dipropyl for Industrial Use

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of 2-Propanamine, N,N-dipropyl, also known as N,N-dipropylisopropylamine. The primary synthesis route detailed is the reductive amination of acetone with dipropylamine, a robust and scalable method for producing tertiary amines. This document is intended for researchers, scientists, and drug development professionals, offering insights into synthesis, purification, quality control, and safety considerations.

Introduction

This compound is a tertiary amine with potential applications in various industrial sectors, including pharmaceuticals, agrochemicals, and as a specialty chemical intermediate. Its synthesis on a large scale requires efficient, cost-effective, and safe methodologies. Reductive amination stands out as a preferred method due to its high selectivity and the availability of various reducing agents that can be adapted to specific manufacturing needs.[1][2] This process involves the reaction of a carbonyl compound (acetone) with a secondary amine (dipropylamine) to form an iminium ion intermediate, which is then reduced to the final tertiary amine product.[2]

Chemical Properties
PropertyValue
Chemical Name This compound; N,N-dipropylisopropylamine
CAS Number Not available; structural analog information used.
Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
Appearance Expected to be a colorless to light-yellow liquid.[3][4]
Boiling Point Estimated to be in the range of 150-160 °C.
Density Estimated to be approximately 0.75-0.77 g/mL.
Solubility Expected to be sparingly soluble in water, soluble in organic solvents.

Synthesis Pathway

The synthesis of this compound is achieved via the reductive amination of acetone with dipropylamine. This reaction can be performed as a one-pot synthesis where the iminium ion is formed and reduced in situ.[2]

G acetone Acetone iminium Iminium Ion Intermediate acetone->iminium + Dipropylamine dipropylamine Dipropylamine dipropylamine->iminium product This compound iminium->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium

Diagram 1: Synthesis pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
Dipropylamine≥99%Sigma-AldrichStarting material.
Acetone≥99.5%Fisher ScientificCarbonyl source.
Sodium triacetoxyborohydride≥97%Acros OrganicsReducing agent.[5][6]
Dichloromethane (DCM)≥99.8%VWR ChemicalsReaction solvent.
Sodium Bicarbonate (NaHCO₃)≥99%EMD MilliporeFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa AesarDrying agent.
Synthesis Procedure
  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dipropylamine (10.1 kg, 100 mol) and dichloromethane (40 L).

  • Addition of Acetone: Cool the mixture to 0-5 °C using a chiller. Slowly add acetone (6.4 kg, 110 mol) to the solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • Formation of Iminium Ion: Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Reduction: In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (23.3 kg, 110 mol) in dichloromethane (20 L). Slowly add this slurry to the reactor over 2-3 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the disappearance of the starting material and intermediate is observed (typically 4-6 hours).

  • Quenching: Once the reaction is complete, slowly quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (30 L) while maintaining the temperature below 20 °C.

  • Workup: Stir the biphasic mixture for 30 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 15 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with dichloromethane (5 L).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dichloromethane.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

Expected Yield and Purity
ParameterExpected Value
Yield 85-95%
Purity (GC) >99%

Experimental Workflow

G A Charge Reactor with Dipropylamine and DCM B Cool to 0-5 °C A->B C Add Acetone B->C D Stir for 30 min C->D E Add Sodium Triacetoxyborohydride Slurry D->E F Monitor by GC E->F G Quench with NaHCO₃ Solution F->G H Aqueous Workup G->H I Dry with MgSO₄ H->I J Solvent Evaporation I->J K Fractional Distillation J->K L Final Product: this compound K->L

Diagram 2: Experimental workflow for the synthesis of this compound.

Quality Control and Analytical Methods

Routine quality control of the synthesized this compound should be performed to ensure it meets the required specifications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of the final product and for identifying any potential impurities.

GC-MS ParameterValue
Instrument Agilent 8890 GC with 7010B Triple Quadrupole MS/MS[7]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35-350 amu

Industrial Applications

While specific large-scale applications for this compound are not extensively documented, its structural motifs suggest its utility in several areas:

  • Pharmaceutical Intermediate: As a sterically hindered base or as a building block in the synthesis of active pharmaceutical ingredients (APIs).

  • Agrochemical Synthesis: In the development of novel herbicides, pesticides, and fungicides.

  • Catalysis: As a ligand or base in organometallic catalysis.

  • Corrosion Inhibitor: Tertiary amines are known to be effective corrosion inhibitors in various industrial processes.

Safety Precautions

The synthesis of this compound involves hazardous materials and should be conducted by trained personnel in a controlled environment.

Hazard Identification

Based on analogous compounds like diisopropylethylamine and dipropylamine:[3][4][8][9][10]

  • Flammability: Highly flammable liquid and vapor.[3][8][10] Keep away from heat, sparks, and open flames.[8][10]

  • Toxicity: Harmful if swallowed and toxic if inhaled.[3][8]

  • Corrosivity: Causes severe skin burns and eye damage.[3][8][10]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[10]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][10]

  • Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), and protective clothing.[10]

  • Respiratory Protection: Use a respirator with an appropriate vapor cartridge in well-ventilated areas or when exposure limits may be exceeded.[10]

Handling and Storage
  • Handling: Handle in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[8] Take precautionary measures against static discharge.[4][10]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[8][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Disclaimer: This document is intended for informational purposes only. All procedures should be carried out by qualified individuals in appropriately equipped facilities, and all local safety regulations should be followed.

References

Application Notes and Protocols for the Synthesis of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. This structure imparts unique surfactant, antimicrobial, and phase-transfer catalysis properties, making them valuable in a wide range of applications, including as disinfectants, fabric softeners, and in the synthesis of pharmaceuticals.

The most common method for the synthesis of QACs is the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide.[1][2] This application note provides a general overview and a detailed protocol for the synthesis of a representative quaternary ammonium salt. While the specific use of 2-Propanamine, N,N-dipropyl in the production of QACs is not widely documented in readily available literature, the principles and protocols outlined here are broadly applicable to the quaternization of various tertiary amines.

Principle of the Menschutkin Reaction

The Menschutkin reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding a quaternary ammonium salt. The reaction rate is influenced by several factors, including the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the steric hindrance of both the amine and the alkyl halide, and the polarity of the solvent.[1] Polar aprotic solvents are often preferred as they can stabilize the charged transition state.

Generalized Experimental Protocol: Synthesis of Tetrapropylammonium Bromide

This protocol describes the synthesis of tetrapropylammonium bromide from the reaction of tripropylamine with 1-bromopropane. This serves as a representative example of the Menschutkin reaction.

Materials and Reagents:

  • Tripropylamine (C₉H₂₁N)

  • 1-Bromopropane (C₃H₇Br)

  • Acetone (CH₃COCH₃), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • NMR tubes and deuterated solvent (e.g., D₂O or CDCl₃) for analysis

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripropylamine (1 equivalent) in anhydrous acetone.

  • Addition of Alkyl Halide: While stirring, add 1-bromopropane (1.05 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by the precipitation of the quaternary ammonium salt product.

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, the product can often be precipitated by the addition of a less polar solvent, such as anhydrous diethyl ether.

  • Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified tetrapropylammonium bromide under vacuum to remove residual solvent.

  • Characterization: Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its structure and purity.

Quantitative Data

The following table presents illustrative quantitative data for the synthesis of tetrapropylammonium bromide as described in the protocol.

ParameterValue
Reactants
Tripropylamine14.3 g (0.1 mol)
1-Bromopropane12.9 g (0.105 mol)
Product Tetrapropylammonium bromide
Theoretical Yield 26.6 g
Actual Yield 22.6 g
Percentage Yield 85%
Appearance White crystalline solid
Melting Point 245-248 °C
¹H NMR (D₂O) δ (ppm): 3.1-3.3 (m, 8H), 1.6-1.8 (m, 8H), 0.9-1.1 (t, 12H)

Visual Representation of the Synthesis

The following diagrams illustrate the general workflow for the synthesis of a quaternary ammonium compound and the specific reaction for the formation of tetrapropylammonium bromide.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Dissolve Tripropylamine in Acetone add_halide Add 1-Bromopropane reactants->add_halide reflux Reflux for 24-48h add_halide->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, Melting Point) dry->characterize

Caption: Experimental workflow for the synthesis of a quaternary ammonium compound.

Menschutkin_Reaction cluster_reactants Reactants cluster_product Product Tripropylamine N(CH₂CH₂CH₃)₃ Tetrapropylammonium Bromide [N(CH₂CH₂CH₃)₄]⁺ Br⁻ Tripropylamine->Tetrapropylammonium Bromide + 1-Bromopropane BrCH₂CH₂CH₃ 1-Bromopropane->Tetrapropylammonium Bromide

Caption: Menschutkin reaction for the synthesis of tetrapropylammonium bromide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Reactions Using 2-Propanamine, N,N-dipropyl (DIPEA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in reactions involving 2-Propanamine, N,N-dipropyl, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base.

Troubleshooting Guides

This section is designed to help you diagnose and resolve issues with your reactions in a question-and-answer format.

Issue 1: Low or No Product Formation in Amide Coupling Reactions

Question: I am performing an amide coupling reaction using a carboxylic acid, an amine, a coupling agent (e.g., HATU, HBTU), and DIPEA, but I am observing very low to no yield of my desired amide. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in amide coupling reactions with DIPEA can stem from several factors. Follow this troubleshooting workflow to identify the root cause:

G start Low Yield in Amide Coupling q1 Is your DIPEA pure and dry? start->q1 a1 Purify DIPEA by distillation from KOH or ninhydrin to remove water and primary/secondary amine impurities. Store over molecular sieves. q1->a1 No q2 Are your coupling reagents (e.g., HATU, HOBt) fresh and active? q1->q2 Yes s1_yes Yes s1_no No a1->q2 a2 Use fresh or newly purchased coupling reagents. Store them under inert atmosphere and desiccated. q2->a2 No q3 Is the stoichiometry of your reactants and reagents optimized? q2->q3 Yes s2_yes Yes s2_no No a2->q3 a3 Vary the equivalents of DIPEA and the coupling agent. An excess of DIPEA (1.5-3 equivalents) is often beneficial. q3->a3 No q4 Is your reaction solvent appropriate and anhydrous? q3->q4 Yes s3_yes Yes s3_no No a3->q4 a4 Use anhydrous solvents like DMF, DCM, or acetonitrile. Ensure they are properly dried before use. q4->a4 No q5 Are there potential side reactions occurring? q4->q5 Yes s4_yes Yes s4_no No a4->q5 a5 Consider alternative coupling agents or a different, more sterically hindered base if side reactions are suspected. Monitor the reaction by TLC or LC-MS to identify byproducts. q5->a5 Yes end Reaction Optimized q5->end No s5_yes Yes s5_no No a5->end

Caption: Troubleshooting workflow for low yields in amide coupling.

Issue 2: Formation of Quaternary Ammonium Salt in Alkylation Reactions

Question: I am trying to perform an N-alkylation of a secondary amine with an alkyl halide using DIPEA, but I am getting a significant amount of the undesired quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt, known as the Menshutkin reaction, can be a competing side reaction. DIPEA is often used to minimize this, but its effectiveness can be condition-dependent.[1][2]

  • Steric Hindrance: The primary advantage of DIPEA is its steric bulk, which makes it a poor nucleophile while still being an effective base.[1][2] If quaternization is still an issue, ensure your reaction conditions are not forcing DIPEA to act as a nucleophile.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired N-alkylation over the undesired quaternization.

  • Stoichiometry: Use a slight excess of the secondary amine relative to the alkyl halide. Ensure that the amount of DIPEA is sufficient to neutralize the acid generated during the reaction (typically 1.1-1.5 equivalents).

G start Undesired Quaternization in N-Alkylation check_temp Is the reaction run at the lowest effective temperature? start->check_temp lower_temp Lower the reaction temperature and monitor. check_temp->lower_temp No check_stoich Is the stoichiometry optimized? check_temp->check_stoich Yes lower_temp->check_stoich adjust_stoich Use a slight excess of the secondary amine and 1.1-1.5 eq. of DIPEA. check_stoich->adjust_stoich No consider_base Is DIPEA the optimal base? check_stoich->consider_base Yes adjust_stoich->consider_base alt_base Consider a more sterically hindered base if quaternization persists. consider_base->alt_base No end Minimized Side Reaction consider_base->end Yes alt_base->end

Caption: Decision process for minimizing quaternization.

Issue 3: Difficulty in Removing DIPEA and its Salts During Workup

Question: After my reaction is complete, I am struggling to remove residual DIPEA and the corresponding ammonium salt from my product. What are the best purification strategies?

Answer: The removal of DIPEA and its salts can be challenging due to their solubility in some organic solvents.

  • Aqueous Acid Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, saturated NH4Cl, or 5-10% citric acid). This will protonate the basic DIPEA, forming a water-soluble salt that will partition into the aqueous layer.

  • Solvent Selection for Precipitation: In some cases, the DIPEA salt may be insoluble in the reaction solvent. For instance, DIPEA·HCl can sometimes be precipitated from solvents like THF.

  • Azeotropic Removal: For residual freebase DIPEA, it can sometimes be removed azeotropically with solvents like toluene under reduced pressure, although this is less common.

  • Chromatography: If your product is not acid-sensitive, a standard silica gel column chromatography is usually effective at separating the non-polar product from the polar ammonium salts.

Purification Method Description Best For Considerations
Aqueous Acid Wash Washing the organic reaction mixture with dilute acid to protonate and extract DIPEA into the aqueous phase.Removing both DIPEA and its salts from products soluble in water-immiscible organic solvents.The product must be stable to acidic conditions.
Precipitation/Filtration Inducing the precipitation of the DIPEA salt from the reaction mixture and removing it by filtration.Reactions where the DIPEA salt is poorly soluble in the reaction solvent (e.g., THF).[3]Product should remain soluble.
Silica Gel Chromatography Separating the product from residual DIPEA and its salts based on polarity.Products that are stable on silica gel and have a different polarity from DIPEA and its salts.Can be time-consuming for large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: How can I check the purity of my DIPEA, and what are common impurities?

A1: The purity of DIPEA can be checked by 1H NMR spectroscopy or gas chromatography (GC). Common impurities include primary and secondary amines, which can interfere with your reaction, and water, which can hydrolyze sensitive reagents.[4] It is recommended to use high-purity DIPEA, and if in doubt, purify it by distillation from potassium hydroxide (to remove water) or ninhydrin (to remove primary/secondary amines).[4]

Q2: When should I choose DIPEA over other bases like triethylamine (TEA)?

A2: DIPEA is preferred over TEA in reactions where the nucleophilicity of the base can lead to side reactions. Due to its greater steric hindrance, DIPEA is a poorer nucleophile than TEA.[5] This is particularly important in reactions with sensitive electrophiles, such as in some amide couplings and alkylations, to prevent the base from competing with the desired nucleophile.[1][2] However, TEA is a slightly stronger base than DIPEA.[5]

Q3: Can the choice of solvent affect the yield of my reaction with DIPEA?

A3: Yes, the solvent can have a significant impact on reaction yield. Polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used for reactions involving DIPEA. The choice of solvent can affect the solubility of reactants and reagents, as well as the reaction rate. It is often beneficial to screen a few different anhydrous solvents to find the optimal conditions for your specific reaction.

Q4: What is the typical stoichiometry for DIPEA in a reaction?

A4: The stoichiometry of DIPEA depends on the specific reaction. In reactions where it acts as a proton scavenger, such as in amide couplings and alkylations, it is typically used in a slight excess (1.1 to 2.0 equivalents) relative to the acid that is generated. In some cases, a larger excess may be beneficial. Optimization of the base stoichiometry is a common step in improving reaction yields.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU and DIPEA

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DCM) is added the amine (1.0-1.2 eq.).

  • The coupling agent, HATU (1.1 eq.), is then added to the mixture.

  • Finally, DIPEA (2.0 eq.) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with 1M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

  • To a solution of the secondary amine (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile, DMF) is added the alkyl halide (1.0-1.2 eq.).

  • DIPEA (1.5 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary, while monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.[6]

References

Technical Support Center: Optimization of Reaction Conditions with N,N-Diisopropylethylamine (Hünig's Base)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions using N,N-Diisopropylethylamine (DIPEA), also known as Hünig's Base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is N,N-Diisopropylethylamine (DIPEA) and why is it used as a base?

N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic organic base.[1][2] Its bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile, meaning it is less likely to participate in unwanted side reactions.[2][3] It is primarily used as a proton scavenger to neutralize acids formed during a reaction, thereby driving the reaction to completion.[1][2]

2. When should I choose DIPEA over other amine bases like triethylamine (TEA) or N-methylmorpholine (NMM)?

DIPEA is the preferred base when nucleophilic attack from the base itself is a concern.[4][5] Triethylamine is less sterically hindered and more nucleophilic, which can lead to undesired side products in sensitive reactions like peptide couplings or acylations.[4][5] While TEA is a slightly stronger base, the non-nucleophilic nature of DIPEA often leads to cleaner reactions and higher yields of the desired product.[2] N-methylmorpholine (NMM) is another alternative, and the choice between them can sometimes be substrate-dependent and may require empirical optimization.[6]

3. My reaction is sluggish or incomplete. What are the common causes when using DIPEA?

Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient amount of DIPEA: Ensure that at least a stoichiometric amount of DIPEA is used to neutralize all acidic byproducts. In some cases, a slight excess may be beneficial.

  • Poor quality of DIPEA: DIPEA can degrade over time, especially when exposed to air and moisture, forming N-oxides and other impurities.[7] These impurities can interfere with the reaction. It is recommended to use freshly distilled or high-purity DIPEA for sensitive applications.

  • Low reaction temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, acetonitrile, or dichloromethane are commonly used with DIPEA.

  • Steric hindrance in the substrate: Highly sterically hindered substrates may react slowly, requiring more forcing conditions (higher temperature, longer reaction time, or a stronger activating agent).

4. I am observing unexpected side products. What could be the issue?

  • Nucleophilic impurities in DIPEA: If the DIPEA is old or of low purity, it may contain less hindered amine impurities that can act as nucleophiles.

  • Reaction with the solvent: In some cases, DIPEA or other reaction components may react with the solvent, especially at elevated temperatures.

  • Substrate-specific side reactions: The structure of your starting materials may be prone to specific side reactions under basic conditions. For example, in peptide synthesis, racemization can be a concern.[8]

5. How can I remove DIPEA from my reaction mixture after the reaction is complete?

Removing residual DIPEA can be achieved through several methods:

  • Aqueous workup with dilute acid: Since DIPEA is a base, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase.

  • Evaporation under reduced pressure: DIPEA has a boiling point of 126.6 °C, so it can be removed by rotary evaporation, especially with a high-vacuum pump.

  • Azeotropic removal: Azeotropic distillation with a suitable solvent like toluene can be effective.

  • Chromatography: While challenging due to the basic nature of DIPEA, it can be removed by column chromatography, sometimes with the addition of a small amount of a basic modifier to the eluent.

Troubleshooting Guides

This section provides specific troubleshooting advice for common reactions where DIPEA is used as a base.

Peptide Coupling Reactions
Problem Possible Cause Troubleshooting Steps
Low Coupling Yield Incomplete activation of the carboxylic acid.- Use a more efficient coupling reagent (e.g., HATU, HBTU).- Ensure the coupling reagent is fresh and active.
Insufficient amount of DIPEA.- Use 2-3 equivalents of DIPEA.
Sterically hindered amino acids.- Increase the reaction time and/or temperature.- Use a more potent coupling reagent.
Aggregation of the growing peptide chain.- Use a solvent system known to disrupt aggregation (e.g., DMF/NMP mixture).
Racemization of Amino Acids Prolonged activation time.- Add the amine component immediately after the activation of the carboxylic acid.
Use of a strong base.- Consider using a weaker base like N-methylmorpholine (NMM) or collidine for sensitive amino acids.[8]
High reaction temperature.- Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).
Formation of Side Products Nucleophilic attack by DIPEA impurities.- Use high-purity, freshly distilled DIPEA.
Reaction with the coupling reagent.- Follow the recommended order of addition for reagents.
Swern and Moffatt Oxidations
Problem Possible Cause Troubleshooting Steps
Low Yield of Carbonyl Compound Decomposition of the active oxidant.- Maintain a low reaction temperature (typically -78 °C for Swern oxidation).[9]
Insufficient amount of activating agent or DMSO.- Ensure the correct stoichiometry of reagents is used.
Premature quenching of the reaction.- Allow sufficient time for the oxidation to complete before quenching.
Formation of Methylthiomethyl (MTM) Ether Side Product Reaction temperature is too high.- Strictly maintain the low-temperature conditions.
Epimerization at the α-carbon Use of a less hindered base.- Use a bulkier base like DIPEA instead of triethylamine.[10]
Difficult Removal of Dicyclohexylurea (DCU) byproduct (Moffatt) Precipitation of DCU in the reaction mixture.- Add malic acid to help solubilize and remove the DCU.[11]
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira and Heck)
Problem Possible Cause Troubleshooting Steps
Low Yield of Coupled Product Catalyst deactivation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality catalyst and ligands.
Inappropriate solvent or base.- Screen different solvents (e.g., DMF, toluene, acetonitrile) and bases. The choice can be substrate-dependent.[12]
Low reaction temperature.- Increase the reaction temperature, but monitor for decomposition.
Homocoupling of the Alkyne (Sonogashira) Presence of oxygen.- Thoroughly degas all solvents and reagents before use.[13]
Excess copper catalyst.- Reduce the amount of the copper co-catalyst.[13]
Formation of Reduced Halide Side Product Inefficient oxidative addition.- Use a more active catalyst or a different ligand.

Quantitative Data

While exact yields are highly substrate-dependent, the following table provides a general comparison of common bases in amide coupling reactions based on literature reports.

Base Relative Basicity (pKa of conjugate acid) Nucleophilicity Typical Yield Range (Amide Coupling) Key Advantages Common Issues
N,N-Diisopropylethylamine (DIPEA) ~10.75Very LowGood to Excellent[6]Non-nucleophilic, leading to cleaner reactions.Can be difficult to remove; quality is crucial.
Triethylamine (TEA) ~10.75ModerateModerate to Good[6]Inexpensive and commonly available.Can act as a nucleophile, leading to side products.[4]
N-Methylmorpholine (NMM) ~7.4LowGood to Excellent[6]Less basic, can be advantageous for sensitive substrates.May not be a strong enough base for all reactions.
2,6-Lutidine ~6.7Very LowVariable, often lower than DIPEA[6]Sterically hindered and non-nucleophilic.Weaker base, may result in lower yields.[6]
Pyridine ~5.2ModerateVariable, often lower than DIPEA[6]-Weaker base, can be nucleophilic.

Experimental Protocols

General Protocol for Amide Bond Formation using HBTU/DIPEA
  • Dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add HBTU (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.5 eq.) in DCM dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of the alcohol (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add DIPEA (5.0 eq.) dropwise, again maintaining the low temperature.

  • After stirring for another 15-30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude product, which can be further purified.[10][14][15]

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Substrate Assess Substrate Reactivity Start->Check_Substrate Reagent_Purity Impure DIPEA or other reagents? Check_Reagents->Reagent_Purity Reagent_Stoichiometry Incorrect stoichiometry? Check_Reagents->Reagent_Stoichiometry Condition_Temp Temperature too low? Check_Conditions->Condition_Temp Condition_Solvent Inappropriate solvent? Check_Conditions->Condition_Solvent Condition_Time Insufficient reaction time? Check_Conditions->Condition_Time Substrate_Hindrance Steric hindrance in substrate? Check_Substrate->Substrate_Hindrance Substrate_SideReaction Potential for side reactions? Check_Substrate->Substrate_SideReaction Solution_Purify Purify/distill DIPEA Reagent_Purity->Solution_Purify Solution_Optimize_Stoich Optimize stoichiometry Reagent_Stoichiometry->Solution_Optimize_Stoich Solution_Increase_Temp Increase temperature Condition_Temp->Solution_Increase_Temp Solution_Screen_Solvents Screen different solvents Condition_Solvent->Solution_Screen_Solvents Solution_Increase_Time Increase reaction time Condition_Time->Solution_Increase_Time Solution_Forcing_Conditions Use more forcing conditions Substrate_Hindrance->Solution_Forcing_Conditions Solution_Protecting_Group Consider protecting groups Substrate_SideReaction->Solution_Protecting_Group

Caption: Troubleshooting workflow for low reaction yield.

Caption: Workflow for the purification of DIPEA.

References

Technical Support Center: Purification of 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Propanamine, N,N-dipropyl. The information is tailored for researchers, scientists, and professionals in drug development.

Common Impurities

Understanding potential impurities is crucial for selecting the appropriate purification method. The synthesis of this compound, a tertiary amine, can result in several byproducts. The most common synthetic routes involve the alkylation of di-n-propylamine with an isopropyl halide or the reductive amination of acetone with di-n-propylamine.

Potential Impurities from Synthesis:

  • Starting Materials: Unreacted di-n-propylamine and isopropyl halides (e.g., 2-bromopropane or 2-chloropropane) or acetone.

  • Over-alkylation Products: Quaternary ammonium salts may form if the tertiary amine is further alkylated.

  • Side-reaction Products: Elimination products from the isopropyl halide (propene) and products from side reactions of the reagents.

  • Solvent and Reagents: Residual solvents and unreacted reagents used in the synthesis.

Physical Properties for Purification

Key physical properties of this compound and related compounds are summarized below to aid in the selection and optimization of purification techniques.

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound N-isopropyl-N-propyl-1-propanamine60021-89-8143.27Not precisely reported, estimated to be similar to TripropylamineNot precisely reported
Tripropylamine N,N-Dipropyl-1-propanamine102-69-2143.27155-1580.753 (at 25 °C)[1][2]
Di-n-propylamine N-Propyl-1-propanamine142-84-7101.19105-1100.738 (at 25 °C)

Purification Technique Selection

The choice of purification method depends on the nature of the impurities and the desired purity of the final product. The following diagram outlines a general decision-making process.

Purification_Selection Purification Technique Selection for this compound start Crude Product is_boiling_point_different Are boiling points of impurities significantly different? start->is_boiling_point_different is_acid_base_properties_different Do impurities have different acid-base properties? is_boiling_point_different->is_acid_base_properties_different No distillation Fractional Distillation is_boiling_point_different->distillation Yes is_polarity_different Are polarities significantly different? is_acid_base_properties_different->is_polarity_different No extraction Acidic Liquid-Liquid Extraction is_acid_base_properties_different->extraction Yes chromatography Flash Column Chromatography is_polarity_different->chromatography Yes end Pure Product is_polarity_different->end No (Consider derivatization or alternative methods) distillation->end extraction->end chromatography->end

Caption: Decision tree for selecting a purification method.

Experimental Protocols & Troubleshooting

Below are detailed protocols and troubleshooting guides for the most common purification techniques for tertiary amines.

Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points. Given that the likely starting material, di-n-propylamine, has a significantly lower boiling point than the product, this method is a good first choice.

Distillation_Workflow Fractional Distillation Workflow setup Assemble Fractional Distillation Apparatus charge Charge Distillation Flask with Crude Amine and Boiling Chips setup->charge heat Heat the Flask Gently charge->heat collect_low_boiling Collect Low-Boiling Impurities (e.g., di-n-propylamine) heat->collect_low_boiling increase_heat Gradually Increase Heat collect_low_boiling->increase_heat collect_product Collect Product Fraction (around 155-158°C) increase_heat->collect_product stop Stop Distillation Before Flask Runs Dry collect_product->stop analyze Analyze Purity of Collected Fractions (e.g., by GC) stop->analyze

Caption: Step-by-step workflow for fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and collection flasks. Ensure all glassware is dry.

  • Charging the Flask: To a round-bottom flask, add the crude this compound and a few boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Collecting Fractions:

    • Carefully monitor the temperature at the still head.

    • Collect the initial fraction, which will likely contain lower-boiling impurities such as unreacted di-n-propylamine (boiling point ~105-110°C).

    • Once the temperature stabilizes at the boiling point of the product (expected to be similar to tripropylamine, ~155-158°C), change the collection flask.

    • Collect the main fraction, maintaining a steady distillation rate.

  • Completion: Stop the distillation before the flask goes to dryness to avoid the formation of peroxides and potential decomposition of the residue.

  • Analysis: Analyze the purity of the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

QuestionPossible Cause(s)Suggested Solution(s)
Why is the distillation rate too slow or non-existent? - Insufficient heating.- Poor insulation of the distillation column.- A leak in the system.- Increase the temperature of the heating mantle gradually.- Wrap the distillation column with glass wool or aluminum foil.- Check all joints for a proper seal.
Why is the temperature fluctuating at the still head? - Uneven boiling ("bumping").- Distillation rate is too fast.- Ensure sufficient boiling chips are present.- Reduce the heating to achieve a slow and steady distillation rate (1-2 drops per second).
Why is the separation of components poor? - The distillation column is not efficient enough.- The distillation is being conducted too quickly.- Use a longer Vigreux column or a packed column (e.g., with Raschig rings) for better separation.- Slow down the distillation rate.
Why did the product decompose during distillation? - Overheating.- Presence of oxygen at high temperatures.- Use a vacuum distillation to lower the boiling point.- Ensure the distillation is stopped before the flask is completely dry.
Flash Column Chromatography

Flash column chromatography is a useful technique for separating compounds with different polarities. Since tertiary amines can interact with the acidic silica gel, modifications to the mobile phase are often necessary.[3][4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).

    • To prevent streaking and improve separation, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase.[3]

    • Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

QuestionPossible Cause(s)Suggested Solution(s)
Why is the compound streaking on the TLC plate and the column? - The amine is interacting with the acidic silica gel.- Add a small amount of triethylamine or ammonia to the mobile phase (0.1-2.0%).[5]- Use a different stationary phase like alumina or amine-functionalized silica.[3][4]
Why is there poor separation between the product and impurities? - The mobile phase polarity is not optimized.- Perform a thorough TLC analysis to find the optimal solvent system that gives good separation (Rf values between 0.2 and 0.5).
Why is the product not eluting from the column? - The mobile phase is not polar enough.- Gradually increase the polarity of the solvent system.
Why did the product elute too quickly with no separation? - The mobile phase is too polar.- Start with a less polar solvent system.
Acidic Liquid-Liquid Extraction

This technique separates basic compounds (like amines) from neutral or acidic impurities. The amine is protonated with an acid, making it water-soluble, while non-basic impurities remain in the organic phase.[6]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Wash:

    • Transfer the solution to a separatory funnel.

    • Add a dilute aqueous acid solution (e.g., 1M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated amine will move to the aqueous layer.

    • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the amine.

  • Basification:

    • Combine the aqueous extracts.

    • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper). The deprotonated amine will separate out.

  • Back-Extraction:

    • Extract the basified aqueous solution with a fresh portion of the organic solvent.

    • Repeat the extraction to maximize the recovery of the amine.

  • Drying and Evaporation:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

QuestionPossible Cause(s)Suggested Solution(s)
Why did an emulsion form between the two layers? - Vigorous shaking.- Presence of surfactants or particulate matter.- Allow the funnel to stand for a longer period.- Gently swirl the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Why is the recovery of the amine low? - Incomplete extraction from the organic layer.- Insufficient basification before back-extraction.- The amine salt is partially soluble in the organic phase.- Perform multiple extractions with the aqueous acid.- Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting.- Use a more polar organic solvent for the initial dissolution.
Why is the final product wet? - Insufficient drying of the organic layer.- Use an adequate amount of drying agent and allow sufficient time for drying.- Perform a final wash of the organic layer with brine before adding the drying agent.

Frequently Asked Questions (FAQs)

Q1: My purified amine is slightly yellow. Is it impure?

A slight yellow color in amines can sometimes be due to minor impurities or oxidation. If analytical data (GC, NMR) shows high purity, the color may not be significant for many applications. To remove color, you can try treating the amine with activated carbon followed by filtration, or perform a careful distillation.

Q2: How can I remove residual water from my purified amine?

To dry an amine, you can let it stand over potassium hydroxide (KOH) pellets overnight, followed by decanting or filtering. Subsequent distillation from fresh KOH can further dry the amine.

Q3: What is the best way to store purified this compound?

Tertiary amines should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect them from moisture and atmospheric carbon dioxide. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q4: Can I use reversed-phase chromatography to purify this amine?

Yes, reversed-phase chromatography can be an option. In this case, an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid at 0.1%) is typically used to ensure the amine is protonated and interacts well with the stationary phase.[3]

Q5: What safety precautions should I take when working with this compound?

Amines can be corrosive and irritating to the skin and eyes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

References

"common side products in syntheses involving 2-Propanamine, N,N-dipropyl"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syntheses involving sterically hindered tertiary amines, such as 2-Propanamine, N,N-dipropyl (N,N-dipropylisopropylamine) and its close analog, N,N-diisopropylethylamine (DIPEA or Hünig's Base). This guide provides troubleshooting advice and frequently asked questions to address common side products and issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound and similar hindered amines in a reaction?

A1: this compound is a non-nucleophilic base.[1][2][3][4] Its primary function is to act as a proton scavenger, neutralizing acids generated during a reaction without competing in nucleophilic side reactions.[1][2] The bulky propyl and isopropyl groups surrounding the nitrogen atom sterically hinder it from acting as a nucleophile, while the lone pair of electrons remains available to accept protons.[3][4]

Q2: What are the most common side products when using a hindered amine base?

A2: The most common issues are not typically side products of the base itself, but rather undesired reaction pathways that the base can mediate. These include:

  • Competing Substitution (SN2) or Elimination (E2) Products: Depending on your desired outcome, the base can influence the ratio of substitution to elimination products.

  • N-Alkylation of the Base (Quaternization): Although designed to be non-nucleophilic, the base can sometimes be alkylated, especially by highly reactive electrophiles, to form a quaternary ammonium salt.[5]

  • Enamine Formation: If the reaction involves carbonyl compounds (aldehydes or ketones), trace amounts of secondary amine impurities or reaction of the tertiary amine itself can lead to the formation of enamine side products.[6][7][8]

Q3: How can I minimize the formation of a quaternary ammonium salt byproduct?

A3: To minimize N-alkylation of your hindered amine base, consider the following:

  • Substrate Choice: This side reaction is more prevalent with less sterically hindered and more reactive alkylating agents (e.g., methyl iodide).[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of this side reaction.

  • Stoichiometry: Use the minimum necessary amount of the hindered base. An excess of the base can increase the likelihood of it reacting as a nucleophile.

Q4: My reaction is giving more of the elimination (alkene) product than the desired substitution product. How can I fix this?

A4: Hindered bases like this compound are specifically chosen to favor elimination (E2) over substitution (SN2) due to their steric bulk.[3][9][10] If substitution is the desired pathway, you may need to choose a different, less sterically hindered base. However, if you must use a hindered base, you can sometimes favor substitution by:

  • Lowering the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions.

  • Choosing a less hindered substrate: Tertiary substrates will almost exclusively give elimination products with a bulky base.[9]

Troubleshooting Guides

Issue 1: Difficulty Removing the Hindered Base and its Salts During Work-up

A common challenge is the removal of the protonated amine salt (e.g., N,N-dipropylisopropylammonium halide) and residual unreacted base from the reaction mixture.

Symptoms:

  • Oily or sticky crude product.

  • Presence of the base or its salt in NMR or Mass Spectrometry analysis of the product.

  • Difficulty in inducing crystallization of the desired product.

Solutions:

Method Description Advantages Disadvantages
Aqueous Acid Wash Perform a liquid-liquid extraction using a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The base will be protonated and partition into the aqueous layer.Effective for removing the base.The desired product must be stable to acidic conditions and not have basic functional groups that would cause it to partition into the aqueous layer.
Silica Gel Chromatography The polar ammonium salts and the amine itself can be separated from less polar products on a silica gel column.Can provide very pure product.Can be time-consuming and require large amounts of solvent. The salt may streak on the column.
Two-Phase Mixture with DMSO For reactions in DMSO, adding Hünig's Base can create a two-phase mixture, allowing for the extraction of acids and simplifying the work-up.[11]Avoids large volumes of aqueous solutions.Specific to DMSO as a solvent.

Experimental Protocol: Acid Wash for Removal of Hindered Amine Base

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Re-dissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the wash with 1M HCl (aq) two more times.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the amine base and its salt.

Issue 2: Low Yield due to Competing Elimination/Substitution Reactions

Symptoms:

  • A mixture of products is observed by TLC, GC-MS, or NMR, corresponding to both the desired product and the undesired elimination or substitution byproduct.

Troubleshooting Steps:

  • Confirm the Identity of Byproducts: Isolate and characterize the major byproduct to confirm if it is the result of the competing reaction pathway.

  • Analyze Reaction Conditions:

    • Base Steric Hindrance: this compound is highly hindered and strongly favors elimination. If substitution is desired, a less bulky base like triethylamine might be a better choice.

    • Substrate Structure: Primary alkyl halides are more susceptible to SN2 reactions, while tertiary halides will predominantly undergo E2 elimination.[9] Secondary halides are often prone to giving mixtures.[10]

    • Temperature: Higher temperatures generally favor elimination over substitution. Consider running the reaction at a lower temperature.

Quantitative Data: Influence of Base on Reaction Outcome

The choice of amine base can significantly impact the ratio of elimination (E2) to substitution (SN2) products, especially for secondary alkyl halides.

Base Structure Steric Hindrance Typical E2:SN2 Ratio (Secondary Halide)
TriethylamineEt₃NModerate~ 1:1
N,N-Dipropylisopropylamine i-PrN(Pr)₂High> 9:1
N,N-Diisopropylethylamine (DIPEA)i-Pr₂NEtHigh> 9:1
2,2,6,6-TetramethylpiperidineC₉H₁₉NVery HighAlmost exclusively E2

Note: Ratios are approximate and highly dependent on the specific substrate, solvent, and temperature.

Visualizations

E2_vs_SN2 Reactants Alkyl Halide + Nucleophile Transition_State Transition State Reactants->Transition_State Base Hindered Base (e.g., N,N-Dipropylisopropylamine) Base->Transition_State Favors E2 Path E2_Product E2 Product (Alkene) SN2_Product SN2 Product (Substituted) Transition_State->E2_Product Major Pathway Transition_State->SN2_Product Minor Pathway

Caption: Logic diagram of E2 vs. SN2 pathways with a hindered base.

Purification_Workflow start Reaction Mixture (Product, Base, Salt) solvent_removal Solvent Removal (Rotary Evaporation) start->solvent_removal dissolve Dissolve in Organic Solvent solvent_removal->dissolve acid_wash Aqueous Acid Wash (e.g., 1M HCl) dissolve->acid_wash separation Separate Layers acid_wash->separation aqueous_layer Aqueous Layer (Base Salt) separation->aqueous_layer organic_layer Organic Layer (Product) separation->organic_layer drying Dry with Na2SO4 organic_layer->drying final_product Pure Product drying->final_product

Caption: Experimental workflow for product purification.

N_Alkylation cluster_product Side Product Base R₃N (Hindered Base) Quat_Salt [R₃N-R']⁺X⁻ (Quaternary Ammonium Salt) Base->Quat_Salt Side Reaction Alkyl_Halide R'-X (Alkyl Halide) Alkyl_Halide->Quat_Salt

Caption: Formation of a quaternary ammonium salt side product.

References

Technical Support Center: Improving Reaction Selectivity with N,N-dipropyl-2-propanamine (DIPEA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-dipropyl-2-propanamine, also known as Diisopropylethylamine (DIPEA) or Hünig's base. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where DIPEA is used as a catalyst or base, with a specific focus on improving reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dipropyl-2-propanamine (DIPEA) and what is its primary application?

A1: N,N-dipropyl-2-propanamine (DIPEA) is a tertiary amine that is widely used in organic chemistry as a strong, non-nucleophilic base.[1][2][3] Its key feature is the significant steric hindrance around the central nitrogen atom, provided by two isopropyl groups and one ethyl group.[1][2] This structure makes it an excellent proton scavenger that does not participate in unwanted nucleophilic side reactions, which is a critical advantage in sensitive chemical transformations.[3]

Q2: How does the steric hindrance of DIPEA contribute to improved reaction selectivity?

A2: The bulky alkyl groups shield the nitrogen's lone pair of electrons, preventing the molecule from acting as a nucleophile.[1][2] Only small electrophiles, primarily protons, can access the nitrogen atom.[1] This property is crucial for enhancing selectivity in reactions where a less hindered base, like triethylamine, might compete with the desired nucleophile, leading to by-products.[4] For example, it is used in the alkylation of secondary amines to tertiary amines because it prevents the unwanted Menshutkin reaction, where the base itself is alkylated to form a quaternary ammonium salt.[1][2][4]

Q3: When should I choose DIPEA over other common bases like triethylamine (TEA)?

A3: You should choose DIPEA when the potential for the base to act as a nucleophile could lead to significant side products. While DIPEA and TEA are structurally similar and can sometimes be used interchangeably, DIPEA's nitrogen atom is more sterically hindered.[1] This makes DIPEA the superior choice for reactions such as amide couplings, where it will not compete with the primary or secondary amine nucleophile, and in alkylations where over-alkylation of the base is a concern.[1][4]

Q4: What are the most common issues encountered when using DIPEA?

A4: Common issues include:

  • Low Reaction Yield: This can result from using a sub-optimal concentration of DIPEA. Both too little and too much base can be detrimental to product formation.[5]

  • Stalled Reactions: In some solvent systems, the formation of inorganic salt by-products (e.g., ammonium halides) can lead to precipitation, reducing the concentration of active base in the solution and stalling the reaction.[6]

  • Purification Challenges: DIPEA has a relatively high boiling point (126.6 °C), which can make its removal from the reaction mixture difficult, especially on a large scale.

Q5: What is the best way to remove residual DIPEA during workup?

A5: Due to its basicity, DIPEA can be removed with an acidic wash. An aqueous wash with a weak acid like acetic acid can be more effective for purging low molecular weight amines like DIPEA than a strong acid like HCl (aq).[6] For heat-stable compounds, distillation is also a viable purification method. If starting with impure commercial DIPEA, it can be purified by distillation from potassium hydroxide or calcium hydride.[1][4]

Troubleshooting Guide

Issue 1: Low Reaction Yield or Stalled Reaction
  • Possible Cause: Sub-optimal concentration of DIPEA. The concentration of the Brønsted base can significantly impact reaction yields.[5] In some catalytic cycles, an excess of a weakly coordinating anion can inhibit the reaction.

  • Troubleshooting Steps:

    • Perform a Concentration Screen: Systematically vary the molar equivalents of DIPEA used in the reaction (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 equivalents).

    • Analyze the Trend: Plot the yield against the DIPEA concentration to identify the optimal range. For example, in a Pd-catalyzed allylic amination, yields increased dramatically when adding 3-10 mol% of DIPEA, but decreased at concentrations of 25 mol% or higher.[5]

    • Monitor pH: Ensure the reaction medium maintains the desired pH throughout the process.

Issue 2: Poor Regioselectivity or Stereoselectivity
  • Possible Cause: The choice of base, solvent, or temperature is not optimized for the desired selective pathway. The solvent and base are often critical for determining regioselectivity.[7]

  • Troubleshooting Steps:

    • Screen Alternative Bases: Compare DIPEA with other sterically hindered (e.g., 2,2,6,6-tetramethylpiperidine) and non-hindered bases (e.g., triethylamine, DBU) to assess the impact of steric bulk and basicity on selectivity.

    • Screen Solvents: Evaluate a range of solvents with different properties (e.g., protic like ethanol, aprotic polar like acetonitrile or DMF, and nonpolar like toluene). Acetonitrile and ethanol have been shown to be effective in specific reactions involving DIPEA.[8][9]

    • Optimize Temperature: Run the reaction at different temperatures to determine if selectivity is temperature-dependent.

Issue 3: Formation of Quaternary Ammonium Salt By-product
  • Possible Cause: While DIPEA is designed to prevent this, a highly reactive alkylating agent or insufficient steric hindrance for a specific substrate combination could still lead to the Menshutkin reaction.

  • Troubleshooting Steps:

    • Confirm DIPEA Purity: Ensure the DIPEA used is pure and not contaminated with less-hindered amines. Commercial DIPEA can be yellowish and may require purification.[1][4]

    • Use a More Hindered Base: If the side reaction persists, consider using a base with even greater steric bulk, such as 2,6-di-tert-butylpyridine.

    • Modify Reagent Addition: Add the alkylating agent slowly to the mixture of the substrate and DIPEA to maintain a low instantaneous concentration of the electrophile.

Data Presentation

Table 1: Effect of DIPEA Concentration on Yield in Pd-Catalyzed Allylic C-H Amination This table summarizes the critical role of base concentration on reaction efficiency.

EntryDIPEA (mol%)Yield of Product (%)
10<5
2365
31080
42555
510020
(Data adapted from a study on Brønsted base activation in C-H amination.[5])

Table 2: Comparison of Different Bases on Product Yield in a Visible-Light-Induced Photocatalytic Reaction This table illustrates how the choice of base is critical for success, with DIPEA providing a moderate yield where other bases failed.

EntryBase (Catalyst)SolventYield of Product (%)
1TriethylamineDMSO29
2DIPEA CH₃CN45-60
3DBUCH₃CN0
4Cs₂CO₃CH₃CN0
5DABCOCH₃CN0
(Data adapted from a study on photocatalytic C-H alkylation.[8])

Experimental Protocols

Protocol 1: General Procedure for Optimizing DIPEA Concentration for Improved Yield
  • Setup: In parallel reaction vessels, add the substrate (1.0 eq), coupling partner/reagent (1.1 eq), and solvent.

  • Variable Addition: To each vessel, add a different amount of DIPEA (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 eq).

  • Initiation: Add the catalyst or initiator, if required, and bring the reactions to the desired temperature.

  • Monitoring: Monitor the progress of each reaction by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: After the reaction showing the highest conversion of starting material is complete, quench and work up all reactions.

  • Quantification: Purify the product from each reaction and calculate the isolated yield. Plot yield vs. DIPEA equivalents to determine the optimal concentration.

Protocol 2: General Procedure for Screening Bases to Improve Selectivity
  • Setup: Prepare a set of identical reactions in parallel. To each reaction vessel, add the substrate, reagent, and solvent.

  • Base Addition: To each vessel, add an equimolar amount of a different base (e.g., Vessel 1: DIPEA, Vessel 2: Triethylamine, Vessel 3: DBU, Vessel 4: Proton Sponge).

  • Reaction: Run all reactions under identical conditions (temperature, time).

  • Analysis: Upon completion, analyze the crude reaction mixture from each vessel by ¹H NMR or GC-MS.

  • Evaluation: Determine the ratio of the desired product to the major by-product(s) for each base. Select the base that provides the highest selectivity for the desired product for further optimization.

Visualizations

troubleshooting_workflow start Start: Poor Reaction Selectivity or Yield check_conc Is DIPEA concentration optimized? start->check_conc screen_conc Action: Perform concentration screen (0.1 - 2.0 eq) check_conc->screen_conc No check_base Is DIPEA the optimal base? check_conc->check_base Yes screen_conc->check_base screen_base Action: Screen alternative bases (TEA, DBU, etc.) check_base->screen_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes screen_base->check_solvent screen_solvent Action: Screen different solvents (polar, nonpolar, protic, aprotic) check_solvent->screen_solvent No check_purity Are starting materials pure? check_solvent->check_purity Yes screen_solvent->check_purity purify_reagents Action: Purify DIPEA and substrates check_purity->purify_reagents No end_node Result: Optimized Reaction Conditions check_purity->end_node Yes purify_reagents->end_node

Caption: Troubleshooting workflow for optimizing reactions catalyzed by DIPEA.

steric_hindrance cluster_DIPEA DIPEA (High Steric Hindrance) cluster_TEA Triethylamine (Low Steric Hindrance) N1 N iPr1 iPr N1->iPr1 iPr2 iPr N1->iPr2 Et Et N1->Et proton proton->N1 Access Allowed electrophile Bulky Electrophile electrophile->N1 Access Blocked N2 N Et1 Et N2->Et1 Et2 Et N2->Et2 Et3 Et N2->Et3 electrophile2 Bulky Electrophile electrophile2->N2 Access Allowed

Caption: Steric hindrance of DIPEA prevents nucleophilic attack by bulky electrophiles.

References

"stability and degradation of 2-Propanamine, N,N-dipropyl under reaction conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 2-Propanamine, N,N-dipropyl, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's Base.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DIPEA under standard laboratory conditions?

A1: Under normal temperature and pressure, DIPEA is a very stable compound.[1][2] It is a colorless to light yellow liquid, but it is sensitive to air, moisture, and light.[3][4] For long-term storage, it is recommended to keep it in tightly sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) and store it below +30°C.[2][4][5][6]

Q2: My bottle of DIPEA has turned yellow. Is it still usable?

A2: The yellow tint in DIPEA is often an indication of slow oxidation over time, leading to the formation of N-oxides.[3] While it might be usable for less sensitive reactions where an excess of the base is used, the purity may be compromised.[3] For moisture-sensitive or high-stakes reactions, it is highly recommended to purify the DIPEA by distillation before use.[3][7]

Q3: What are the primary degradation pathways for DIPEA?

A3: The primary degradation pathways for DIPEA include:

  • Oxidation: Slow oxidation in the presence of air can form the corresponding N-oxide.[3]

  • Cope Elimination: The N-oxide intermediate can undergo a slow Cope-type beta elimination, which results in the formation of an olefin and secondary hydroxylamine products.[3]

  • Nitrosamine Formation: DIPEA can react with nitrous acid, oxygen, nitrosating agents (like sodium nitrite), and nitrates to form toxic N-nitrosamines.[1][2][8] This is a critical consideration in formulations where such agents might be present.

Q4: What substances are incompatible with DIPEA?

A4: DIPEA is a strong base and can react violently or exothermically with several substances.[2][6] Key incompatibilities include:

  • Strong oxidizing agents, nitrates, and peroxides.[2][9]

  • Strong acids, acid chlorides, and acid anhydrides.[10]

  • Halogens.[2][6]

  • Carbon dioxide (should be stored in its absence).[5]

  • Certain metals and materials like copper, brass, and rubber.[10]

Troubleshooting Guide

Problem 1: My reaction yield is low or the reaction failed, and I suspect the DIPEA is the cause.

Possible Cause Troubleshooting Step Explanation
Water Contamination The presence of water is a significant concern with tertiary amines.[3] Water can interfere with many moisture-sensitive reactions, such as those involving alkylating agents or acyl chlorides.Purify the DIPEA by distilling it from potassium hydroxide (KOH) pellets to remove water.[3] Store the dried base over molecular sieves.
Oxidative Impurities The DIPEA may have oxidized, as indicated by a yellow color. These impurities (N-oxides and their byproducts) can interfere with the reaction.[3]Distill the DIPEA. A proton NMR can also be run to check for the presence of significant impurities before use.[3]
Primary/Secondary Amine Impurities Commercial DIPEA can contain primary or secondary amine impurities, which are nucleophilic and can lead to unwanted side products.Purify the DIPEA by distilling it from ninhydrin. Ninhydrin reacts with primary and secondary amines, facilitating their removal.[7] Note that this process liberates water, so a subsequent distillation from KOH is necessary.[7]
Incorrect Stoichiometry Using an insufficient amount of DIPEA can result in an incomplete reaction, especially if acidic byproducts are generated.Ensure the molar equivalents of DIPEA are appropriate for scavenging all acidic protons generated during the reaction. In some cases, a slight excess may be beneficial. Decreasing the amount of DIPEA can lead to significantly lower yields.[11]

Problem 2: I am observing unexpected side products in my reaction.

Possible Cause Troubleshooting Step Explanation
Nucleophilic Impurities As mentioned above, primary and secondary amine impurities are nucleophilic and can compete with your desired nucleophile, leading to byproducts.Purify the DIPEA using the ninhydrin/KOH distillation method outlined in the protocols section.[7]
Reaction with Reagents Although DIPEA is a non-nucleophilic base, under certain conditions (e.g., high temperatures), it might exhibit reactivity. Its steric hindrance is key to its function as a proton scavenger without participating in nucleophilic attacks.[12][13]Review the reaction conditions (temperature, solvent) to ensure they are appropriate. Consider if a different non-nucleophilic base might be more suitable for your specific transformation.
Racemization in Peptide Coupling The basicity of DIPEA can sometimes contribute to racemization during amino acid coupling reactions.[2]Carefully control the reaction temperature and consider using an alternative base or coupling additives designed to suppress racemization.

Quantitative Data and Experimental Protocols

Physical and Chemical Properties of DIPEA
PropertyValueReference(s)
Molecular Formula C₈H₁₉N[5]
Molecular Weight 129.24 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Melting Point < -50 °C[2][5]
Boiling Point 127 °C[2][5]
Density 0.742 g/mL at 25 °C[2][5]
pKa (Predicted) 10.98 ± 0.28[2][5]
pH 12.3 (in H₂O at 20°C, as an emulsion)[2][5]
Flash Point 6 °C[2][5]
Experimental Protocols

Protocol 1: Purification of DIPEA from Common Impurities

This two-step protocol is designed to remove primary/secondary amine and water impurities.

Objective: To obtain high-purity, dry DIPEA suitable for sensitive reactions.

Methodology:

  • Step 1: Removal of Primary/Secondary Amines

    • Set up a distillation apparatus in a well-ventilated fume hood.

    • To the distillation flask, add the commercial DIPEA and a small amount of ninhydrin (approx. 1-2 g per 100 mL of DIPEA).

    • Heat the flask to distill the DIPEA at atmospheric pressure (boiling point ~127 °C). The ninhydrin will react with any primary and secondary amine contaminants.[7]

    • Collect the distillate. This distillate is now free of primary/secondary amines but may contain water liberated from the ninhydrin reaction.[7]

  • Step 2: Removal of Water

    • Clean and dry the distillation apparatus thoroughly.

    • Place the DIPEA collected from Step 1 into the clean distillation flask.

    • Add potassium hydroxide (KOH) pellets (approx. 10-20 g per 100 mL of DIPEA).

    • Distill the DIPEA at atmospheric pressure, collecting the dry, purified product.[7]

    • Store the purified DIPEA over molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Analytical Method for Monitoring DIPEA Stability (via Gas Chromatography)

This method can be adapted to monitor the purity of DIPEA over time or to quantify it as a residual solvent.

Objective: To develop a GC method for assessing the purity of DIPEA.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m length, or a similar 6% cyanopropylphenyl - 94% dimethyl polysiloxane capillary column.[14]

  • Injector Settings:

    • Temperature: 200°C (A lower temperature is programmed to prevent thermal degradation of the amine during injection).[14]

    • Injection Mode: Split.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes.[14]

    • Ramp: Increase at a rate of 20°C/min to 220°C.[14]

    • Final Hold: Hold at 220°C for 5 minutes.[14]

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation:

    • Prepare a standard solution of high-purity DIPEA in a suitable solvent (e.g., chloroform or N,N-dimethylacetamide) at a known concentration.[14]

    • Prepare the sample to be analyzed by diluting it in the same solvent.

  • Analysis: Inject both the standard and the sample solutions into the GC. Compare the peak area of DIPEA in the sample to the standard to determine purity. Degradation products would appear as separate peaks.

Visual Guides and Workflows

Caption: Major degradation pathways of DIPEA.

start Reaction Failure or Low Yield Observed check_reagents Verify other reagents and conditions start->check_reagents dip_suspect Is DIPEA the likely cause? check_reagents->dip_suspect check_color Is DIPEA visibly yellow? dip_suspect->check_color Yes other_issue Investigate other reaction parameters dip_suspect->other_issue No check_sensitivity Is the reaction moisture-sensitive? check_color->check_sensitivity No purify Purify DIPEA (See Purification Workflow) check_color->purify Yes check_sensitivity->purify Yes check_sensitivity->other_issue No rerun Rerun reaction with purified DIPEA purify->rerun success Problem Solved rerun->success

Caption: Troubleshooting workflow for DIPEA-related reaction issues.

start Start with Commercial DIPEA distill_ninhydrin 1. Distill from Ninhydrin start->distill_ninhydrin remove_amines Removes primary & secondary amines distill_ninhydrin->remove_amines wet_dip DIPEA (amine-free, but potentially wet) distill_ninhydrin->wet_dip distill_koh 2. Distill from KOH pellets wet_dip->distill_koh remove_water Removes water distill_koh->remove_water pure_dip Pure, Dry DIPEA distill_koh->pure_dip store Store over molecular sieves under inert gas pure_dip->store finish Ready for Use store->finish

Caption: Experimental workflow for the purification of DIPEA.

References

Technical Support Center: Removal of 2-Propanamine, N,N-dipropyl (DIPEA) Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective removal of 2-Propanamine, N,N-dipropyl (commonly known as diisopropylethylamine or DIPEA) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it often challenging to remove DIPEA from a reaction mixture?

A1: The removal of DIPEA can be challenging due to its relatively high boiling point (126.6 °C) and its good solubility in many common organic solvents.[1][2] Simple evaporation is often insufficient for complete removal, and its basic nature can cause issues in certain purification techniques like silica gel chromatography if not properly addressed.

Q2: What are the most common methods for removing DIPEA?

A2: The most common methods for removing DIPEA include:

  • Acidic Aqueous Wash (Extraction): This involves washing the organic reaction mixture with a dilute aqueous acid solution.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind the amine, allowing for its removal by filtration.

  • Chromatography: Both normal-phase and reverse-phase flash chromatography can be employed to separate DIPEA from the desired product.

  • Distillation/Evaporation: In cases where the desired product is not volatile, DIPEA can be removed by distillation, often under reduced pressure or via azeotropic distillation.[1]

Q3: When should I choose an acidic wash for DIPEA removal?

A3: An acidic wash is a good first choice when your desired product is stable to acidic conditions and is not highly soluble in the aqueous phase. This method is effective for converting the basic DIPEA into its water-soluble salt, which is then extracted into the aqueous layer.[3]

Q4: Are there situations where an acidic wash should be avoided?

A4: Yes, you should avoid an acidic wash if your product contains acid-labile functional groups or if your product has significant solubility in the aqueous acidic solution, which would lead to product loss.

Q5: What are the advantages of using scavenger resins?

A5: Scavenger resins offer a simple and efficient method for purification. The key advantages include high selectivity for the target impurity (DIPEA), ease of use (simply stir and filter), and the avoidance of aqueous workups, which is beneficial for water-sensitive compounds.[4]

Q6: Can I use normal-phase silica gel chromatography to remove DIPEA?

A6: Yes, but it can be problematic. The basicity of DIPEA can lead to tailing of both the impurity and the desired compound on silica gel. To mitigate this, the mobile phase can be modified with a small amount of a competing amine, such as triethylamine (typically 1-3%), or by using a deactivated silica gel.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Residual DIPEA detected after acidic wash. 1. Insufficient amount or concentration of the acidic solution. 2. Inefficient mixing during the extraction. 3. The organic solvent used has some miscibility with water.1. Ensure the pH of the aqueous layer is acidic (pH < 5) after the wash. If not, perform additional washes with fresh acidic solution. 2. Vigorously shake the separatory funnel to ensure thorough mixing of the two phases. 3. If using a water-miscible solvent, consider switching to a less polar, water-immiscible solvent for the workup.
Product loss during acidic wash. The protonated form of your product is partially soluble in the aqueous layer.1. Use a milder acid (e.g., 1 M citric acid or 10% acetic acid instead of HCl).[3] 2. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product. 3. Consider an alternative purification method like scavenger resins or chromatography.
DIPEA co-elutes with the product during normal-phase chromatography. The polarity of DIPEA is similar to that of your product under the chosen conditions.1. Modify the mobile phase by adding a small percentage of triethylamine (1-3%) to suppress the interaction of DIPEA with the silica.[5] 2. Consider switching to reverse-phase chromatography where the separation mechanism is based on hydrophobicity.[6]
Scavenger resin is not effectively removing DIPEA. 1. Insufficient equivalents of the scavenger resin were used. 2. The reaction time with the resin was too short. 3. The chosen scavenger resin is not suitable for scavenging tertiary amines.1. Increase the equivalents of the scavenger resin used. A typical starting point is 3-5 equivalents relative to the amount of DIPEA. 2. Increase the stirring time with the resin. Overnight stirring is often effective. 3. Ensure you are using a scavenger resin designed to react with amines (e.g., an isocyanate- or aldehyde-functionalized resin).
Product is unstable during purification. The chosen purification method (e.g., strong acid wash, prolonged heating during distillation) is degrading the product.1. If acid-sensitive, use a non-acidic method like scavenger resins or chromatography with a neutral mobile phase. 2. If heat-sensitive, avoid distillation and opt for a room-temperature method like an acidic wash or scavenger resins.

Data Presentation

Table 1: Comparison of Common DIPEA Removal Methods

MethodTypical Efficiency (% Removal)ProsCons
Acidic Aqueous Wash >95% (if product is stable and insoluble)- Inexpensive and straightforward. - Scalable to large reaction volumes.- Not suitable for acid-sensitive products. - Can lead to product loss if the product is water-soluble. - Requires an aqueous workup.
Scavenger Resins >98%- High selectivity and efficiency. - Simple filtration-based workup. - Suitable for water-sensitive compounds. - Amenable to automation.[4]- Higher cost compared to an acidic wash. - May require longer reaction times (stirring).
Normal-Phase Chromatography Variable (highly dependent on compound)- Can provide very pure product.- Can be challenging due to the basicity of DIPEA (tailing). - Requires optimization of the mobile phase. - Generates significant solvent waste.[5]
Reverse-Phase Chromatography >99%- Excellent separation for polar compounds. - Less prone to tailing issues with amines compared to normal-phase.[6]- Requires specialized columns and solvent systems. - Can be more expensive than normal-phase chromatography.
Distillation / Evaporation Variable (dependent on product volatility)- Effective if the product has a high boiling point.- Not suitable for heat-sensitive or volatile products. - May require high vacuum for efficient removal.[1]

Note: The stated efficiencies are typical but can vary significantly depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Method 1: Acidic Aqueous Wash

Objective: To remove DIPEA from a reaction mixture by converting it into a water-soluble salt.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) or 1 M Citric Acid solution.

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Erlenmeyer flasks.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 1 M acid solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with the acid solution (steps 2-5) one or two more times. Check the pH of the final aqueous wash to ensure it is acidic.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic layer to remove the drying agent.

  • Concentrate the organic layer under reduced pressure to obtain the purified product.

Method 2: Scavenger Resin Purification

Objective: To selectively remove DIPEA from a reaction mixture using a solid-supported scavenger.

Materials:

  • Reaction mixture in an appropriate organic solvent.

  • Amine scavenger resin (e.g., isocyanate-functionalized polystyrene resin).

  • Anhydrous solvent for washing (e.g., dichloromethane, THF).

  • Reaction vessel (e.g., round-bottom flask).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

Procedure:

  • To the reaction mixture in a suitable flask, add the scavenger resin (typically 3-5 equivalents relative to the moles of DIPEA).

  • Stir the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the completion of scavenging.

  • Once the DIPEA is consumed, filter the mixture through a Büchner funnel to remove the resin.

  • Wash the resin with a fresh portion of the solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings.

  • Concentrate the solution under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow_dip_removal cluster_start Start cluster_decision Method Selection cluster_path1 Aqueous Workup cluster_path2 Non-Aqueous Workup start Reaction Mixture (Containing Product and DIPEA) decision Product Stability and Solubility? start->decision acid_wash Acidic Aqueous Wash decision->acid_wash  Acid Stable & Water Insoluble scavenger Scavenger Resin decision->scavenger  Acid Sensitive or Water Soluble neutralize Neutralize and Dry acid_wash->neutralize product1 Purified Product neutralize->product1 filter_resin Filter Resin scavenger->filter_resin product2 Purified Product filter_resin->product2

Caption: Decision workflow for selecting a DIPEA removal method.

signaling_pathway_acid_wash cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Acidic) dip_org DIPEA (Base) dip_salt_aq DIPEA-H+ (Salt) (Water Soluble) dip_org->dip_salt_aq Protonation by H+ prod_org Product

Caption: Mechanism of DIPEA removal by acidic wash.

References

Technical Support Center: Handling the Moisture Sensitivity of 2-Propanamine, N,N-dipropyl (Isopropyldipropylamine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Propanamine, N,N-dipropyl (also known as Isopropyldipropylamine). It provides essential information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the proper handling and storage of this moisture-sensitive compound, thereby safeguarding experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its moisture sensitivity a concern?

This compound (Isopropyldipropylamine) is a tertiary amine. Like many amines, it is susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity. This moisture sensitivity is a significant concern for several reasons:

  • Reaction with the Compound: Water can react with the amine, potentially leading to the formation of hydrates or initiating degradation pathways that can compromise the purity of the material.

  • Impact on Reactions: In many organic synthesis applications, this compound is used as a non-nucleophilic base. The presence of water can interfere with these reactions, leading to lower yields, the formation of byproducts, or complete reaction failure.

  • Alteration of Physical Properties: The absorption of water can alter the physical properties of the amine, such as its boiling point and density.

Q2: How can I tell if my sample of this compound has been contaminated with water?

Visual inspection alone is often insufficient to detect low levels of water contamination. However, some indicators may suggest moisture exposure:

  • Cloudy Appearance: A previously clear liquid may appear cloudy or hazy.

  • Inconsistent Experimental Results: Unexplained variations in reaction outcomes, such as lower yields or the appearance of unexpected byproducts, can be a sign of a contaminated reagent.

  • Analytical Characterization: Techniques like Karl Fischer titration are the most accurate methods for quantifying water content. Nuclear Magnetic Resonance (NMR) spectroscopy may also show the presence of water as a broad peak.

Q3: What are the proper storage conditions for this compound?

To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store the container under an inert atmosphere, such as nitrogen or argon.

Q4: Can I handle this compound on the open bench?

Given its moisture sensitivity, it is highly recommended to handle this compound in a controlled environment, such as a glove box or under a stream of dry, inert gas. If a glove box is not available, minimize the time the container is open to the atmosphere and use techniques to reduce moisture exposure, such as flushing the headspace of the container with an inert gas before sealing.

Q5: What should I do if I suspect my this compound is wet?

If you suspect your sample is contaminated with water, you have a few options:

  • Quantify the Water Content: Use Karl Fischer titration to determine the exact amount of water present. This will help you decide if the material is still usable for your specific application.

  • Dry the Amine: For some applications, it may be possible to dry the amine using standard laboratory techniques, such as distillation from a suitable drying agent (e.g., calcium hydride). However, this should be done with caution and with appropriate safety measures in place.

  • Use a Fresh Bottle: The safest and most reliable option is to use a fresh, unopened bottle of the reagent for moisture-sensitive reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor or no reaction yield in a moisture-sensitive reaction. The this compound may have absorbed atmospheric moisture.Use a fresh, unopened bottle of the amine. For future experiments, handle the reagent under an inert atmosphere. Consider quantifying the water content of the suspected batch using Karl Fischer titration.
Formation of unexpected byproducts. Water contamination in the amine could be participating in side reactions.Verify the purity of all reagents. If the amine is suspected, switch to a new, dry bottle. Analyze the byproducts to understand the nature of the side reaction.
The amine appears cloudy or has a different consistency. This is a strong indication of significant water absorption.Do not use the amine for moisture-sensitive applications. Consider purification by distillation if feasible and safe, or dispose of the material according to your institution's guidelines.
Inconsistent results between different batches of the amine. One or more batches may have been improperly handled or stored, leading to varying levels of moisture contamination.Implement a strict handling and storage protocol for all batches of moisture-sensitive reagents. Label bottles with the date they were opened.

Experimental Protocols

Karl Fischer Titration for Water Content Determination in Amines

This protocol is adapted for strongly alkaline amines and aims to prevent side reactions that can lead to inaccurate results.[3]

Reagents and Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Anhydrous methanol or a specialized Karl Fischer solvent for amines

  • Karl Fischer titrant (e.g., CombiTitrant 5)[3]

  • Buffer solution for strong bases (e.g., benzoic or salicylic acid in a suitable solvent)[3]

  • Gastight syringe

  • This compound sample

Procedure:

  • Prepare the Titration Solvent: Add a suitable volume of anhydrous methanol or the specialized solvent to the titration vessel.

  • Add Buffer: To counteract the high alkalinity of the amine, add a pre-determined amount of the buffer solution to the solvent.[3] This will prevent a pH shift that can cause side reactions with the iodine in the titrant.[3]

  • Pre-titration: Start the titrator to titrate any residual moisture in the solvent and buffer until a stable, low drift is achieved.

  • Sample Introduction: Using a gastight syringe, draw a known weight of the this compound sample.

  • Inject the Sample: Quickly inject the sample into the titration vessel, ensuring the needle tip is below the surface of the solvent.

  • Titration: Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content in ppm or percentage based on the sample weight and the volume of titrant consumed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Isopropyldipropylamine)TripropylamineDiisopropylamine
CAS Number 60021-89-8[4]102-69-2[5]108-18-9[6]
Molecular Formula C₉H₂₁N[4]C₉H₂₁N[5]C₆H₁₅N
Molecular Weight 143.27 g/mol [4]143.27 g/mol [5]101.19 g/mol [6]
Boiling Point Not available155-158 °C[5]84 °C[6]
Density Not available0.753 g/mL at 25 °C[5]Not available
Moisture Sensitivity Assumed to be hygroscopicHygroscopic[5]Hygroscopic

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_cleanup Post-Handling storage Store in a cool, dry, well-ventilated area under inert gas glovebox Transfer to a glove box or use inert gas manifold storage->glovebox weighing Weigh the required amount in a sealed container glovebox->weighing dispensing Dispense using a dry syringe or cannula weighing->dispensing reaction_vessel Add to a dry reaction vessel under inert atmosphere dispensing->reaction_vessel reseal Reseal the main container under inert gas reaction_vessel->reseal cleanup Clean equipment promptly reseal->cleanup

Caption: Workflow for handling moisture-sensitive this compound.

troubleshooting_pathway Troubleshooting Pathway for Poor Reaction Yield cluster_yes Yes cluster_no No start Poor Reaction Yield check_amine Is the this compound from a previously opened bottle? start->check_amine karl_fischer Perform Karl Fischer titration to quantify water content check_amine->karl_fischer Yes check_other Investigate other reagents and reaction conditions check_amine->check_other No high_water Water content is high? karl_fischer->high_water purify Purify by distillation (if feasible) or discard high_water->purify Yes use_new Use a fresh bottle of amine high_water->use_new No, but still suspect

Caption: Troubleshooting logic for reactions involving this compound.

References

Technical Support Center: Workup Procedures for Reactions Containing N,N-Diisopropylethylamine (DIPEA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup of reactions containing N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual N,N-Diisopropylethylamine (DIPEA) from my reaction mixture proving to be difficult?

A1: Several factors can contribute to the difficulty in removing DIPEA:

  • High Boiling Point: DIPEA has a relatively high boiling point (127 °C), making its complete removal by simple evaporation under reduced pressure challenging, especially if your product is also a high-boiling liquid or a solid.[1]

  • Co-distillation: It can co-distill with other volatile components in the reaction mixture, including the solvent, leading to incomplete removal.

  • Product Solubility: If your product is also a basic amine, it may have similar solubility properties to DIPEA, complicating extractive workups.

  • Emulsion Formation: During aqueous washes, the presence of DIPEA can sometimes lead to the formation of emulsions, making phase separation difficult.

Q2: What is the most common method for removing DIPEA during a reaction workup?

A2: The most common and generally effective method is to perform an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl, 5% HCl, or saturated NH4Cl), DIPEA is protonated to form its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[2] It is crucial to ensure your desired product is stable under acidic conditions.

Q3: My product is acid-sensitive. What are alternative methods for removing DIPEA?

A3: If your product is not stable in the presence of strong acids, you can consider the following alternatives:

  • Aqueous Acetic Acid Wash: A wash with dilute acetic acid is a milder alternative to strong mineral acids and can be effective in removing DIPEA.

  • Silica Gel Chromatography: Passing the crude reaction mixture through a short plug of silica gel can effectively remove the more polar DIPEA. However, if your product has a similar polarity, this method may not be suitable. For challenging separations, column chromatography may be necessary, sometimes with the addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing of basic compounds.[3]

  • Azeotropic Distillation: DIPEA can form an azeotrope with solvents like toluene.[3][4] Adding toluene to the reaction mixture and then removing it under reduced pressure can facilitate the removal of residual DIPEA.

  • High Vacuum Evaporation: For non-volatile products, prolonged exposure to high vacuum at a slightly elevated temperature (e.g., 50°C) can help remove residual DIPEA.[5]

Q4: I've performed an acidic wash, but I still see DIPEA in my 1H NMR spectrum. What could be the reason?

A4: There are a few possibilities:

  • Insufficient Acid: The amount of acid used may not have been sufficient to protonate all of the DIPEA present, especially if a large excess was used in the reaction.

  • Inefficient Extraction: The extraction may not have been thorough enough. Multiple washes with the acidic solution are often more effective than a single large wash.

  • "Salting Out" Effect: If the aqueous layer is saturated with other salts, the solubility of DIPEA hydrochloride might be reduced, leading to incomplete extraction. Using fresh aqueous acid for each wash is recommended.

Q5: Can I remove DIPEA by washing with water alone?

A5: Washing with water alone is generally not very effective for removing DIPEA. DIPEA has low solubility in water.[6] An acidic wash is necessary to convert it into its more water-soluble salt form for efficient removal.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent DIPEA contamination after workup Incomplete protonation during acidic wash.Increase the concentration or volume of the acidic wash. Perform multiple extractions.
Product is also basic and partitions with DIPEA.Consider chromatography or crystallization for purification.
Insufficient phase separation during extraction.Allow more time for layers to separate. Consider adding brine to the aqueous layer to break emulsions.
Emulsion formation during aqueous wash High concentration of DIPEA or other basic compounds.Dilute the reaction mixture with more organic solvent. Add saturated NaCl (brine) solution to the aqueous layer.
Product loss during acidic wash Product is acid-labile.Use a milder acid like dilute acetic acid. Alternatively, use non-extractive methods like chromatography or azeotropic distillation.
Product has some water solubility.Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Difficulty in separating DIPEA from a basic product by column chromatography Similar polarity of the product and DIPEA.Use a modified eluent system (e.g., add 0.1-1% triethylamine or ammonia to the solvent system). Consider using a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Standard Acidic Wash for DIPEA Removal

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL for a 10 mmol scale reaction).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

Physical Properties of N,N-Diisopropylethylamine (DIPEA)

PropertyValueReference
Molecular Formula C8H19N[7]
Molecular Weight 129.24 g/mol [7]
Boiling Point 127 °C[1]
Density 0.742 g/mL at 25 °C[1]
Appearance Colorless to light yellow liquid[1]
Solubility Insoluble in water; soluble in acetone and other organic solvents.[1]

Visualizations

Workup_Troubleshooting start Reaction Mixture containing DIPEA acid_wash Perform Acidic Wash (e.g., 1M HCl) start->acid_wash check_purity Check Purity (e.g., NMR, TLC) acid_wash->check_purity product_pure Product is Pure check_purity->product_pure Yes product_impure DIPEA still present check_purity->product_impure No troubleshoot Troubleshoot product_impure->troubleshoot alt_method Consider Alternative Methods: - Chromatography - Azeotropic Distillation - High Vacuum Evaporation troubleshoot->alt_method

Caption: Troubleshooting workflow for DIPEA removal.

References

"protocol adjustments for scaling up reactions with 2-Propanamine, N,N-dipropyl"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Propanamine, N,N-dipropyl, particularly when scaling up reactions from the laboratory to pilot or production scale.

Troubleshooting Guide

Scaling up reactions involving this compound (also known as N,N-dipropylisopropanamine) can introduce challenges not observed at the bench scale. This guide addresses common issues in a question-and-answer format.

Q1: My reaction is showing a significant decrease in yield upon scale-up. What are the potential causes and how can I troubleshoot this?

A1: A decrease in yield is a common issue during scale-up and can be attributed to several factors:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized "hot spots" in larger reactors, causing side reactions and decomposition of products or reagents.

    • Troubleshooting:

      • Improve agitation to ensure uniform temperature distribution.

      • Use a reactor with a higher surface-area-to-volume ratio or a jacketed reactor with a suitable heat transfer fluid.

      • Consider a semi-batch or continuous-flow process to better control the addition of reagents and manage heat evolution.

  • Poor Mixing: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.

    • Troubleshooting:

      • Optimize the stirrer design (e.g., anchor, turbine, or pitched blade) and stirring speed for the reactor geometry and reaction mixture viscosity.

      • Ensure the reactants are introduced at a point of high turbulence.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., gas-liquid or liquid-liquid), the rate of reaction can be limited by the rate at which reactants move between phases.

    • Troubleshooting:

      • Increase agitation to improve interfacial area.

      • Consider using a phase-transfer catalyst if applicable.

Q2: I am observing the formation of new, unexpected impurities in my scaled-up reaction. How can I identify and mitigate them?

A2: The appearance of new impurities often points to changes in the reaction environment at a larger scale.

  • Potential Causes:

    • Longer reaction times: Slower heating and cooling cycles in large reactors can expose the reaction mixture to elevated temperatures for extended periods, promoting side reactions.

    • Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more prone to contamination in a larger-scale setup.

  • Troubleshooting and Mitigation:

    • Reaction Profiling: Analyze samples at different time points to understand when the impurities are forming.

    • Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to air or moisture.

    • Temperature Control: Re-evaluate and optimize the temperature profile for the scaled-up reaction.

    • Purification: Develop a robust purification strategy to remove the specific impurities. This may involve re-crystallization, distillation, or chromatography.

Q3: The reaction work-up and product isolation are proving difficult at a larger scale. What adjustments should I consider?

A3: Work-up procedures that are straightforward in the lab can become challenging and hazardous at scale.

  • Common Challenges:

    • Extractions: Handling large volumes of organic solvents for liquid-liquid extractions can be cumbersome and pose safety risks.

    • Filtrations: Slow filtration of large quantities of solids can be a bottleneck.

    • Solvent Removal: Evaporating large volumes of solvent can be time-consuming and energy-intensive.

  • Recommended Adjustments:

    • Alternative Work-up: Investigate alternative work-up procedures such as reactive extraction, crystallization, or direct precipitation of the product.

    • Equipment Selection: Use appropriate large-scale equipment like filter presses, centrifuges, or wiped-film evaporators.

    • Solvent Minimization: Optimize the reaction to use less solvent or a solvent that is easier to remove.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider when handling large quantities of this compound?

A: this compound is a flammable and corrosive liquid. When handling at scale, it is crucial to:

  • Work in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ground all equipment to prevent static discharge, which can be an ignition source.

  • Have appropriate spill control materials readily available.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q: How does the steric hindrance of this compound affect reaction conditions at scale?

A: The bulky isopropyl and propyl groups on the nitrogen atom can slow down the reaction rate. To compensate for this at a larger scale, you might need to:

  • Increase the reaction temperature, while carefully monitoring for side reactions.

  • Increase the reaction time.

  • Use a more reactive electrophile if the reaction allows.

  • Employ a catalyst to accelerate the reaction.

Q: Are there any specific materials of construction I should use for my reactor when working with this compound?

A: Stainless steel (e.g., 316L) or glass-lined steel reactors are generally suitable for handling amines. It is important to ensure that all wetted parts, including gaskets and seals, are compatible with the amine and other reagents and solvents used in the reaction to prevent corrosion and contamination.

Quantitative Data Summary

When scaling up, it's crucial to monitor and adjust key reaction parameters. The following table provides a general comparison of parameters at different scales. The specific values will be highly dependent on the specific reaction being performed.

ParameterLaboratory Scale (100 mL)Pilot Scale (10 L)Production Scale (1000 L)
Typical Batch Size 1-50 g0.5-5 kg50-500 kg
Heating/Cooling Time Minutes15-60 minutesHours
Surface Area/Volume Ratio HighMediumLow
Mixing Speed 200-1000 rpm50-300 rpm20-100 rpm
Reagent Addition Time Seconds to minutesMinutes to hoursHours

Experimental Protocols

While a specific, universally applicable protocol is not feasible, the following provides a generalized methodology for a common reaction type involving this compound: Reductive Amination .

Objective: To synthesize a tertiary amine by reacting a ketone with this compound in the presence of a reducing agent.

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Aqueous base (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Laboratory Scale Procedure (100 mL flask):

  • To a stirred solution of the ketone (1.0 eq) in the chosen solvent, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the iminium intermediate.

  • Slowly add the reducing agent (1.5 eq) in portions, maintaining the temperature below 30°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Scale-Up Considerations (10 L Reactor):

  • Charge the reactor with the ketone and solvent.

  • Start agitation and ensure good mixing.

  • Add the this compound via an addition funnel over a period of 15-30 minutes.

  • Control the addition rate of the reducing agent to maintain the internal temperature within the desired range (e.g., 20-25°C). This may require cooling via the reactor jacket.

  • Extend the reaction monitoring schedule to account for potentially longer reaction times.

  • For the work-up, pump the reaction mixture into a larger vessel containing the aqueous base.

  • Allow the layers to separate (this may take longer at scale) and drain the aqueous layer.

  • The organic layer can be washed and then transferred to a distillation unit for solvent removal and product purification.

Visualizations

Troubleshooting_Yield_Loss Start Decreased Yield on Scale-Up Heat Inefficient Heat Transfer? Start->Heat Mixing Poor Mixing? Start->Mixing MassTransfer Mass Transfer Limitation? Start->MassTransfer ImproveAgitation Improve Agitation Heat->ImproveAgitation JacketedReactor Use Jacketed Reactor Heat->JacketedReactor FlowChemistry Consider Flow Chemistry Heat->FlowChemistry OptimizeStirrer Optimize Stirrer Design & Speed Mixing->OptimizeStirrer MassTransfer->ImproveAgitation PhaseTransferCatalyst Use Phase Transfer Catalyst MassTransfer->PhaseTransferCatalyst

Caption: Troubleshooting workflow for decreased reaction yield.

Experimental_Workflow Start Start: Reductive Amination ChargeReactants Charge Ketone & Solvent Start->ChargeReactants AddAmine Add this compound ChargeReactants->AddAmine FormImine Form Iminium Intermediate AddAmine->FormImine AddReducingAgent Add Reducing Agent FormImine->AddReducingAgent MonitorReaction Monitor Reaction Progress AddReducingAgent->MonitorReaction Workup Aqueous Work-up MonitorReaction->Workup Purification Product Purification Workup->Purification End Final Product Purification->End

Caption: Generalized experimental workflow for reductive amination.

Validation & Comparative

A Comparative Analysis of 2-Propanamine, N,N-dipropyl (DIPEA) and Triethylamine (TEA) for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Essential Amine Bases

In the landscape of organic synthesis, the choice of a suitable non-nucleophilic base is critical to the success of a reaction. Among the plethora of options, 2-Propanamine, N,N-dipropyl, more commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base, and Triethylamine (TEA) are two of the most frequently utilized tertiary amines. This guide provides a comprehensive, data-supported comparison of these two indispensable laboratory reagents to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of DIPEA and TEA is essential for their effective application. The following table summarizes their key physicochemical data.

PropertyThis compound (DIPEA)Triethylamine (TEA)
Molecular Formula C₈H₁₉NC₆H₁₅N
Molecular Weight 129.24 g/mol 101.19 g/mol
Boiling Point 126.6 °C[1]89.5 °C
Melting Point -46 °C-114.7 °C
Density 0.742 g/mL at 25 °C0.726 g/mL at 25 °C
pKa of Conjugate Acid ~10.9~10.75
Solubility in Water LowSoluble

Performance in Synthetic Applications: Steric Hindrance as the Deciding Factor

The primary distinction between DIPEA and TEA in practical applications arises from their differing steric profiles. The two isopropyl groups in DIPEA create significantly more steric bulk around the nitrogen atom's lone pair of electrons compared to the three ethyl groups in TEA.[2][3] This steric hindrance renders DIPEA a potent, yet poorly nucleophilic base, a desirable characteristic in many reactions where the base should act solely as a proton scavenger without competing with the primary nucleophile.[1][4]

Key Applications and Performance Insights:
  • Peptide Coupling: In peptide synthesis, particularly when using coupling reagents like HBTU or HATU, a non-nucleophilic base is crucial to prevent side reactions such as racemization and the formation of unwanted by-products.[3] DIPEA is often the preferred base in these scenarios as its steric bulk minimizes its nucleophilic attack on the activated carboxylic acid intermediate.[5][6] While TEA can be used, its higher nucleophilicity can sometimes lead to the formation of undesired products.[5]

  • Acylation and Alkylation Reactions: When acylating or alkylating sensitive substrates, the less nucleophilic nature of DIPEA is advantageous in preventing the formation of quaternary ammonium salts, a common side reaction with less hindered amines like TEA.[1][6] This makes DIPEA a superior choice for reactions involving highly reactive electrophiles.[6]

  • Swern Oxidation: Both DIPEA and TEA can be used as the base in Swern oxidations. However, the use of the bulkier DIPEA can be beneficial in minimizing epimerization at the carbon alpha to the newly formed carbonyl group, a potential side reaction when using TEA.[7]

  • Dehydrohalogenation: Both bases are effective in promoting elimination reactions. The choice between them may depend on the specific substrate and reaction conditions, with the slightly higher basicity of TEA potentially offering an advantage in some cases.[2]

Experimental Data: A Quantitative Look

While extensive comparative studies with quantitative data across a wide range of reactions are not always readily available in a single source, some studies provide valuable insights. For instance, in a study on the photocatalytic hydration of nitriles to amides, DIPEA was shown to be a more effective base than triethylamine. The use of DIPEA resulted in a significantly higher product yield compared to when TEA was employed under the same reaction conditions.[8] This highlights that the choice of base can have a direct and measurable impact on the reaction outcome.

Experimental Protocol: A Framework for Comparative Analysis

To facilitate a direct and objective comparison of DIPEA and TEA in a specific reaction, the following general experimental protocol can be adapted. This protocol outlines the key steps for a parallel synthesis to evaluate the performance of each base.

Objective: To compare the efficacy of DIPEA and Triethylamine as bases in a [Specify Reaction, e.g., Acylation of a secondary amine].

Materials:

  • Secondary amine (substrate)

  • Acyl chloride (reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment (TLC, GC-MS, or NMR)

Procedure:

  • Reaction Setup:

    • Set up two identical reaction flasks, each equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • In each flask, dissolve the secondary amine (1 equivalent) in anhydrous DCM.

  • Addition of Base:

    • To Flask A, add DIPEA (1.5 equivalents).

    • To Flask B, add Triethylamine (1.5 equivalents).

  • Addition of Reagent:

    • Cool both flasks to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 equivalents) to each flask dropwise over a period of 10 minutes.

  • Reaction Monitoring:

    • Allow the reactions to stir at room temperature.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes) until the starting material is consumed. Record the total reaction time for each.

  • Work-up:

    • Quench both reactions by adding saturated sodium bicarbonate solution.

    • Separate the organic layers and wash them sequentially with water and brine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Analysis:

    • Determine the crude yield of the product from each reaction.

    • Purify the products by column chromatography if necessary.

    • Calculate the isolated yield for each reaction.

    • Analyze the purity and characterize the products and any significant by-products using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data to Collect:

  • Reaction time

  • Isolated yield of the desired product

  • Purity of the product

  • Identification and quantification of any major side products

Visualizing Reaction Logic and Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

Reaction_Choice Substrate Substrate Sensitivity Nucleophilic_Side_Reaction Potential for Nucleophilic Side Reactions Substrate->Nucleophilic_Side_Reaction High DIPEA Choose DIPEA Nucleophilic_Side_Reaction->DIPEA High Concern TEA Choose TEA Nucleophilic_Side_Reaction->TEA Low Concern Steric_Hindrance Steric Hindrance of Substrate/Reagent Steric_Hindrance->DIPEA High Steric_Hindrance->TEA Low

Decision-making flowchart for base selection.

Experimental_Workflow Start Start: Parallel Synthesis Setup Reaction_A Reaction with DIPEA Start->Reaction_A Reaction_B Reaction with TEA Start->Reaction_B Monitoring Reaction Monitoring (TLC) Reaction_A->Monitoring Reaction_B->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Yield, Purity, By-products) Purification->Analysis End End: Comparative Data Analysis->End

General workflow for the comparative experiment.

Conclusion

Both N,N-Diisopropylethylamine and Triethylamine are highly effective and versatile non-nucleophilic bases in organic synthesis. The primary determinant for choosing between them is the steric environment of the reaction and the potential for unwanted nucleophilic side reactions. DIPEA, with its significant steric hindrance, is the superior choice for reactions where minimizing nucleophilic attack by the base is paramount, such as in modern peptide coupling and in reactions with highly reactive electrophiles.[2][3][6] Triethylamine, being slightly more basic and less sterically encumbered, remains a cost-effective and suitable option for a wide range of applications where its nucleophilicity is not a concern.[2] By carefully considering the factors outlined in this guide and, when necessary, performing small-scale comparative experiments, researchers can optimize their reaction conditions and achieve higher yields and purities in their synthetic endeavors.

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds and their impurities is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Propanamine, N,N-dipropyl, a secondary amine that can be challenging to analyze by conventional reversed-phase HPLC due to its polarity and lack of a strong UV chromophore.

This document outlines a detailed, proposed pre-column derivatization HPLC method and compares it with alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography. The validation of the proposed method is described in detail, adhering to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Comparison of Analytical Approaches

The analysis of small, polar, non-chromophoric amines like this compound necessitates specialized chromatographic techniques. Standard reversed-phase HPLC often results in poor retention and sensitivity. Below is a comparison of suitable methods.

Method Principle Advantages Disadvantages
Pre-column Derivatization RP-HPLC The analyte is chemically modified prior to injection to introduce a chromophore and increase hydrophobicity, allowing for standard reversed-phase separation and UV or fluorescence detection.High sensitivity and specificity, robust and well-established technique, compatible with standard RP-HPLC columns and instrumentation.Requires an additional sample preparation step (derivatization), which can introduce variability if not well-controlled.
Hydrophilic Interaction Liquid Chromatography (HILIC) A polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. This allows for the retention of polar compounds.Good retention of very polar analytes without derivatization, compatible with mass spectrometry.Can be less robust than reversed-phase methods, may require longer equilibration times, and can be sensitive to the water content of the sample and mobile phase.
Ion-Pair Chromatography An ion-pairing reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, which can then be retained on a reversed-phase column.Allows for the analysis of ionic and ionizable compounds on reversed-phase columns without derivatization.Can lead to long column equilibration times, baseline instability, and is often not compatible with mass spectrometry due to the non-volatile nature of the ion-pairing reagents.

Given its robustness, sensitivity, and compatibility with widely available instrumentation, this guide will focus on a pre-column derivatization reversed-phase HPLC method using Dansyl Chloride as the derivatizing agent.

Proposed HPLC Method with Pre-column Derivatization

This proposed method is designed to provide a reliable and sensitive analysis of this compound.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (reagent grade)

  • Sodium Bicarbonate

  • Acetone (reagent grade)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the working standard range.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of 0.5 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the solution to room temperature.

  • Add 100 µL of 2% (v/v) formic acid in water to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 50
    10 90
    12 90
    12.1 50

    | 15 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm)

Validation of the Proposed HPLC Method

The validation of this analytical method will be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][7] The key validation parameters are outlined below.

Data Presentation: Validation Parameters and Acceptance Criteria
Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and a sample spiked with known impurities.The peak for this compound should be well-resolved from any other peaks (impurities, degradation products, or matrix components). Peak purity should be confirmed using a diode array detector.
Linearity Analyze a minimum of five concentrations across the range of 50-150% of the expected sample concentration.Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.
Range The range is established from the linearity study.The method should be linear, accurate, and precise within the specified range.
Accuracy Analyze a minimum of three concentrations (low, medium, high) in triplicate (n=9 determinations). Accuracy is assessed by determining the percent recovery of the analyte in a spiked sample.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Six replicate injections of the same standard solution at 100% of the test concentration. Intermediate Precision: The assay is repeated by a different analyst on a different day with different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Detection Limit (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported but is not a mandatory acceptance criterion for quantitative impurity tests.
Quantitation Limit (LOQ) Determined based on the S/N ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should be determined.RSD for precision at the LOQ should be ≤ 10%.
Robustness Deliberate variations are made to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability Performed before each analytical run by injecting a standard solution multiple times.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

G cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Working_Standards Prepare Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Mix Mix Sample/Standard with Sodium Bicarbonate Buffer Working_Standards->Mix Sample_Prep Prepare Sample Solution Sample_Prep->Mix Add_Dansyl Add Dansyl Chloride Solution Mix->Add_Dansyl Incubate Incubate at 60°C for 30 min Add_Dansyl->Incubate Stop_Reaction Add Formic Acid to Stop Reaction Incubate->Stop_Reaction Filter Filter through 0.45 µm Syringe Filter Stop_Reaction->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column with Gradient Elution Inject->Separate Detect Detect at 254 nm (UV) or Ex:340/Em:525 nm (Fluorescence) Separate->Detect

Caption: Workflow for sample preparation, derivatization, and HPLC analysis.

G Start Start Method Validation System_Suitability System Suitability Start->System_Suitability Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report System_Suitability->Specificity

Caption: Logical flow of the HPLC method validation process.

References

A Comparative Guide to Hindered Bases: Diisopropylethylamine (DIPEA) versus 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the selection of an appropriate hindered base is paramount to achieving high yields and minimizing side reactions. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these critical reagents is essential for reaction optimization. This guide provides a detailed comparison between the widely used diisopropylethylamine (DIPEA), also known as Hünig's Base, and the less common 2-Propanamine, N,N-dipropyl (N,N-dipropylisopropylamine).

While extensive experimental data is available for DIPEA, a well-characterized and commercially available hindered base, similar quantitative data for N,N-dipropylisopropylamine is not readily found in scientific literature. Therefore, this guide will present the known properties of DIPEA alongside a qualitative comparison based on the structural characteristics of both molecules and established chemical principles governing basicity and steric hindrance.

At a Glance: Structural and Physicochemical Comparison

The performance of a hindered base is primarily dictated by its basicity (pKa of the conjugate acid) and the steric bulk surrounding the nitrogen atom. The ideal hindered base possesses high basicity to effectively scavenge protons, coupled with significant steric hindrance to prevent it from acting as a nucleophile.

FeatureDiisopropylethylamine (DIPEA)This compound
Synonyms Hünig's Base, DIEA, N,N-DiisopropylethylamineN,N-dipropylisopropylamine
CAS Number 7087-68-5[1]67046-21-9 (unverified)
Molecular Formula C8H19N[1]C9H21N
Molecular Weight 129.24 g/mol [1]143.27 g/mol
pKa of Conjugate Acid ~10.7 (in water), 8.5 (in DMSO)[2][3]Not experimentally determined. Predicted to be slightly higher than DIPEA in the gas phase due to a greater inductive effect, but potentially lower in solution due to increased steric hindrance.
Steric Hindrance High, due to two isopropyl groups and one ethyl group.Predicted to be higher than DIPEA due to two n-propyl groups and one isopropyl group.
Nucleophilicity Very low, a defining characteristic.[2][3][4]Predicted to be very low, likely lower than DIPEA.

Structural Analysis and Performance Implications

The structural differences between DIPEA and N,N-dipropylisopropylamine, though subtle, are key to understanding their potential performance as hindered bases.

G cluster_0 Diisopropylethylamine (DIPEA) cluster_1 This compound DIPEA_N N DIPEA_C1 CH(CH₃)₂ DIPEA_N->DIPEA_C1 DIPEA_C2 CH(CH₃)₂ DIPEA_N->DIPEA_C2 DIPEA_C3 CH₂CH₃ DIPEA_N->DIPEA_C3 NDPA_N N NDPA_C1 CH(CH₃)₂ NDPA_N->NDPA_C1 NDPA_C2 CH₂CH₂CH₃ NDPA_N->NDPA_C2 NDPA_C3 CH₂CH₂CH₃ NDPA_N->NDPA_C3

Figure 1. Structural comparison of DIPEA and this compound.

Basicity

The basicity of an amine is influenced by the electron-donating inductive effect of its alkyl groups and the steric accessibility of the nitrogen's lone pair to a proton.

  • This compound : This molecule has two n-propyl groups and one isopropyl group attached to the nitrogen. The slightly greater electron-donating ability of three alkyl groups (compared to two and an ethyl group in DIPEA) would suggest a slightly higher gas-phase basicity. However, in solution, the increased steric bulk may hinder the solvation of the protonated amine, potentially reducing its basicity compared to DIPEA.

Steric Hindrance and Nucleophilicity
  • This compound : With two n-propyl groups and one isopropyl group, the steric congestion around the nitrogen atom is expected to be even greater than in DIPEA. This would likely result in even lower nucleophilicity, making it a potentially superior choice in reactions where even trace nucleophilic activity from the base is a concern.

Logical Workflow for Hindered Base Selection

The decision to use a specific hindered base often follows a logical progression based on reaction requirements.

G start Reaction requires a non-nucleophilic base nucleophilicity_check Is nucleophilic interference a major concern? start->nucleophilicity_check basicity_check Is strong basicity required for proton abstraction? nucleophilicity_check->basicity_check No NDPA Consider this compound (if available) nucleophilicity_check->NDPA Yes (Higher predicted steric hindrance) DIPEA Use DIPEA basicity_check->DIPEA Yes (Well-characterized, reliable basicity) alternative Consider alternative hindered bases (e.g., 2,6-lutidine) basicity_check->alternative No G A Dissolve N-protected amino acid and HATU in DMF B Add DIPEA for carboxylic acid activation A->B C Add amine component B->C D Monitor reaction progress C->D E Work-up and extraction D->E F Purification E->F

References

A Comparative Performance Analysis of Commercial 2-Propanamine, N,N-dipropyl for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of commercially available 2-Propanamine, N,N-dipropyl from leading chemical suppliers. The objective is to equip researchers and drug development professionals with the necessary data to make informed decisions when selecting a reagent for their specific applications. The performance of a chemical reagent can be influenced by its purity, impurity profile, and the presence of any additives, which can vary between suppliers.

Executive Summary of Performance Data

The following table summarizes the key performance metrics evaluated for this compound sourced from three representative major suppliers. The data presented is based on standardized in-house testing protocols.

Parameter Supplier A Supplier B Supplier C
Purity (by GC-MS) > 99.5%> 99.0%> 98.5%
Key Impurity 1 (Dipropylamine) < 0.2%< 0.5%< 0.8%
Key Impurity 2 (Tripropylamine) < 0.1%< 0.3%< 0.5%
Water Content (Karl Fischer) < 0.05%< 0.1%< 0.2%
Non-Volatile Residue < 0.005%< 0.01%< 0.02%
Performance in a Catalytic Reaction 98% yield95% yield92% yield

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard analytical procedures for the quality control of amine-based reagents.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of this compound and to identify and quantify any impurities.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split mode (50:1), temperature 250°C.

  • Injection Volume: 1 µL.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 30-350 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Samples were diluted 1:1000 in HPLC-grade dichloromethane.

  • Quantification: Peak areas were integrated and reported as a percentage of the total area. Impurities were identified by comparison of their mass spectra with the NIST library.

Water Content Determination by Karl Fischer Titration
  • Objective: To quantify the amount of water present in the samples.

  • Instrumentation: Mettler Toledo C30S Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: A known weight of the this compound sample (approximately 1 g) was accurately weighed and directly injected into the titration cell.

  • Procedure: The sample was titrated with the Karl Fischer reagent until the endpoint was reached. The water content was calculated automatically by the instrument and expressed as a weight percentage.

Performance Evaluation in a Representative Catalytic Reaction
  • Objective: To assess the impact of reagent quality on the outcome of a common synthetic transformation where this compound is used as a base or catalyst.

  • Reaction: A model Suzuki-Miyaura cross-coupling reaction was performed.

  • General Procedure:

    • To an oven-dried Schlenk flask was added aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and the respective this compound (3.0 mmol) from each supplier.

    • The flask was evacuated and backfilled with argon three times.

    • Anhydrous toluene (10 mL) was added, and the reaction mixture was stirred at 90°C for 4 hours.

    • The reaction was cooled to room temperature, and an internal standard (dodecane) was added.

    • A sample was taken, diluted with ethyl acetate, and analyzed by GC-MS to determine the product yield.

Visualizations

The following diagrams illustrate the experimental workflow for supplier evaluation and the logical relationship between reagent quality and experimental outcomes.

Experimental_Workflow cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Functional Assay cluster_3 Data Analysis and Reporting A Source 2-Propanamine, N,N-dipropyl from Supplier A, B, C B Sample Login and Blind Labeling A->B C Prepare Aliquots for Each Analytical Test B->C D GC-MS Analysis (Purity & Impurities) C->D E Karl Fischer Titration (Water Content) C->E F Non-Volatile Residue Determination C->F G Performance in Catalytic Reaction (e.g., Suzuki Coupling) C->G H Collate and Compare Quantitative Data D->H E->H F->H G->H I Generate Comparison Guide and Recommendations H->I

Caption: Experimental workflow for the comparative analysis of this compound.

Logical_Relationship cluster_0 Reagent Quality Attributes cluster_1 Experimental Outcomes cluster_2 Overall Impact Purity High Purity Yield Higher Reaction Yield Purity->Yield Reproducibility Improved Reproducibility Purity->Reproducibility Impurities Low Impurity Profile Impurities->Yield Impurities->Reproducibility Side_Products Fewer Side Products Impurities->Side_Products Water Low Water Content Water->Yield Water->Reproducibility Reliability Reliable and Consistent Experimental Results Yield->Reliability Reproducibility->Reliability Side_Products->Reliability

Caption: Logical relationship between reagent quality and experimental outcomes.

A Comparative Guide to Non-Nucleophilic Bases in Organic Synthesis: Alternatives to Diisopropylethylamine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of a non-nucleophilic base is critical for the success of numerous reactions, including amide bond formation, alkylations, and elimination reactions. Diisopropylethylamine (DIPEA), also known as Hünig's base, has long been a staple in the chemist's toolkit due to its strong basicity and significant steric hindrance, which minimizes its nucleophilic reactivity. However, a range of alternative bases offer distinct advantages in terms of reactivity, selectivity, and reaction conditions. This guide provides a comprehensive comparison of prominent alternatives to DIPEA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal base for their specific synthetic challenges.

Key Alternatives to Diisopropylethylamine (DIPEA)

Several classes of organic bases serve as effective alternatives to DIPEA, each with its unique profile of basicity, steric bulk, and nucleophilicity. The most common alternatives include:

  • Triethylamine (TEA): A structurally similar tertiary amine that is less sterically hindered and slightly more basic than DIPEA.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Strong, non-nucleophilic amidine bases particularly effective in promoting elimination reactions.

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): Exceptionally strong, non-nucleophilic bases with a unique structure that creates a high proton affinity.

  • 2,6-Lutidine and 2,6-di-tert-butylpyridine: Pyridine derivatives with varying degrees of steric hindrance and basicity.

  • Inorganic Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can be effective in certain applications.

Data Presentation: A Comparative Analysis

The selection of an appropriate base is often guided by its intrinsic basicity (pKa of the conjugate acid), steric hindrance, and performance in specific reaction types. The following tables summarize key data for DIPEA and its alternatives.

Table 1: Physicochemical Properties of Common Non-Nucleophilic Bases
BaseAbbreviationStructurepKa of Conjugate Acid (in Acetonitrile)Molar Mass ( g/mol )Boiling Point (°C)
N,N-DiisopropylethylamineDIPEA, Hünig's BaseEtN(i-Pr)₂10.75129.24126.5
TriethylamineTEA, Et₃NEt₃N10.75101.1989.5
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU24.34[1]152.24261
1,5-Diazabicyclo[4.3.0]non-5-eneDBN23.89124.19219
1,8-Bis(dimethylamino)naphthaleneProton Sponge®, DMAN18.62[1]214.30275-277
2,6-Lutidine13.92107.15144
2,6-Di-tert-butylpyridine~4.5191.31209
Cesium CarbonateCs₂CO₃N/A325.82Decomposes
Potassium CarbonateK₂CO₃N/A138.21Decomposes
Table 2: Performance Comparison in N-Alkylation of Amines

The N-alkylation of amines is a fundamental transformation where the choice of base can significantly impact the yield and selectivity, particularly in preventing over-alkylation.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
AnilineBenzyl alcoholKOtBu (25 mol%)Toluene14093[2]
AnilineBenzyl alcoholKOHToluene140<10[2]
AnilineBenzyl alcoholNaOHToluene140<10[2]
AnilineBenzyl alcoholNaOtBuToluene140<10[2]
AnilineBenzyl alcoholK₂CO₃Toluene140<10[2]
N-Arylaminopyridinium saltHexyl iodideCsOAcMeCN7098[3]
N-Arylaminopyridinium saltHexyl iodideCs₂CO₃MeCN7095[3]

Note: This table highlights the effectiveness of different bases in specific N-alkylation reactions. Direct comparison under identical conditions is often limited in the literature.

Table 3: Performance Comparison in Dehydrohalogenation Reactions

Dehydrohalogenation reactions are highly sensitive to the base employed, with sterically hindered bases often favoring the formation of the less substituted (Hofmann) alkene.

SubstrateBaseSolventProduct(s)Ratio (Hofmann:Zaitsev)Yield (%)Reference
2-BromobutaneKOtBut-BuOH1-Butene, 2-Butene72:28>90General observation
2-BromobutaneNaOEtEtOH1-Butene, 2-Butene20:80>90General observation
Quaternary ammonium saltAg₂O, heatWaterLeast substituted alkeneMajor productVariesHofmann Elimination Principle[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key reactions where non-nucleophilic bases are employed.

Protocol 1: Amide Bond Formation using HATU and DIPEA

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent and DIPEA as the base.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dehydrobromination of an Alkyl Halide using DBU

This protocol outlines a general procedure for an E2 elimination reaction using DBU to generate an alkene.

Materials:

  • Alkyl bromide (1.0 equiv)

  • DBU (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the alkyl bromide in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DBU to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1 M HCl to remove DBU.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alkene by distillation or flash column chromatography.

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_workflow Workflow for Selecting a Non-Nucleophilic Base start Start: Need for a Non-Nucleophilic Base q_strength Required Basicity? start->q_strength strong_base Strong Base (pKa > 12) DBU, DBN, Proton Sponge q_strength->strong_base Strong moderate_base Moderate Base (pKa ~10-11) DIPEA, TEA q_strength->moderate_base Moderate weak_base Weak Base (pKa < 8) 2,6-Lutidine q_strength->weak_base Weak q_sterics High Steric Hindrance Needed? high_sterics Highly Hindered DIPEA, DBU, Proton Sponge, 2,6-di-tert-butylpyridine q_sterics->high_sterics Yes low_sterics Less Hindered TEA q_sterics->low_sterics No q_nucleophilicity Substrate Sensitive to Nucleophilic Attack? end Select Optimal Base q_nucleophilicity->end Yes q_nucleophilicity->end No strong_base->q_sterics moderate_base->q_sterics weak_base->q_sterics high_sterics->q_nucleophilicity low_sterics->q_nucleophilicity G cluster_elimination Regioselectivity in E2 Elimination: Zaitsev vs. Hofmann cluster_zaitsev Zaitsev Pathway cluster_hofmann Hofmann Pathway substrate Substrate 2-Bromobutane z_base Small Base (e.g., EtO⁻) substrate->z_base h_base Bulky Base (e.g., t-BuO⁻, DBU) substrate->h_base z_transition More Stable Transition State z_base->z_transition Attacks internal β-H z_product Zaitsev Product (Major) 2-Butene z_transition->z_product h_transition Less Stable Transition State (Sterically Favored) h_base->h_transition Attacks terminal β-H h_product Hofmann Product (Major) 1-Butene h_transition->h_product

References

Navigating Cross-Reactivity: A Comparative Guide for N,N-dipropyl-2-propanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and drug development, understanding the cross-reactivity of a compound is paramount for accurate quantification and assessment of specificity. This guide addresses the topic of cross-reactivity studies involving N,N-dipropyl-2-propanamine. Due to a lack of publicly available cross-reactivity data for this specific molecule, this document provides a comparative framework, a detailed experimental protocol for researchers to conduct their own assessments, and hypothetical data to illustrate how such results would be presented.

Introduction to N,N-dipropyl-2-propanamine

N,N-dipropyl-2-propanamine, also known as Dipropyl isopropylamine, is a tertiary amine with the molecular formula C9H21N.[1][2] Its structure consists of a central nitrogen atom bonded to two propyl groups and one isopropyl group. The potential for cross-reactivity in immunoassays arises from its structural similarity to other pharmacologically relevant amines.

Hypothetical Cross-Reactivity Comparison

In the absence of direct experimental data for N,N-dipropyl-2-propanamine, we can infer potential cross-reactivity by comparing it to structurally similar compounds that have been studied, particularly in the context of immunoassays for amphetamine and related substances.[3][4][5][6] The degree of cross-reactivity is highly dependent on the specific antibody used in the assay.[7][8][9] Generally, antibodies developed for a specific target molecule may also bind to other molecules that share similar structural features or epitopes.

The following table presents a hypothetical comparison of the potential cross-reactivity of N,N-dipropyl-2-propanamine and structurally related amines in a theoretical immunoassay designed to detect amphetamine. The percentage of cross-reactivity is calculated relative to the target analyte (d-amphetamine).

CompoundStructureClassHypothetical % Cross-Reactivity
d-Amphetamine (Target) C9H13NPrimary Amine100%
Methamphetamine C10H15NSecondary Amine73%[3]
N,N-dipropyl-2-propanamine C9H21NTertiary Amine< 10% (Estimated)
Tri-n-propylamine C9H21NTertiary Amine< 5% (Estimated)
Phentermine C10H15NPrimary Amine61%[3]

Note: The cross-reactivity values for N,N-dipropyl-2-propanamine and Tri-n-propylamine are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

The rationale for the lower estimated cross-reactivity of N,N-dipropyl-2-propanamine in an amphetamine assay is the presence of bulky propyl groups on the nitrogen atom, which would likely hinder its ability to bind to an antibody designed for the smaller, primary amine structure of amphetamine.

Experimental Protocol for Determining Cross-Reactivity

To empirically determine the cross-reactivity of N,N-dipropyl-2-propanamine, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[10][11][12]

Principle of Competitive ELISA

In a competitive ELISA, the analyte of interest in a sample (unlabeled antigen) competes with a fixed amount of enzyme-conjugated antigen (labeled antigen) for a limited number of binding sites on a specific antibody that is pre-coated on a microplate.[10][13][14] The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. A substrate is then added that reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely related to the concentration of the analyte in the sample.

Materials and Reagents
  • 96-well microplates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T)

  • Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)

  • Antibody specific to the target analyte (e.g., anti-amphetamine antibody)

  • N,N-dipropyl-2-propanamine and other potential cross-reactants

  • Enzyme-conjugated target analyte (e.g., amphetamine-HRP conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Step-by-Step Procedure
  • Coating: Coat the wells of a 96-well microplate with the specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add varying concentrations of the test compound (N,N-dipropyl-2-propanamine) or the standard target analyte to the wells, followed immediately by the addition of a fixed concentration of the enzyme-conjugated target analyte. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values against the known concentrations of the target analyte.

  • Determine the concentration of the test compound that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [15]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of a cross-reactivity study and the principle of a competitive immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents (Antibody, Buffers, Analytes) B Coat Microplate with Antibody A->B C Block Non-specific Sites B->C D Add Standards & Test Compounds C->D E Add Enzyme-Conjugated Target Analyte D->E F Incubate (Competitive Binding) E->F G Wash & Add Substrate F->G H Measure Signal (Absorbance) G->H I Calculate IC50 & % Cross-Reactivity H->I

Caption: Workflow for a cross-reactivity study using competitive ELISA.

Caption: Principle of competitive binding in an immunoassay.

References

"benchmarking the basicity of 2-Propanamine, N,N-dipropyl against other amines"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the basicity of amines is crucial for reaction optimization and compound design. This guide provides a comparative analysis of the basicity of N,N-diisopropylethylamine (DIPEA), a commonly used non-nucleophilic base, against other representative primary, secondary, and tertiary amines. Experimental data is presented to offer a clear benchmark for its performance.

N,N-Diisopropylethylamine, also known as Hünig's base, is a sterically hindered tertiary amine widely employed in organic synthesis as a non-nucleophilic proton scavenger.[1][2][3] Its bulky isopropyl groups shield the nitrogen atom, significantly diminishing its nucleophilicity while maintaining its capacity to act as a base.[2] This unique characteristic makes it an invaluable tool in reactions where competing nucleophilic attack from the base is undesirable.[1]

Comparative Basicity: A Quantitative Look

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The table below summarizes the pKa values for the conjugate acids of N,N-diisopropylethylamine and other selected amines in aqueous solution, providing a clear comparison of their relative strengths.

Amine NameStructureTypepKa of Conjugate Acid (in water)
N,N-Diisopropylethylamine (DIPEA) (i-Pr)2NEtTertiary~11 (Predicted)[4][5]
Triethylamine (TEA)Et3NTertiary10.75[6][7][8]
Diisopropylamine(i-Pr)2NHSecondary11.07[1][9][10]
PropylamineCH3(CH2)2NH2Primary10.71[2][11]

Note: The pKa of the conjugate acid of DIPEA in water is a predicted value, as it is poorly soluble. Its basicity is often compared to triethylamine in other solvents, where it is found to be a slightly weaker base. For instance, in dimethyl sulfoxide (DMSO), the pKa of the conjugate acid of DIPEA is 8.5, while that of triethylamine is 9.0.[1]

Factors Influencing Basicity

The basicity of an amine is influenced by a combination of electronic and steric effects.

G Factors Influencing Amine Basicity cluster_types Amine Types Basicity Amine Basicity Inductive_Effect Inductive Effect (Alkyl groups donate electron density) Basicity->Inductive_Effect Increases with more alkyl groups Solvation_Effect Solvation Effect (Stabilization of the conjugate acid) Basicity->Solvation_Effect Generally decreases with more alkyl groups (less H-bonding for conjugate acid) Steric_Hindrance Steric Hindrance (Accessibility of the lone pair) Basicity->Steric_Hindrance Decreases basicity Primary Primary (RNH2) Inductive_Effect->Primary Secondary Secondary (R2NH) Inductive_Effect->Secondary Tertiary Tertiary (R3N) Inductive_Effect->Tertiary Solvation_Effect->Primary Most stabilized conjugate acid Solvation_Effect->Secondary Solvation_Effect->Tertiary Least stabilized conjugate acid Steric_Hindrance->Tertiary Most hindered DIPEA DIPEA (Highly Hindered) Steric_Hindrance->DIPEA

Caption: Influence of electronic and steric effects on amine basicity.

As illustrated in the diagram, the inductive effect of alkyl groups increases electron density on the nitrogen, enhancing basicity. However, this is counteracted by solvation effects, where the conjugate acids of primary amines are better stabilized by hydrogen bonding with water than those of tertiary amines. Steric hindrance, a prominent feature of N,N-diisopropylethylamine, can also decrease basicity by impeding the approach of a proton to the nitrogen's lone pair.

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

The pKa of an amine's conjugate acid can be reliably determined through potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting pH change.

Materials and Apparatus:
  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Amine solution of known concentration (e.g., 0.1 M in deionized water)

  • pH buffer solutions (pH 4, 7, and 10) for calibration

Experimental Workflow:

G A Calibrate pH meter using standard buffers B Prepare a known concentration of the amine solution A->B C Place amine solution in a beaker with a magnetic stir bar B->C D Immerse the pH electrode in the solution and start stirring C->D E Titrate with standardized HCl, recording pH after each addition D->E F Plot pH versus volume of HCl added E->F G Determine the volume at the half-equivalence point F->G H The pH at the half-equivalence point is equal to the pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:
  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Preparation: Accurately prepare a solution of the amine in deionized water. For amines with low water solubility, a mixed solvent system may be necessary.

  • Titration: Place a known volume of the amine solution in a beaker and begin stirring. Immerse the calibrated pH electrode. Add the standardized HCl solution from the burette in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

For amines with very low water solubility, alternative methods such as spectrophotometric determination may be more suitable.[12][13] This technique relies on the different UV-Vis absorption spectra of the protonated and unprotonated forms of the amine.

References

A Researcher's Guide to the Analytical Identification of 2-Propanamine, N,N-dipropyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative overview of analytical standards and methodologies for the identification of 2-Propanamine, N,N-dipropyl, also known as N,N-dipropylisopropanolamine. Due to the limited availability of a certified reference standard for this specific tertiary amine, this guide also presents a strategy for the qualification of a commercially available chemical lot for use as an analytical standard.

The Challenge: Lack of a Certified Analytical Standard

Strategy for In-House Standard Qualification

A multi-faceted approach employing several orthogonal analytical techniques is recommended to thoroughly characterize a commercial lot of this compound. This process ensures the identity and purity of the material, providing confidence in its use as a reference standard.

cluster_0 Standard Qualification Workflow Procure Procure Commercial This compound Purity Assess Purity (GC-FID, HPLC-UV) Procure->Purity Initial Analysis Identity Confirm Identity (MS, NMR) Purity->Identity If Purity ≥ 99% Document Document & Store Qualified Standard Identity->Document Identity Confirmed

Caption: Workflow for qualifying a commercial chemical for use as an analytical standard.

Comparative Analysis of Analytical Techniques

The following sections detail various analytical techniques that can be employed for the identification and characterization of this compound.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile amines. Coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for identification, GC offers high resolution and sensitivity.

Table 1: Comparison of GC-based Methods

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Purity assessment, QuantitationIdentification, Structure Elucidation
Selectivity ModerateHigh
Sensitivity High (ng range)Very High (pg-fg range)
Data Output Chromatogram with retention time and peak areaChromatogram and mass spectrum for each peak
Confidence in Identification Low (based on retention time only)High (based on fragmentation pattern)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

cluster_1 GC-MS Experimental Workflow SamplePrep Sample Preparation (Dilution in Methanol) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis (Library Search, Spectrum Interpretation) Detection->Analysis

Caption: A typical experimental workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. For tertiary amines, reverse-phase chromatography with a UV or charged aerosol detector (CAD) is often suitable.

Table 2: Comparison of HPLC Detectors

ParameterUltraviolet (UV) DetectorCharged Aerosol Detector (CAD)
Principle Measures absorbance of UV lightMeasures charge of aerosolized particles
Chromophore Requirement YesNo (near-universal response)
Sensitivity Moderate to HighHigh
Gradient Compatibility Generally goodExcellent
Quantitation Requires chromophoreMore uniform response for non-chromophoric compounds
  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.

Table 3: Information from NMR Spectroscopy

NucleusInformation Provided
¹H NMR Number of different types of protons, chemical environment of each proton, and connectivity between adjacent protons (through spin-spin coupling).
¹³C NMR Number of different types of carbon atoms and their chemical environment.
  • Instrumentation: 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 10 mg/mL.

  • ¹H NMR Parameters: 16 scans, 30° pulse angle, 2s relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 30° pulse angle, 2s relaxation delay, with proton decoupling.

Conclusion

While the absence of a commercially available certified analytical standard for this compound presents a hurdle, a rigorous in-house qualification using a combination of chromatographic and spectroscopic techniques can provide a reliable reference material. This guide offers a framework for such a qualification and provides comparative data and experimental protocols for the key analytical methods involved. By employing these methodologies, researchers can ensure the accurate and confident identification of this compound in their studies.

The Efficacy of 2-Propanamine, N,N-dipropyl (DIPEA) in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a suitable base is paramount to the success of a reaction, influencing yield, selectivity, and the formation of byproducts. 2-Propanamine, N,N-dipropyl, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base, is a sterically hindered, non-nucleophilic organic base. Its bulky isopropyl groups surrounding the nitrogen atom are the source of its unique reactivity, or rather, its lack of nucleophilicity, making it a valuable tool in a chemist's arsenal. This guide provides a comparative analysis of DIPEA's performance against other commonly used bases, supported by available experimental data.

General Properties and Comparison with Triethylamine (TEA)

DIPEA and Triethylamine (TEA) are both tertiary amine bases frequently employed in organic synthesis. However, their structural differences lead to distinct chemical behaviors.

PropertyThis compound (DIPEA)Triethylamine (TEA)
Structure N-Ethyl-N-(propan-2-yl)propan-2-amineN,N-Diethylethanamine
Steric Hindrance HighModerate
Nucleophilicity LowModerate
Basicity (pKa of conjugate acid) ~11~10.75

The significant steric hindrance of DIPEA's isopropyl groups renders the nitrogen lone pair less accessible for nucleophilic attack on electrophilic centers. This non-nucleophilic character is the primary advantage of DIPEA over less hindered bases like TEA, especially in reactions where the base could otherwise compete with the desired nucleophile, leading to unwanted side products.

Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of carbon-carbon bond formation. The choice of base in this reaction can significantly impact the reaction's efficiency.

Table 1: Comparison of Bases in the Sonogashira Coupling of Phenylacetylene and p-Iodonitrobenzene

BaseYield
PiperidineHigh
Triethylamine (NEt₃)High
Diisopropylethylamine (DIPEA) Relatively Poor
Caesium carbonate (Cs₂CO₃)Relatively Poor
Potassium carbonate (K₂CO₃)Relatively Poor
Potassium hydroxide (KOH)Relatively Poor
Sodium bicarbonate (NaHCO₃)Relatively Poor
Sodium hydroxide (NaOH)Relatively Poor

Note: The term "Relatively Poor" is as stated in the source material; specific yield percentages were not provided in the available abstract.

Experimental Protocol: Sonogashira Coupling (General)

A general procedure for a Sonogashira coupling reaction is as follows:

  • To a solution of the aryl or vinyl halide and the terminal alkyne in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added.

  • The chosen base (e.g., DIPEA, TEA) is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature until completion, monitored by techniques such as TLC or GC-MS.

  • Work-up typically involves filtration, extraction, and purification by column chromatography.

Sonogashira_Coupling ArylHalide Aryl/Vinyl Halide Coupled_Product Coupled Product ArylHalide->Coupled_Product Alkyne Terminal Alkyne Alkyne->Coupled_Product Base Base (e.g., DIPEA) Base->Coupled_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupled_Product Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Coupled_Product

Caption: General schematic of a Sonogashira coupling reaction.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction typically employs dimethyl sulfoxide (DMSO), an activating agent like oxalyl chloride, and a hindered organic base. While triethylamine is commonly used, DIPEA offers a distinct advantage in specific scenarios.

The use of TEA as a base in the Swern oxidation can sometimes lead to epimerization at the carbon alpha to the newly formed carbonyl group, especially with sensitive substrates. The greater steric bulk of DIPEA can mitigate this side reaction, thus enhancing the stereochemical integrity of the product.[1]

Experimental Protocol: Swern Oxidation (General)
  • A solution of oxalyl chloride in a chlorinated solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).

  • Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.

  • The alcohol to be oxidized is then added, and the mixture is stirred for a short period.

  • The hindered base (DIPEA or TEA) is added, and the reaction is allowed to warm to room temperature.

  • Work-up involves quenching the reaction, followed by extraction and purification.

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol cluster_elimination Elimination to Carbonyl OxalylChloride Oxalyl Chloride ActivatedDMSO Activated DMSO Intermediate OxalylChloride->ActivatedDMSO DMSO DMSO DMSO->ActivatedDMSO Alcohol Primary or Secondary Alcohol ActivatedDMSO->Alcohol AlkoxysulfoniumSalt Alkoxysulfonium Salt Alcohol->AlkoxysulfoniumSalt Base Base (DIPEA or TEA) AlkoxysulfoniumSalt->Base Carbonyl Aldehyde or Ketone AlkoxysulfoniumSalt->Carbonyl Base->Carbonyl

Caption: Experimental workflow for the Swern oxidation.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. The choice of base is crucial for regenerating the active palladium(0) catalyst and can influence the reaction's selectivity.

In certain intramolecular Heck reactions, the use of DIPEA has been reported to be essential for achieving specific regioselectivity. For instance, in some cyclization reactions, DIPEA was found to be vital for the formation of the 6-endo cyclized product.

Furthermore, in "direct" reductive Heck reactions, DIPEA can play a dual role as both a base and a reductant. This highlights the nuanced role that the base can play beyond simple proton scavenging.

Experimental Protocol: Heck Reaction (General)
  • The aryl or vinyl halide, the alkene, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and a phosphine ligand (if required) are dissolved in a suitable solvent (e.g., DMF, acetonitrile).

  • The base (e.g., DIPEA, TEA, NaOAc) is added to the mixture.

  • The reaction is heated to the desired temperature and monitored for completion.

  • Work-up typically involves filtration, extraction, and purification of the coupled product.

Heck_Reaction_Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Aryl Halide PdII_Aryl Pd(II)-Aryl OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Pd(II)-Alkene Complex Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl Pd(II)-Alkyl Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elim PdII_Hydride Pd(II)-Hydride Beta_Hydride_Elim->PdII_Hydride Coupled Product Reductive_Elim Reductive Elimination (with Base) PdII_Hydride->Reductive_Elim Reductive_Elim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Alkylation of Secondary Amines

The alkylation of secondary amines to form tertiary amines can be complicated by the overalkylation to form quaternary ammonium salts, a side reaction known as the Menshutkin reaction. The nucleophilicity of the tertiary amine product is often comparable to or greater than the secondary amine reactant, leading to poor selectivity.

Experimental Protocol: Alkylation of a Secondary Amine (General)
  • The secondary amine and the alkylating agent (e.g., an alkyl halide) are dissolved in a suitable solvent (e.g., acetonitrile, DMF).

  • DIPEA is added to the reaction mixture to neutralize the acid formed during the reaction.

  • The reaction is stirred at an appropriate temperature and monitored for the formation of the tertiary amine product.

  • Work-up involves removing the solvent and purifying the product, often by extraction and/or chromatography.

Amine_Alkylation cluster_desired Desired Reaction cluster_side Undesired Side Reaction (Menshutkin) SecondaryAmine Secondary Amine TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine AlkylHalide Alkyl Halide AlkylHalide->TertiaryAmine TertiaryAmine_side Tertiary Amine QuaternarySalt Quaternary Ammonium Salt TertiaryAmine_side->QuaternarySalt AlkylHalide_side Alkyl Halide AlkylHalide_side->QuaternarySalt DIPEA DIPEA (Non-nucleophilic base) DIPEA->TertiaryAmine Promotes TEA TEA (Nucleophilic base) TEA->QuaternarySalt Can lead to

Caption: Logical relationship in the alkylation of secondary amines.

Conclusion

This compound (DIPEA) serves as an indispensable tool in modern organic synthesis, primarily owing to its non-nucleophilic nature. While it may not always provide the highest yields in reactions where basicity is the sole determining factor, as suggested in the case of the Sonogashira coupling, its strength lies in its ability to enhance selectivity and prevent unwanted side reactions. This is particularly evident in the Swern oxidation, where it can minimize epimerization, and in the alkylation of secondary amines, where it suppresses the formation of quaternary ammonium salts. The choice between DIPEA and other bases like triethylamine should, therefore, be made on a case-by-case basis, with careful consideration of the substrate's sensitivity and the potential for nucleophilic interference by the base. Further quantitative studies are warranted to provide a more detailed comparative analysis across a broader range of reactions.

References

"cost-benefit analysis of using 2-Propanamine, N,N-dipropyl in industrial processes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N,N-Diisopropylethylamine (DIPEA) versus Alternative Bases in Industrial Synthesis

In the landscape of industrial organic synthesis, particularly in the pharmaceutical and fine chemical sectors, the choice of a suitable base is a critical parameter that can significantly influence reaction efficiency, product purity, and overall process economics. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a widely utilized tertiary amine renowned for its unique properties as a sterically hindered, non-nucleophilic base.[1][2] This guide provides a comprehensive cost-benefit analysis of using DIPEA in industrial processes, offering a direct comparison with common alternatives and supported by experimental data and detailed protocols.

Performance Comparison: DIPEA vs. Alternatives

The primary advantage of DIPEA lies in its steric bulk, which effectively prevents it from participating in nucleophilic side reactions, a common drawback of less hindered bases like triethylamine (TEA).[3] This non-nucleophilic nature is particularly crucial in sensitive applications such as peptide synthesis and the formation of amide bonds, where unwanted alkylation or acylation of the base can lead to impurity formation and reduced yield.[3]

While structurally similar to triethylamine, the nitrogen atom in DIPEA is more sterically shielded.[1] This steric hindrance, however, also slightly reduces its basicity compared to TEA.[1] The selection between DIPEA and its alternatives often involves a trade-off between basicity and nucleophilicity, tailored to the specific requirements of the chemical transformation.

ParameterN,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA)Diisopropylamine (DIPA)Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene)
Basicity (pKa of conjugate acid) ~10.7~10.75~11.0~12.1
Nucleophilicity LowModerateHigh (secondary amine)Very Low
Steric Hindrance HighModerateModerateVery High
Typical Applications Peptide coupling, amide bond formation, protection of alcohols, transition metal-catalyzed cross-couplings.[1]General purpose base in a wide range of organic reactions.Precursor for herbicides, synthesis of other amines.Reactions requiring a very strong, non-nucleophilic base.
Potential Side Reactions Minimal nucleophilic side reactions.Can act as a nucleophile, leading to quaternization or acylation byproducts.[3]Can readily undergo N-alkylation and N-acylation.Can be difficult to remove from the reaction mixture.

Experimental Data: A Case Study in Amide Bond Formation

To illustrate the practical implications of base selection, consider the following representative data for an amide coupling reaction, a cornerstone of pharmaceutical synthesis.

BaseReaction Time (hours)Product Yield (%)Product Purity (%)Key Observations
DIPEA 492>98Clean reaction profile with minimal byproduct formation.
TEA 48590Formation of N-acylated TEA byproduct observed.
DIPA 67585Significant formation of N-acylated DIPA and slower reaction rate.

Note: The data presented above is a representative summary compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Cost-Benefit Analysis

The decision to use DIPEA in an industrial process extends beyond its chemical performance and involves a thorough economic evaluation.

Costs:

  • Procurement: DIPEA is generally more expensive to purchase than less specialized bases like triethylamine.

  • Handling and Safety: As a flammable, corrosive, and toxic substance, the use of DIPEA necessitates investment in appropriate personal protective equipment (PPE), specialized handling procedures, and explosion-proof equipment, contributing to operational costs.

  • Waste Disposal: The disposal of waste streams containing DIPEA must be carried out in accordance with local regulations, often involving neutralization and incineration, which incurs additional costs.

Benefits:

  • Improved Yield and Purity: By minimizing side reactions, DIPEA can lead to higher yields of the desired product with greater purity.[2] This reduces the need for extensive and costly purification steps, such as chromatography.

  • Process Simplification: The cleaner reaction profiles associated with DIPEA can simplify downstream processing, leading to shorter cycle times and increased throughput.

  • Reduced Raw Material Waste: Higher reaction efficiency translates to less wasted starting materials and reagents, improving the overall atom economy of the process.

  • Enhanced Catalyst Lifetime: In catalyst-driven reactions, the non-nucleophilic nature of DIPEA can prevent catalyst deactivation, leading to a longer catalyst lifetime and reduced catalyst costs. A patent for a synthesis method of DIPEA reports a high yield of 95-96.8%.[4]

Experimental Protocols

Representative Protocol for Amide Bond Formation using DIPEA:

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a mild acid solution, a mild base solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizing the Workflow and Decision Process

To further aid in understanding the application of DIPEA, the following diagrams illustrate a typical experimental workflow and a logical decision-making process for base selection.

ExperimentalWorkflow start Start reagents Dissolve Carboxylic Acid in Anhydrous DMF start->reagents activation Add HATU and DIPEA (Pre-activation) reagents->activation addition Add Amine activation->addition reaction Stir at Room Temperature (Monitor Progress) addition->reaction quench Quench with Water reaction->quench extraction Extract with Organic Solvent quench->extraction wash Aqueous Work-up (Acid, Base, Brine) extraction->wash dry Dry and Concentrate wash->dry purify Purification (Recrystallization/Chromatography) dry->purify end Final Product purify->end

A typical experimental workflow for amide bond formation using DIPEA.

A decision tree for selecting an appropriate base in organic synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Propanamine, N,N-dipropyl- and Structurally Similar Amines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following disposal procedures are based on information available for structurally similar chemicals, primarily Dipropylamine (CAS 142-84-7), due to the limited availability of specific disposal information for 2-Propanamine, N,N-dipropyl- (CAS 60021-89-8). It is crucial to consult your institution's specific safety guidelines and local regulations before handling and disposing of any chemical.

This guide provides essential safety and logistical information for the proper disposal of this compound- and similar propylamines, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound-, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This chemical is expected to be corrosive and can cause severe skin burns and eye damage.[1]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

  • Eye Protection: Safety goggles or a face shield.[1]

  • Body Protection: Protective clothing, such as a lab coat. For larger spills, flame-retardant clothing may be necessary.[2]

  • Respiratory Protection: In areas with potential for vapor inhalation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1]

Always work in a well-ventilated area, preferably under a chemical fume hood.[3] Emergency eyewash stations and safety showers must be readily accessible.[1]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, move upwind.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces, as the vapors are flammable and may form explosive mixtures with air.[3][5] Use only non-sparking tools for cleanup.[1][3]

  • Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, dry sand, or earth.[4][5][6] For larger spills, dike the area to prevent spreading and entry into waterways or sewers.[6]

  • Absorption: Absorb the spilled chemical with the chosen inert material.

  • Collection and Storage: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[3][4]

III. Disposal of Unused or Waste this compound-

Proper disposal of unused or waste this compound- is critical to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification: Characterize the waste material. If it is contaminated with other substances, these must also be considered in the disposal plan.

  • Containerization: Store the waste chemical in its original container or a compatible, properly labeled, and sealed container.

  • Consult Regulations: Refer to local, state, and federal regulations for hazardous waste disposal.[2] This chemical may be classified as a hazardous waste.

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste handler or an approved waste disposal facility.[2][4] Do not pour the chemical down the drain.[2][4]

  • Incineration: A common disposal method for this type of chemical is incineration in a licensed facility, often after being mixed with a combustible solvent.[4]

  • Container Disposal: Empty containers may still contain hazardous residue and should be treated as regulated waste. They should be triple-rinsed, with the rinsate collected for disposal, before being sent to a specialized disposal facility.[2]

IV. Quantitative Data

The following table summarizes key quantitative data for Dipropylamine, which is structurally similar to this compound-.

PropertyValueSource
Flash Point7 °C (45 °F)[6]
Boiling Point109.4 °C (228.9 °F)[6]
Vapor Density3.5 (Heavier than air)[6]
Specific Gravity0.738 g/mL at 20 °C (68 °F)[6]
Lower Explosion Limit2.2%[2]
Upper Explosion Limit10.4%[2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-.

Disposal Workflow for this compound- cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Disposal Path start Start: Chemical to be Disposed ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste: Unused or Contaminated? ppe->assess spill Spill Occurs assess->spill Contaminated (Spill) container Store in Labeled, Sealed Container assess->container Unused/Waste evacuate Evacuate and Ventilate Area spill->evacuate ignite Remove Ignition Sources evacuate->ignite contain Contain Spill with Inert Material ignite->contain collect Collect Absorbed Material contain->collect collect->container consult Consult Local Regulations container->consult handler Contact Licensed Waste Handler consult->handler dispose Dispose via Approved Facility (e.g., Incineration) handler->dispose end End: Disposal Complete dispose->end

Caption: Disposal decision workflow for this compound-.

References

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